molecular formula NA B1142495 PEG-25 PABA CAS No. 113010-52-9

PEG-25 PABA

Cat. No.: B1142495
CAS No.: 113010-52-9
M. Wt: NA
Attention: For research use only. Not for human or veterinary use.
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Description

PEG-25 PABA, with the CAS number 113010-52-9, is a synthetic, water-soluble organic compound that functions as an effective UV-B filter in research applications . Its primary research value lies in its ability to absorb ultraviolet B radiation in the range of approximately 280 to 320 nm, making it a subject of interest in sunscreen formulation studies and dermatological research focused on photoprotection . The compound is a polyethylene glycol derivative of p-aminobenzoic acid (PABA), with the ethoxylation (averaging 25 ethylene oxide units) enhancing its solubility characteristics .A significant area of investigation involves the development and validation of analytical methods for detecting this compound in biological samples, such as urine, to study dermal absorption and excretion profiles following the topical application of sunscreen products . Beyond its direct UV-absorbing properties, research published in PLoS ONE has identified a notable anti-inflammatory effect for this compound, with one study reporting an edema inhibition of 80% in a phorbol-myristate-acetate test model in mice . This observed biological activity is an important consideration for researchers evaluating the complete pharmacological profile of sunscreen ingredients and their potential impact on in vivo test results.this compound is offered as a useful research chemical for a range of applications, including use as an analytical standard . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

CAS No.

113010-52-9

Molecular Formula

NA

Molecular Weight

NA

Synonyms

Uvinul P25;  PEG-25 PABA

Origin of Product

United States

Foundational & Exploratory

PEG-25 PABA chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and functional characteristics of PEG-25 PABA, a widely used organic UVB filter in cosmetic and personal care products. Detailed experimental protocols for its characterization are also provided.

Chemical Structure and Identification

This compound is the International Nomenclature of Cosmetic Ingredients (INCI) name for the polyethylene (B3416737) glycol derivative of para-aminobenzoic acid (PABA).[1][2] Chemically, it is described as an ethoxylated ethyl 4-aminobenzoate (B8803810) with an average of 25 ethylene (B1197577) oxide units.[1][3] The ethoxylation process enhances the molecule's water solubility and modifies its toxicological profile compared to the parent PABA molecule.[4]

The generalized chemical structure of this compound is depicted below. Due to the nature of ethoxylation, "n" represents an average of 25 units, leading to a mixture of polymers with varying chain lengths rather than a single discrete molecule.[5]

Caption: Generalized chemical structure of this compound.

Physicochemical and Functional Properties

This compound is a synthetic, water-soluble organic compound primarily used for its ability to absorb UVB radiation.[1][4] Its physical and chemical properties are summarized in the table below.

PropertyValue / DescriptionReference(s)
Chemical Name Polyethylene glycol (25) p-aminobenzoic acid; Ethoxylated ethyl-4-aminobenzoate[1][5]
CAS Number 116242-27-4[5]
Appearance Light yellow wax that melts to a clear liquid.[6]
Solubility Water-soluble.[1][4]
Function UV Absorber, UV Filter, Light Stabilizer.[1]
UV Absorption Range Primarily absorbs UVB radiation in the range of 280 to 320 nm.[1][4][6]
Molecular Weight (Avg.) Approximately 674.57 g/mol (value can vary based on the distribution of PEG chain lengths).[7][8]

Mechanism of Action as a UV Filter

As an organic UV filter, this compound protects the skin and cosmetic formulations by absorbing high-energy ultraviolet (UV) radiation and converting it into less damaging, lower-energy infrared radiation (heat).[1][2] The energy from a UV photon excites an electron in the PABA chromophore to a higher energy state. When the electron returns to its ground state, the absorbed energy is released as heat.

cluster_process Mechanism of UV Absorption UV UVB Photon (280-320 nm) PEG25_PABA_ground This compound (Ground State) UV->PEG25_PABA_ground Absorption PEG25_PABA_excited This compound* (Excited State) PEG25_PABA_ground->PEG25_PABA_excited Excitation PEG25_PABA_excited->PEG25_PABA_ground Relaxation Heat Heat (Infrared Radiation) PEG25_PABA_excited->Heat Energy Dissipation

Caption: Energy conversion mechanism of this compound.

Regulatory and Safety Profile

The safety of this compound has been evaluated by regulatory bodies. It is considered non-allergenic and non-irritating, with low to moderate dermal absorption.[2]

Region / AuthorityStatus / RegulationReference(s)
European Union Approved as a UV filter in cosmetic products at a maximum concentration of 10%.[1][2][9]
United States (FDA) Not approved as an active sunscreen ingredient for over-the-counter (OTC) drug products. Can be used as a UV light absorber to protect cosmetic formulations from degradation.[2]
Dermal Absorption Low to moderate. Its hydrophilic nature and high molecular weight limit skin penetration.[2][7]
Sensitization The European Commission's Scientific Committee on Cosmetology (SCC) concluded it was not allergenic or irritating.[2]

Experimental Protocols for Characterization

A comprehensive evaluation of a UV filter like this compound involves assessing its efficacy, purity, and stability. The following sections detail common experimental methodologies.

cluster_workflow Experimental Workflow for UV Filter Characterization cluster_purity Purity & Identity cluster_efficacy Efficacy cluster_stability Stability start This compound Sample hplc HPLC Analysis (Purity, Impurities) start->hplc nmr_ms NMR / Mass Spec (Structure Verification) start->nmr_ms uv_spec UV Spectrophotometry (Absorbance Spectrum) start->uv_spec spf_in_vitro In Vitro SPF Test (SPF Value) uv_spec->spf_in_vitro photostability Photostability Test (Post-Irradiation Absorbance) spf_in_vitro->photostability

Caption: Workflow for characterizing this compound.

Purity and Identity Assessment via High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of this compound and identifying any unreacted starting materials or by-products.[10][] Given its PEGylated nature, multiple HPLC methods can be employed.

Objective: To separate and quantify this compound from potential impurities.

Methodology (Reversed-Phase HPLC Example):

  • System Preparation: An HPLC system equipped with a C18 column and a UV detector is used.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution: A linear gradient from a low to high concentration of Mobile Phase B is employed to elute compounds based on their hydrophobicity. The hydrophilic PEG chain will reduce retention time compared to the non-PEGylated PABA ester.

  • Sample Preparation: A standard solution of this compound is prepared in the mobile phase at a known concentration (e.g., 1 mg/mL) and filtered through a 0.22 µm filter.

  • Injection and Detection: A 10-20 µL sample is injected. The eluent is monitored by the UV detector at the maximum absorbance wavelength of the PABA chromophore (typically around 290-310 nm).

  • Data Analysis: The purity is calculated based on the area of the main peak relative to the total area of all peaks. Impurities can be identified by comparing their retention times to known standards.

Efficacy Assessment: In Vitro Sun Protection Factor (SPF) Determination

This method evaluates the effectiveness of the UV filter in a finished formulation by measuring its UV transmission through a substrate that mimics the skin's surface.[12][13][14]

Objective: To determine the in vitro SPF value of a formulation containing this compound.

Methodology (Based on ISO 23675):

  • Substrate Preparation: Polymethylmethacrylate (PMMA) plates are used as the substrate to simulate skin topography.[12]

  • Sample Application: A precise amount of the sunscreen formulation (e.g., 1.3 mg/cm²) is applied uniformly across the PMMA plate. This can be done manually or with an automated robot for reproducibility.[12][14]

  • Drying/Incubation: The plate is allowed to dry for a specified period (e.g., 15-30 minutes) to form a stable film.[15]

  • Initial Spectrophotometric Measurement: The plate is placed in a spectrophotometer with an integrating sphere. The initial UV transmittance (T₀(λ)) is measured at 1 nm intervals from 290 nm to 400 nm.[13]

  • UV Irradiation: The sample is exposed to a controlled dose of UV radiation from a solar simulator to account for the photostability of the product.[13]

  • Final Spectrophotometric Measurement: A second transmittance measurement (T(λ)) is performed on the irradiated plate.

  • SPF Calculation: The in vitro SPF is calculated from the absorbance data using the following formula, which integrates the product of the Erythemal action spectrum (E(λ)) and the solar spectrum (I(λ)) over the UV range:

    SPFin vitro = ∫ E(λ)I(λ)dλ / ∫ E(λ)I(λ)T(λ)dλ

Photostability Testing

Photostability is a critical parameter, as a UV filter must maintain its protective capabilities upon exposure to UV radiation.[16][17][18]

Objective: To evaluate the percentage of UV protection lost after a defined dose of UV exposure.

Methodology:

  • Sample Preparation: A thin, uniform film of the sunscreen product is applied to a PMMA plate, as described in the in vitro SPF protocol.

  • Initial Absorbance Measurement: The initial absorbance spectrum (A₀(λ)) of the non-irradiated sample is recorded from 290 nm to 400 nm.[15]

  • Irradiation: The plate is exposed to a controlled dose of UV radiation from a solar simulator. The dose is often calculated based on the product's expected SPF.[15][17]

  • Post-Irradiation Absorbance Measurement: The absorbance spectrum of the irradiated sample (A₁(λ)) is recorded.

  • Analysis: The pre- and post-irradiation spectra are compared. A significant decrease in absorbance at the key protective wavelengths (280-320 nm for this compound) indicates photodegradation. The photostability can be quantified by calculating the change in the area under the absorbance curve or the change in the calculated in vitro SPF value.[18]

References

An In-depth Technical Guide to the Synthesis and Characterization of PEG-25 PABA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEG-25 PABA, also known as Polyethylene (B3416737) Glycol 25 p-aminobenzoic acid, is a water-soluble organic compound with the CAS number 113010-52-9.[1] It is a polyethylene glycol derivative of p-aminobenzoic acid (PABA), where the PEG chain has an average of 25 ethylene (B1197577) oxide units.[1][2] This modification significantly enhances its solubility characteristics compared to the parent PABA molecule.[1]

Primarily, this compound functions as an effective UV-B filter, absorbing ultraviolet radiation in the 280 to 320 nm range.[1][2][3] This property makes it a compound of significant interest in dermatological research and studies on sunscreen formulations.[1] Beyond its UV-absorbing capabilities, it has also demonstrated notable anti-inflammatory effects, inhibiting edema in animal models.[1] In the field of drug development, while not a therapeutic itself, the principles of its synthesis (PEGylation) are highly relevant. PEGylation is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and other biologics.[4][5][6][7][] This guide provides a detailed overview of the synthesis methodologies and analytical characterization techniques for this compound.

Synthesis of this compound

The core of this compound synthesis involves the covalent linkage of a polyethylene glycol moiety to a p-aminobenzoic acid molecule, typically through an ester bond. This process is known as esterification.

Esterification Pathways

The formation of the ester bond between the terminal hydroxyl group of PEG and the carboxylic acid group of PABA is the primary synthetic route.[1] Several methods can be employed to achieve this conjugation.

  • Direct Esterification: This method involves the direct reaction of PABA's carboxylic acid with PEG's hydroxyl group, usually at high temperatures. However, this approach presents significant challenges, such as the thermal degradation of PABA. At temperatures around 195-200°C, a substantial portion (approximately 50%) of PABA can undergo decarboxylation, leading to the formation of aniline (B41778) as an undesirable side product.[1]

  • Catalyzed Esterification: To overcome the limitations of direct esterification, various catalysts can be employed to facilitate the reaction under milder conditions, improving yield and purity. The choice of catalyst is critical and depends on the desired reaction conditions and scalability. A summary of relevant catalytic systems is presented in Table 1.[1]

Table 1: Comparison of Catalytic Systems for Esterification

Catalyst TypeExample(s)AdvantagesDisadvantages
Homogeneous Acid H₂SO₄, HClInexpensive, high activity.Difficult to separate from the product, corrosive, generates waste.[1]
Heterogeneous Acid Ion-Exchange ResinsEasily separable, reusable, non-corrosive.May exhibit lower activity compared to homogeneous catalysts.[1]
Biocatalyst (Enzyme) LipasesHigh selectivity, mild reaction conditions (room temperature, neutral pH), biodegradable.[1]Can be sensitive to temperature and pH, often higher cost.[1]
Organometallic TitanatesHigh catalytic activity.Potential for product contamination with toxic metals, requiring extensive purification.[1]
General Experimental Protocol for Synthesis
  • Esterification of mPEG with an activated PABA derivative: Methoxy-PEG (mPEG) is reacted with an excess of a protected PABA derivative (e.g., 4-nitrobenzoyl chloride) in a suitable solvent like methylene (B1212753) chloride, using a base such as pyridine. The reaction is typically carried out at room temperature overnight.[5]

  • Reduction of the Nitro Group: Following the esterification, the nitro group on the PABA moiety is reduced to the primary amine. This can be achieved using a reducing agent like titanium(III) chloride in a buffered solution.[5]

This two-step approach avoids the harsh conditions of direct esterification and protects the amine group during the initial reaction.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Synthesis Process cluster_purification Purification cluster_product Final Product PABA p-Aminobenzoic Acid (PABA) or a protected derivative Esterification Esterification Reaction (e.g., using a catalyst) PABA->Esterification PEG Polyethylene Glycol (avg. 25 units) PEG->Esterification Purification Purification (e.g., Chromatography, Precipitation) Esterification->Purification Crude Product FinalProduct This compound Purification->FinalProduct Pure Product

Caption: General workflow for the synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the successful synthesis, purity, and properties of this compound. A multi-technique approach is typically employed.

Chromatographic Techniques

Chromatography is fundamental for separating this compound from unreacted starting materials, by-products, and other impurities, as well as for quantification.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for the analysis and quantification of this compound.[1] Size-exclusion liquid chromatography is particularly suitable for determining the compound in complex biological matrices like urine.[9]

  • Gas Chromatography (GC): GC can also be employed for the analysis of PEG-PABA conjugates.[1]

A validated method for determining this compound in urine samples using solid-phase extraction (SPE) followed by size-exclusion LC with fluorescence detection has been reported.[9] The key parameters for this method are summarized in Table 2.

Table 2: Analytical Parameters for this compound Determination by LC-Fluorescence

ParameterValue
Technique Solid-Phase Extraction (SPE) with Size-Exclusion LC
Detector Fluorescence
Excitation Wavelength (λexc) 300 nm[9]
Emission Wavelength (λem) 350 nm[9]
Detection Limit (in measured solution) ~13 ng/mL[9]
Detection Limit (in urine samples) ~2.6 ng/mL[9]
Spiked Sample Range (urine) 11-100 ng/mL[9]
Mean Relative Standard Deviation 3-10%[9]
Spectroscopic Techniques

Spectroscopy is used to elucidate the chemical structure and confirm the functional properties of the synthesized molecule.

  • UV-Vis Spectroscopy: Given its primary function, UV-Vis spectroscopy is crucial to confirm the UV-absorbing properties of this compound. It strongly absorbs UV-B radiation in the 280-320 nm range.[1][2]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. For PEGylated compounds, characteristic peaks for the ether linkages of the PEG backbone and the ester bond formed during synthesis would be expected.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for the structural characterization of PEGylated molecules and can be used to quantify the degree of PEGylation.[7]

Thermal Analysis

Thermal analysis techniques provide information about the material's stability and phase behavior at different temperatures.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition temperatures. Studies on various PEGs show they typically begin to decompose in the 523 to 623 K range.

  • Differential Scanning Calorimetry (DSC): DSC is used to measure heat flow associated with thermal transitions. For PEGs, this can reveal information about melting points and glass transitions, which are dependent on the molar mass.[11]

Characterization_Workflow cluster_input Input cluster_analysis Analytical Techniques cluster_output Output Data SynthesizedProduct Synthesized this compound Chromatography Chromatography (HPLC, SEC, GC) Purity & Quantification SynthesizedProduct->Chromatography Spectroscopy Spectroscopy (UV-Vis, IR, NMR) Structure & Function SynthesizedProduct->Spectroscopy Thermal Thermal Analysis (TGA, DSC) Stability & Phase Transitions SynthesizedProduct->Thermal MassSpec Mass Spectrometry (MS) Molecular Weight SynthesizedProduct->MassSpec OutputData Purity Data Structural Confirmation Physicochemical Properties Chromatography->OutputData Spectroscopy->OutputData Thermal->OutputData MassSpec->OutputData

Caption: A typical workflow for the analytical characterization of this compound.

Applications in Research and Drug Development

This compound serves as a valuable tool in several scientific domains, primarily due to its well-defined physicochemical properties.

  • Dermatological Research: As a potent UV-B filter, it is a key compound for in-vitro and in-vivo studies related to photoprotection and sunscreen efficacy.[1] Its use is approved in cosmetic sunscreen products in the European Union at a maximum concentration of 10%.[2][12][13]

  • Analytical Standard: The well-characterized nature of this compound makes it suitable for use as an analytical standard in the development and validation of methods for detecting sunscreen agents in various samples.[1]

  • Pharmacological Studies: The discovery of its anti-inflammatory properties opens avenues for research into the broader biological effects of topically applied cosmetic ingredients.[1]

  • Model for PEGylation Technology: The synthesis and characterization of this compound serve as a practical example of PEGylation, a crucial technology in drug development.[] PEGylation is used to enhance the therapeutic properties of proteins and peptides by increasing their solubility, extending their circulation half-life, and reducing their immunogenicity.[6][] The techniques used to analyze this compound are directly applicable to the characterization of complex PEGylated biopharmaceuticals.[7][14]

Applications_Diagram cluster_properties Core Properties cluster_applications Applications UV_Filter UV-B Absorption (280-320 nm) Derm_Research Dermatological Research & Sunscreen Formulation UV_Filter->Derm_Research Solubility Enhanced Water Solubility Solubility->Derm_Research AntiInflammatory Anti-inflammatory Effect Pharm_Research Pharmacological Studies AntiInflammatory->Pharm_Research PEG_Structure PEGylated Structure Drug_Dev_Model Model for PEGylation in Drug Development PEG_Structure->Drug_Dev_Model Analytical_Std Analytical Standard Derm_Research->Analytical_Std Requires

Caption: Relationship between the properties of this compound and its applications.

Conclusion

This compound is a multifunctional compound whose synthesis and characterization encompass fundamental principles relevant to both cosmetic science and pharmaceutical development. The esterification of PABA with a 25-unit polyethylene glycol chain yields a potent UV-B absorber with enhanced solubility and interesting biological activity. Its synthesis highlights the challenges and strategies associated with modifying small molecules, while its characterization requires a suite of advanced analytical techniques, including chromatography and spectroscopy. For researchers in drug development, the methodologies applied to this compound provide a valuable and accessible model for the broader and highly impactful field of protein and peptide PEGylation.

References

An In-depth Technical Guide to the UV Filtering Mechanism of PEG-25 PABA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PEG-25 PABA, the polyethylene (B3416737) glycol derivative of para-aminobenzoic acid (PABA), is an organic ultraviolet (UV) B filter employed in cosmetic and sunscreen formulations. Its primary function is to protect the skin and the product itself from the damaging effects of UVB radiation. This is achieved through the absorption of high-energy UVB photons and the subsequent dissipation of this energy as heat. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its photochemical properties, and details the experimental protocols used to characterize its efficacy and stability.

Chemical and Physical Properties

This compound is synthesized by the ethoxylation of PABA, resulting in a molecule with enhanced water solubility compared to its parent compound. The "25" in its name denotes an average of 25 ethylene (B1197577) glycol units in the polyethylene glycol chain. This structural modification also influences its interaction with the skin and its formulation characteristics.

Mechanism of Action as a UV Filter

The fundamental mechanism by which this compound functions as a UV filter is through the absorption of ultraviolet radiation, primarily in the UVB range (approximately 280-320 nm).[1][2] The energy from the absorbed photon excites an electron in the molecule to a higher energy state.[1] The molecule then returns to its ground state through non-radiative decay pathways, releasing the absorbed energy as heat.[3] This process prevents the UV radiation from reaching the skin and causing cellular damage.

The photochemistry of PABA derivatives involves the potential for an intramolecular charge transfer (ICT) upon photoexcitation.[4] In this process, the amine group acts as an electron donor and the carboxylic acid moiety as an electron acceptor. This ICT state is crucial for the efficient dissipation of absorbed UV energy. The ethoxylated chain of this compound can influence the solvent environment around the chromophore, potentially affecting the efficiency of this energy dissipation process.

Quantitative Data

While specific proprietary data for commercial ingredients can be limited, the following table summarizes the known and representative quantitative data for this compound.

ParameterValueReference
UV Absorption Range~280 - 320 nm[1][2]
Maximum Absorption Wavelength (λmax)Not explicitly found in searches. Expected to be within the 290-310 nm range, typical for PABA derivatives.
Molar Absorptivity (ε)Not explicitly found in searches.
Maximum Approved Concentration (EU)10%[1][3]

Experimental Protocols

UV-Visible (UV-Vis) Spectroscopy for Absorbance Characteristics

Objective: To determine the UV absorption spectrum of this compound and identify its maximum absorption wavelength (λmax).

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., ethanol (B145695) or water). The concentration is chosen to ensure that the absorbance reading falls within the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Procedure:

    • The spectrophotometer is calibrated using a blank solution (the solvent used for the sample).

    • The sample solution is placed in a quartz cuvette.

    • The absorbance of the sample is measured over the UV range (e.g., 250 nm to 400 nm).

    • The resulting spectrum of absorbance versus wavelength is plotted.

  • Data Analysis: The wavelength at which the maximum absorbance occurs is identified as λmax. The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette.

In Vitro Sun Protection Factor (SPF) Determination

Objective: To assess the efficacy of a sunscreen formulation containing this compound in protecting against UVB radiation.

Methodology:

  • Substrate: Polymethylmethacrylate (PMMA) plates are used as a substrate to mimic the surface of the skin.

  • Sample Application: A precise amount of the sunscreen formulation (e.g., 1.0 mg/cm²) is applied evenly across the surface of the PMMA plate.

  • Irradiation: The plate is irradiated with a solar simulator that emits a spectrum of light similar to natural sunlight.

  • Transmittance Measurement: The transmittance of UV radiation through the sunscreen-coated plate is measured using a UV-Vis spectrophotometer equipped with an integrating sphere.

  • SPF Calculation: The SPF is calculated based on the measured transmittance and the erythemal action spectrum, which represents the skin's sensitivity to different UV wavelengths.

Photostability Testing

Objective: To evaluate the stability of this compound upon exposure to UV radiation.

Methodology:

  • Sample Preparation: A sunscreen formulation containing this compound is applied to a PMMA plate as described for in vitro SPF testing.

  • Initial Absorbance Measurement: The initial UV absorbance spectrum of the sunscreen film is measured.

  • UV Exposure: The plate is exposed to a controlled dose of UV radiation from a solar simulator.

  • Post-Exposure Absorbance Measurement: The UV absorbance spectrum is measured again after irradiation.

  • Data Analysis: The change in the absorbance spectrum is analyzed. A significant decrease in absorbance in the UVB region would indicate photodegradation of this compound. The percentage of photostability can be calculated by comparing the area under the curve of the absorbance spectrum before and after irradiation.

Visualizations

Signaling Pathways and Logical Relationships

The mechanism of action of a UV filter like this compound is a direct photochemical process rather than a biological signaling pathway. The following diagram illustrates the logical flow of this process.

UV_Filter_Mechanism UV_Photon UVB Photon (280-320 nm) Ground_State This compound (Ground State) UV_Photon->Ground_State Absorption Excited_State This compound* (Excited State) Ground_State->Excited_State Excited_State->Ground_State Non-radiative Decay Heat Heat (Vibrational Relaxation) Excited_State->Heat

Caption: Photochemical mechanism of this compound as a UV filter.

Experimental Workflows

The following diagram outlines a typical experimental workflow for evaluating the photostability of a sunscreen formulation containing this compound.

Photostability_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Prep_Sunscreen Prepare Sunscreen Formulation Apply_Sunscreen Apply to PMMA Plate (1.0 mg/cm²) Prep_Sunscreen->Apply_Sunscreen Initial_Scan Measure Initial UV Absorbance Apply_Sunscreen->Initial_Scan Irradiate Expose to Controlled UV Dose Initial_Scan->Irradiate Final_Scan Measure Final UV Absorbance Irradiate->Final_Scan Compare Compare Spectra & Calculate Photostability Final_Scan->Compare

Caption: Experimental workflow for photostability testing.

Conclusion

This compound serves as an effective UVB filter through a well-understood photochemical mechanism of UV absorption and energy dissipation. Its ethoxylated structure enhances its utility in cosmetic formulations. The evaluation of its performance and stability relies on standardized in vitro methodologies, including UV-Vis spectroscopy, SPF determination, and photostability testing. For drug development professionals, a thorough understanding of these principles and experimental protocols is essential for the formulation of safe and efficacious sunscreen products. Further research to quantify the molar absorptivity and photodegradation quantum yield of this compound would provide a more complete profile of this widely used UV filter.

References

Spectroscopic Analysis of PEG-25 PABA: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core spectroscopic techniques used for the analysis and characterization of PEG-25 PABA, a widely utilized UVB filter in the pharmaceutical and cosmetic industries. This document outlines detailed experimental protocols, presents quantitative data in structured tables, and includes visualizations to elucidate the molecule's structure and analytical workflows.

Introduction to this compound

This compound, or Polyethylene (B3416737) Glycol (25) p-Aminobenzoic Acid, is the ester of p-aminobenzoic acid and a polyethylene glycol chain with an average of 25 ethylene (B1197577) oxide units. Its structure combines the chromophoric properties of the PABA moiety, which is responsible for absorbing UVB radiation, with the solubility and formulation benefits conferred by the hydrophilic polyethylene glycol chain.[1] Accurate spectroscopic analysis is crucial for quality control, formulation development, and stability testing of products containing this active ingredient.

Chemical Structure of this compound

The chemical structure of this compound is foundational to understanding its spectroscopic properties. The molecule consists of three key regions: the p-aminobenzoic acid (PABA) core, the ester linkage, and the polyethylene glycol (PEG) chain.

Caption: Chemical structure of this compound.

Spectroscopic Analysis Workflow

A general workflow for the comprehensive spectroscopic analysis of this compound involves a multi-technique approach to elucidate its structure, purity, and concentration.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound Sample Dissolution Dissolution in appropriate solvent (e.g., Ethanol, CDCl3, etc.) Sample->Dissolution UV_Vis UV-Vis Spectroscopy Dissolution->UV_Vis FTIR FTIR Spectroscopy Dissolution->FTIR NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR MS Mass Spectrometry Dissolution->MS UV_Data λmax, Molar Absorptivity UV_Vis->UV_Data FTIR_Data Vibrational Frequencies FTIR->FTIR_Data NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data MS_Data m/z, Fragmentation Pattern MS->MS_Data Conclusion Structural Confirmation and Quantification UV_Data->Conclusion FTIR_Data->Conclusion NMR_Data->Conclusion MS_Data->Conclusion

Caption: General workflow for spectroscopic analysis.

UV-Visible Spectroscopy

UV-Vis spectroscopy is primarily used to determine the concentration of this compound in a solution and to confirm its UVB absorbing properties. As a derivative of PABA, this compound exhibits strong absorbance in the UVB region of the electromagnetic spectrum, typically between 280 and 320 nm.[2] The solvent used can influence the position of the maximum absorption wavelength (λmax).[3]

Quantitative Data
ParameterValueSolvent
UV Absorption Range 280 - 320 nmGeneral
Predicted λmax ~290 - 315 nmEthanol/Methanol (B129727)
Experimental Protocol
  • Instrumentation: A dual-beam UV-Vis spectrophotometer is recommended. Quartz cuvettes with a 1 cm path length should be used.

  • Reagents:

    • This compound standard

    • Ethanol or Methanol (spectroscopic grade)

  • Standard Solution Preparation:

    • Accurately weigh approximately 50 mg of this compound standard.

    • Dissolve the standard in 100 mL of the chosen solvent to prepare a stock solution.

    • Perform serial dilutions of the stock solution to prepare a series of standard solutions of known concentrations (e.g., 1, 2, 5, 10, 15 µg/mL).

  • Sample Preparation:

    • For a formulated product, an extraction step may be necessary to isolate the this compound. A common method involves dissolving the product in an appropriate solvent and then filtering to remove any insoluble excipients.

    • Dilute the extracted sample with the chosen solvent to a concentration that falls within the range of the standard curve.

  • Measurement:

    • Set the spectrophotometer to scan from 400 nm to 200 nm.

    • Use the chosen solvent as a blank to zero the instrument.

    • Measure the absorbance of each standard solution and the sample solution at the λmax.

    • Record the full spectrum for each solution.

  • Data Analysis:

    • Determine the λmax from the spectrum of one of the standard solutions.

    • Construct a calibration curve by plotting the absorbance versus the concentration of the standard solutions.

    • Use the absorbance of the sample solution and the calibration curve to determine the concentration of this compound in the sample.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in the this compound molecule. The spectrum will show characteristic absorption bands for the PEG chain, the ester linkage, and the PABA moiety.

Quantitative Data
Wavenumber (cm⁻¹)Functional GroupVibration Mode
3450 - 3200 N-H (Amino group)Stretching
3000 - 2850 C-H (Aliphatic)Stretching
~1715 C=O (Ester)Stretching
~1600 & ~1500 C=C (Aromatic)Stretching
~1275 C-O (Ester)Stretching
~1100 C-O-C (Ether)Stretching
~840 C-H (Aromatic)Out-of-plane bending

Note: These are predicted values based on the analysis of PEG and PABA derivatives.

Experimental Protocol
  • Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is suitable for this analysis.

  • Sample Preparation:

    • Place a small amount of the this compound sample (liquid or waxy solid) directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal.

  • Measurement:

    • Collect the background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

    • The spectral range is typically 4000 to 400 cm⁻¹.

  • Data Analysis:

    • Perform a background subtraction.

    • Identify the characteristic absorption bands and compare them to the expected frequencies for the functional groups in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms in the this compound molecule. Both ¹H and ¹³C NMR are valuable for a complete structural elucidation.

Quantitative Data (Predicted for CDCl₃)

¹H NMR:

Chemical Shift (δ, ppm)MultiplicityAssignment
~7.8 DoubletAromatic protons ortho to the ester group
~6.6 DoubletAromatic protons ortho to the amino group
~4.3 Triplet-CH₂- protons of the PEG chain adjacent to the ester
~3.7 Triplet-CH₂- protons of the PEG chain adjacent to the previous CH₂
~3.6 Singlet (broad)Repeating -(OCH₂CH₂)- units of the PEG chain
~4.2 (broad) Singlet-NH₂ protons

¹³C NMR:

Chemical Shift (δ, ppm)Assignment
~166 C=O (Ester)
~151 Aromatic C attached to the amino group
~131 Aromatic C-H ortho to the ester group
~119 Aromatic C attached to the ester group
~113 Aromatic C-H ortho to the amino group
~70 Repeating -(OCH₂CH₂)- units of the PEG chain
~64 -CH₂- of the PEG chain adjacent to the ester

Note: These are predicted values based on data for similar compounds.

Experimental Protocol
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Reagents:

    • This compound sample

    • Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent

    • Tetramethylsilane (TMS) as an internal standard

  • Sample Preparation:

    • Dissolve 10-20 mg of the this compound sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.

    • Add a small amount of TMS.

  • Measurement:

    • Acquire the ¹H NMR spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire the ¹³C NMR spectrum. A proton-decoupled sequence is typically used.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Reference the spectra to the TMS signal (0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Assign the peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the this compound molecule.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. Due to the polydisperse nature of the PEG chain, the mass spectrum will show a distribution of molecular ion peaks, each differing by the mass of an ethylene oxide unit (44 Da). Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule.

Quantitative Data
m/zAssignment
[M+H]⁺, [M+Na]⁺ Distribution of pseudomolecular ions corresponding to different PEG chain lengths (n)
Characteristic Fragments Loss of -(OCH₂CH₂)n- units (multiples of 44 Da)
Cleavage at the ester linkage
Fragments corresponding to the PABA moiety
Experimental Protocol
  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, often coupled with a liquid chromatograph (LC-MS).

  • Reagents:

  • Sample Preparation:

    • Dissolve the this compound sample in the mobile phase to a concentration of approximately 1-10 µg/mL.

  • Measurement (Direct Infusion or LC-MS):

    • Direct Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • LC-MS: Inject the sample onto a suitable LC column (e.g., C18) and elute with a gradient of water and organic solvent (e.g., methanol or acetonitrile) containing a small amount of modifier.

    • Acquire mass spectra in positive ion mode over a mass range that encompasses the expected molecular weight distribution of this compound.

    • For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting a precursor ion and inducing fragmentation.

  • Data Analysis:

    • Identify the distribution of pseudomolecular ions and determine the average molecular weight.

    • Analyze the MS/MS spectra to identify the characteristic fragment ions and confirm the structure of the molecule. The fragmentation will likely involve the loss of ethylene oxide units and cleavage around the ester and PABA moieties.

Conclusion

The spectroscopic analysis of this compound requires a multi-faceted approach, with each technique providing unique and complementary information. UV-Vis spectroscopy confirms its function as a UVB absorber and allows for quantification. FTIR and NMR spectroscopy are indispensable for detailed structural elucidation and confirmation of the covalent linkages between the PABA and PEG moieties. Mass spectrometry provides crucial information on the molecular weight distribution and fragmentation patterns, which is particularly important for this polydisperse compound. The combined application of these techniques, following the detailed protocols outlined in this guide, enables a thorough and robust characterization of this compound for research, development, and quality control purposes.

References

An In-depth Technical Guide to the Solubility and Stability of PEG-25 PABA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEG-25 PABA, the polyethylene (B3416737) glycol derivative of para-aminobenzoic acid (PABA), is an organic compound utilized in the cosmetic and pharmaceutical industries primarily as a UV light absorber and filter.[1][2][3][4][5][6][7] Its chemical structure, which combines the chromophore properties of PABA with the solubility-enhancing and biocompatible characteristics of polyethylene glycol (PEG), makes it a subject of interest for formulation scientists.[7] Understanding the solubility and stability of this compound is critical for developing safe, effective, and stable formulations. This technical guide provides a comprehensive overview of the available data and standardized methodologies for assessing these key physicochemical properties.

While specific quantitative data for this compound is limited in publicly available literature, this guide synthesizes information on its constituent components, PEG and PABA, to provide a scientifically grounded estimation of its behavior. Furthermore, it details robust experimental protocols for determining its solubility and stability profiles in various solvents and under diverse environmental conditions, in line with international guidelines.

Solubility Profile of this compound

The solubility of an active ingredient is a fundamental parameter that influences its bioavailability, formulation design, and manufacturing processes. This compound is generally described as a water-soluble organic UV-B filter.[1][5][7] The ethoxylation with an average of 25 ethylene (B1197577) oxide units significantly enhances its aqueous solubility compared to the parent PABA molecule.[7]

Quantitative Solubility Data

Table 1: Qualitative and Estimated Quantitative Solubility of this compound and its Components

SolventThis compound (Qualitative)Polyethylene Glycol (PEG) (Quantitative)p-Aminobenzoic Acid (PABA) (Quantitative)
WaterSoluble[1][5][7]Very Soluble6.1 g/L at 30°C[8]
EthanolLikely SolubleSoluble125 g/L[8]
MethanolLikely SolubleSolubleHigher than ethanol[9]
AcetoneLikely SolubleSolubleSoluble
ChloroformLikely SolubleSolubleSparingly Soluble
Ethyl AcetateLikely SolubleSolubleSoluble[8]
Diethyl EtherLikely Sparingly SolubleInsoluble17 g/L[8]
BenzeneLikely Sparingly SolubleSparingly SolubleSlightly Soluble[8]
Petroleum EtherLikely InsolubleInsolublePractically Insoluble[8]

Note: The qualitative solubility of this compound is inferred from its intended use in aqueous-based cosmetic formulations. The quantitative data for PEG and PABA are provided as a reference to estimate the behavior of this compound.

Experimental Protocol for Solubility Determination (OECD 105)

The following protocol is a representative method for determining the water solubility of a substance like this compound, based on the OECD Guideline for the Testing of Chemicals, Section 1, Test No. 105: Water Solubility.[10][11][12][13]

Objective: To determine the saturation mass concentration of this compound in water at a given temperature.

Materials:

  • This compound (pure substance)

  • Distilled or deionized water

  • Thermostatically controlled water bath or shaker

  • Centrifuge

  • Analytical balance

  • pH meter

  • Appropriate analytical instrument for quantification (e.g., HPLC-UV)

  • Volumetric flasks and pipettes

  • Membrane filters (e.g., 0.45 µm)

Procedure:

  • Preliminary Test:

    • To estimate the approximate solubility, add about 10 mg of this compound to 10 mL of water in a vial.

    • Shake vigorously for 10 minutes and visually inspect for undissolved particles.

    • If the substance dissolves completely, incrementally add more until saturation is observed. This helps in determining the appropriate sample amount for the main test.

  • Flask Method (for solubilities > 10-2 g/L):

    • Add an excess amount of this compound (determined from the preliminary test) to a known volume of water in a glass-stoppered flask.

    • Place the flask in a constant temperature bath (e.g., 20 ± 0.5 °C) and stir.

    • Continuously agitate the solution to facilitate dissolution and reaching equilibrium. The time to reach equilibrium should be determined, but 24 hours is often a suitable starting point.

    • After equilibration, allow the solution to stand at the test temperature to let the undissolved particles settle.

    • Centrifuge an aliquot of the supernatant at a controlled temperature.

    • Carefully withdraw a sample from the supernatant, filter it through a membrane filter, and dilute as necessary.

    • Analyze the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

    • Repeat the measurement at different time intervals (e.g., 24, 48, 72 hours) until two consecutive measurements show no significant difference, confirming equilibrium has been reached.

  • Data Analysis:

    • Calculate the mean of at least three independent determinations.

    • Report the solubility in g/L or mg/mL at the specified temperature.

Caption: Workflow for Solubility Determination

Stability Profile of this compound

The stability of this compound is a critical quality attribute that ensures the safety and efficacy of the final product throughout its shelf life. Stability testing involves subjecting the compound to various stress conditions to understand its degradation pathways and kinetics.

Hydrolytic Stability

Hydrolysis is a common degradation pathway for esters. Given that this compound is an ester of p-aminobenzoic acid and polyethylene glycol, its stability in aqueous solutions at different pH values is a key consideration. The ester linkage can be susceptible to both acid and base-catalyzed hydrolysis.

Table 2: Expected Hydrolytic Stability Behavior of this compound

ConditionExpected StabilityPotential Degradation Products
Acidic (e.g., pH 1-3)Potentially susceptible to hydrolysisp-Aminobenzoic acid, Polyethylene glycol
Neutral (e.g., pH 6-8)Generally more stableMinimal degradation
Alkaline (e.g., pH 9-12)Susceptible to hydrolysisp-Aminobenzoic acid, Polyethylene glycol
Experimental Protocol for Hydrolytic Stability Study

This protocol is based on the principles outlined in the ICH Q1A(R2) guideline for stability testing.[3][14]

Objective: To evaluate the stability of this compound in aqueous solutions at different pH values.

Materials:

  • This compound

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) solutions for pH adjustment

  • pH buffer solutions (e.g., pH 4, 7, and 9)

  • Water bath or incubator set to a specific temperature (e.g., 40°C or 60°C)

  • Volumetric flasks

  • HPLC-UV system with a validated stability-indicating method

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of this compound in water.

    • Prepare separate solutions of this compound in acidic (e.g., 0.1 M HCl), neutral (water or pH 7 buffer), and alkaline (e.g., 0.1 M NaOH) conditions.

    • The final concentration of this compound should be suitable for accurate quantification by HPLC.

  • Incubation:

    • Store the prepared solutions in sealed containers at a controlled temperature (e.g., 40°C).

    • Protect the samples from light.

  • Time Points:

    • Withdraw aliquots from each solution at predetermined time intervals (e.g., 0, 6, 12, 24, 48, 72 hours).

  • Analysis:

    • Immediately analyze the withdrawn samples using a validated stability-indicating HPLC method.

    • Quantify the remaining percentage of this compound and identify and quantify any degradation products.

  • Data Analysis:

    • Plot the percentage of remaining this compound against time for each pH condition.

    • Determine the degradation rate constant and half-life if significant degradation is observed.

Photostability

As a UV filter, this compound is designed to absorb UV radiation. However, this absorption can also lead to photodegradation. It is crucial to assess its stability upon exposure to light.

Table 3: Expected Photostability Behavior of this compound

ConditionExpected StabilityPotential Degradation Products
Exposure to UV/Visible lightMay be susceptible to photodegradationPhotodegradants (e.g., photoisomers, photo-oxidation products)
Experimental Protocol for Photostability Testing (ICH Q1B)

This protocol follows the recommendations of the ICH Q1B guideline for photostability testing.[3]

Objective: To evaluate the stability of this compound when exposed to light.

Materials:

  • This compound (as a solid and in solution)

  • Photostability chamber equipped with a light source that provides both UV-A and visible light (e.g., xenon lamp or a combination of fluorescent lamps).

  • Light meters to measure the intensity of UV-A and visible light.

  • Quartz cells or other UV-transparent containers.

  • Control samples wrapped in aluminum foil.

  • HPLC-UV system with a validated stability-indicating method.

Procedure:

  • Sample Preparation:

    • Expose both the solid this compound and a solution of this compound to the light source.

    • Prepare a control sample for both the solid and the solution by wrapping them in aluminum foil to protect them from light.

  • Exposure:

    • Place the samples and controls in the photostability chamber.

    • Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis:

    • After the exposure period, analyze the exposed samples and the dark controls.

    • For the solid sample, dissolve it in a suitable solvent before analysis.

    • Use a validated stability-indicating HPLC method to quantify the amount of this compound and any degradation products.

  • Data Analysis:

    • Compare the chromatograms of the exposed samples with those of the control samples.

    • Calculate the percentage of degradation and identify any photoproducts formed.

Thermal Stability

Thermal stability is essential for determining appropriate storage and handling conditions, as well as for assessing the impact of manufacturing processes that may involve heat.

Table 4: Expected Thermal Stability Behavior of this compound

ConditionExpected StabilityPotential Degradation Products
Elevated TemperatureSusceptible to degradation at high temperaturesThermal degradants (e.g., products of chain scission, oxidation)
Experimental Protocol for Thermal Stability Study

Objective: To evaluate the stability of this compound under thermal stress.

Materials:

  • This compound (solid)

  • Oven or heating block capable of maintaining a constant temperature.

  • Glass vials

  • HPLC-UV system with a validated stability-indicating method.

  • Thermogravimetric Analyzer (TGA) (optional, for more detailed analysis).

Procedure:

  • Sample Preparation:

    • Place a known amount of solid this compound into glass vials.

  • Incubation:

    • Place the vials in an oven at one or more elevated temperatures (e.g., 60°C, 80°C, 105°C).

  • Time Points:

    • Remove vials at specified time intervals (e.g., 1, 3, 7, 14 days).

  • Analysis:

    • Allow the samples to cool to room temperature.

    • Dissolve a known amount of the stressed sample in a suitable solvent.

    • Analyze the solution using a validated stability-indicating HPLC method to quantify the remaining this compound and any degradation products.

  • Thermogravimetric Analysis (TGA) (Optional):

    • Place a small amount of this compound in the TGA instrument.

    • Heat the sample at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).

    • Record the weight loss as a function of temperature to determine the decomposition temperature.

experimental_workflow_stability cluster_stress Stress Conditions cluster_sampling Sampling cluster_analysis Analysis A Prepare this compound Samples B Hydrolytic Stress (Acid, Neutral, Base) A->B C Photolytic Stress (UV/Vis Light) A->C D Thermal Stress (Elevated Temperature) A->D E Withdraw Aliquots at Predetermined Time Points B->E C->E D->E F Analyze using Stability-Indicating HPLC Method E->F G Quantify Parent Compound and Degradation Products F->G H Determine Degradation Kinetics and Pathways G->H

Caption: Forced Degradation Study Workflow

Analytical Methodology for Stability-Indicating Assay

A stability-indicating analytical method is crucial for accurately assessing the stability of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose.

Representative HPLC-UV Method

The following is a representative stability-indicating HPLC-UV method that can be adapted and validated for the analysis of this compound.

Table 5: Representative HPLC-UV Method Parameters

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B, ramp up to a high percentage to elute all components, then return to initial conditions. A typical gradient might be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 10% B.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength UV at the λmax of this compound (around 280-320 nm)
Diluent Water/Acetonitrile (50:50, v/v)

Method Validation: This method must be validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose. The specificity of the method is demonstrated through forced degradation studies, showing that the degradation products are well-resolved from the parent peak and from each other.

logical_relationship cluster_properties Physicochemical Properties cluster_factors Influencing Factors cluster_outcome Formulation & Performance Solubility Solubility Formulation Formulation Design Solubility->Formulation Stability Stability Efficacy Product Efficacy Stability->Efficacy Safety Product Safety Stability->Safety ShelfLife Shelf-Life Stability->ShelfLife Solvent Solvent System Solvent->Solubility pH pH pH->Stability Temperature Temperature Temperature->Stability Light Light Exposure Light->Stability

Caption: Factors Influencing Formulation

Conclusion

While specific quantitative data on the solubility and stability of this compound is not extensively documented in public literature, a robust understanding of its properties can be extrapolated from its constituent molecules, PEG and PABA. This technical guide provides a framework for researchers and formulation scientists to systematically evaluate the solubility and stability of this compound. The detailed experimental protocols, based on established international guidelines, offer a clear path for generating the necessary data to support the development of safe, effective, and stable drug and cosmetic products. The use of validated stability-indicating analytical methods, such as the representative HPLC method described, is paramount in obtaining reliable and accurate results. Further research to generate and publish specific quantitative data for this compound would be a valuable contribution to the scientific community.

References

An In-depth Technical Guide to the Physicochemical Characteristics of PABA-Derived UV Filters for Formulation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide addresses the physicochemical properties of UV filters derived from para-aminobenzoic acid (PABA). It is crucial for researchers and formulators to distinguish between two specific derivatives: PEG-25 PABA , a water-soluble polymer, and Padimate O , a water-insoluble oil. While both are PABA derivatives, their properties and formulation implications are vastly different. Due to a greater availability of public data for the historically significant but largely discontinued (B1498344) Padimate O, its properties are presented here for informational and comparative purposes.

Chemical Identity and Key Properties

The initial step in any formulation project is to understand the fundamental properties of the active ingredient. This section details the characteristics of this compound and contrasts them with the well-documented, though chemically distinct, Padimate O.

This compound

This compound is a polyethylene (B3416737) glycol derivative of PABA.[1] The presence of a long, hydrophilic PEG chain (averaging 25 ethylene (B1197577) oxide units) makes it a water-soluble, wax-like substance.[2][3] This characteristic is fundamentally different from older PABA esters. Its large molecular weight contributes to a good safety profile due to very low skin penetration.[4]

Functionally, it is an organic UV-B filter that absorbs radiation in the 280 to 320 nm range.[3][5] In the European Union, this compound is an approved UV filter for use in cosmetic products at a maximum concentration of 10%.[1][3] However, it has not been reviewed or approved by the U.S. FDA for use as a sunscreen active ingredient.[1]

Table 1: Physicochemical Properties of this compound

PropertyValue / Description
INCI Name This compound
CAS Number 116242-27-4[6][7]
Chemical Description p-Aminobenzoic Acid, ethoxylated (25 units -CH2-CH2-O- on average)[3]
Appearance Light yellow wax, melts to a clear liquid[2]
Solubility Water-soluble[2][3]
Primary Function UV Filter, UV Absorber, Light Stabilizer[3]
UV Protection Range UVB (approx. 280-320 nm)[3]
Molecular Weight Approx. 674.57 g/mol [4]
Padimate O (for Historical and Comparative Context)

Padimate O (2-ethylhexyl 4-dimethylaminobenzoate) is an oil-soluble ester of PABA and was once a very common UVB filter.[8][9] It is a yellowish, oily liquid that is insoluble in water but soluble in alcohols and oils.[10][11] Its use has been largely discontinued by manufacturers due to significant concerns regarding allergic reactions, photoallergic reactions, DNA damage upon sun exposure, and a tendency to cause permanent yellow stains on clothing.[8]

Table 2: Physicochemical Properties of Padimate O

PropertyValue / Description
IUPAC Name 2-ethylhexyl 4-(dimethylamino)benzoate[10]
Synonyms Octyldimethyl PABA, OD-PABA, Escalol 507[9]
CAS Number 21245-02-3[9]
Chemical Formula C₁₇H₂₇NO₂[9][10]
Molecular Weight 277.4 g/mol [10]
Appearance Light yellow, mobile, oily liquid[10][12]
Melting Point < 25 °C[9][11]
Boiling Point 325 - 362 °C[9][10]
Density 0.995 g/cm³ at 25 °C[10]
Solubility Insoluble in water; Soluble in alcohol, mineral oil, isopropyl alcohol[10]
pKa (Predicted) 2.39 ± 0.12[13]
Peak UV Absorption 311 nm[8][13]
Refractive Index 1.5390 - 1.5430 at 25 °C[12]

Impact of Physicochemical Properties on Formulation

The profound differences in solubility between this compound and Padimate O dictate entirely different formulation strategies.

G cluster_peg25 Formulation with this compound cluster_padiO Formulation with Padimate O (Historical) peg25 This compound (Water-Soluble Wax) peg_char Key Property: High Water Solubility peg25->peg_char peg_form Formulation Types peg_char->peg_form Dictates Use In peg_aqueous Aqueous Gels peg_form->peg_aqueous peg_ow Oil-in-Water (O/W) Lotions (In Aqueous Phase) peg_form->peg_ow peg_tonics Tonics & Serums peg_form->peg_tonics padiO Padimate O (Oil-Soluble Liquid) padi_char Key Property: Lipophilicity / Oil Soluble padiO->padi_char padi_form Formulation Types padi_char->padi_form Dictates Use In padi_wo Water-in-Oil (W/O) Emulsions (In Oil Phase) padi_form->padi_wo padi_oils Anhydrous Oils & Sticks padi_form->padi_oils padi_ow Oil-in-Water (O/W) Emulsions (In Oil Phase) padi_form->padi_ow

Caption: Formulation strategies based on the solubility of this compound vs. Padimate O.

Experimental Protocols

The following are generalized methodologies for characterizing key parameters of UV filter ingredients.

Protocol: Determination of UV Absorption Spectrum
  • Objective: To determine the wavelength of maximum absorbance (λmax) and the absorptivity of the UV filter, confirming its efficacy within the target UV range (UVB for PABA derivatives).

  • Apparatus: Calibrated UV-Visible Spectrophotometer, quartz cuvettes (1 cm path length), analytical balance, volumetric flasks.

  • Reagents: UV filter substance, appropriate solvent (e.g., water for this compound, ethanol (B145695) for Padimate O).

  • Methodology:

    • Prepare a stock solution of the UV filter by accurately weighing the substance and dissolving it in the chosen solvent in a volumetric flask.

    • Create a series of dilutions from the stock solution to fall within the linear range of the spectrophotometer.

    • Using the pure solvent as a blank, measure the absorbance of each dilution across the UV spectrum (e.g., 250 nm to 400 nm).

    • Identify the λmax from the resulting spectrum.

    • Plot absorbance vs. concentration at the λmax. The slope of this line can be used to determine the molar absorptivity according to the Beer-Lambert law.

Protocol: Assessment of Photostability
  • Objective: To evaluate the degradation of the UV filter when exposed to UV radiation, which is critical for maintaining SPF efficacy throughout product use.

  • Apparatus: High-Performance Liquid Chromatography (HPLC) system with a UV detector, photostability chamber (compliant with ICH Q1B guidelines), analytical balance, volumetric flasks.

  • Reagents: UV filter substance, solvent for sample preparation (e.g., methanol (B129727) or acetonitrile), mobile phase for HPLC.

  • Methodology:

    • Prepare a solution of the UV filter at a known concentration.

    • Analyze an initial, unexposed sample (T=0) via HPLC to determine the initial peak area, which corresponds to 100% of the active.

    • Place an identical sample in the photostability chamber and expose it to a controlled dose of UV radiation.

    • At specified time intervals, withdraw aliquots of the sample.

    • Analyze each aliquot by HPLC under the same conditions as the T=0 sample.

    • Calculate the percentage of the UV filter remaining at each time point by comparing its peak area to the initial peak area. A significant decrease indicates poor photostability. Studies have shown that Padimate O degrades faster under aerobic (oxygen-present) conditions when exposed to UV radiation.[14]

G start Start: Prepare UV Filter Solution t0_analysis T=0 Analysis: Quantify Initial Concentration (HPLC) start->t0_analysis expose Expose Sample to UV in Photostability Chamber start->expose t0_analysis->expose timed_sampling Withdraw Aliquots at Timed Intervals (e.g., 1h, 2h, 4h) expose->timed_sampling tx_analysis Analyze Aliquots (HPLC) timed_sampling->tx_analysis compare Compare Results to T=0 and Calculate % Degradation tx_analysis->compare end End: Determine Photostability Profile compare->end

Caption: General experimental workflow for assessing the photostability of a UV filter.

Conclusion

For researchers and formulation scientists, understanding the precise physicochemical characteristics of an ingredient is paramount. In the case of PABA derivatives, it is essential to differentiate between the water-soluble polymer This compound and the oil-soluble, largely obsolete molecule Padimate O . This compound's water solubility makes it suitable for aqueous systems and the aqueous phase of emulsions, offering a distinct formulation advantage. In contrast, the extensive data available for Padimate O, while useful for historical context, highlights significant stability and safety issues and describes a lipophilic substance requiring an entirely different formulation approach. Successful and safe product development hinges on applying the correct data to the specific ingredient being used.

References

An In-depth Technical Guide to PEG-25 PABA for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Core Compound Identification and Properties

PEG-25 PABA, a significant compound in cosmetic and pharmaceutical formulations, is chemically identified as the polyethylene (B3416737) glycol derivative of para-aminobenzoic acid (PABA). Due to the polymeric nature of the polyethylene glycol (PEG) chain, this compound is not a single molecular entity but rather a mixture of oligomers with an average of 25 ethylene (B1197577) oxide units. This variability is important to consider in analytical and formulation contexts.

Nomenclature and Identification
  • INCI Name: this compound

  • IUPAC Name: Polyoxyethylene ethyl-4-aminobenzoate (25 mol EO average molar ratio)[1]

  • Synonyms: Ethoxylated ethyl-4-aminobenzoate, Uvinul P 25, 4-Bis(polyethoxy)paraaminobenzoic acid polyethoxyethyl ester[2][3][4]

CAS Number

There are multiple CAS numbers associated with this compound. The most frequently cited and current CAS number in cosmetic and chemical databases is 116242-27-4 [1][2][3][4]. Another number, 113010-52-9, is also seen in some literature, and 1832636-68-6 is listed as a deprecated CAS number[3]. For regulatory and research purposes, 116242-27-4 is the most reliable identifier.

Physicochemical Data

The quantitative properties of this compound are summarized in the table below. It is crucial to note that the molecular weight is an average value due to the polydispersity of the PEG chain.

PropertyValueSource(s)
CAS Number 116242-27-4[1][2][3][4]
Appearance Light yellow wax, melts to a clear liquid[2]
Solubility Water-soluble[2]
Function UVB Filter, UV Absorber, Light Stabilizer[5]
UV Absorption Range 280 - 320 nm[2]
Average Molecular Weight (Calculated) ~1266.44 g/mol
Molecular Formula (Representative) C₅₉H₁₁₁NO₂₇

Note on Molecular Weight: The theoretical average molecular weight is calculated based on the ethyl ester of PABA (approx. 165.19 g/mol ) and 25 units of ethylene glycol (25 * 44.05 g/mol = 1101.25 g/mol ). Some sources may list significantly lower molecular weights (e.g., ~357 g/mol ), which would correspond to a much shorter PEG chain (approximately 4-5 EO units) and not this compound[6][7]. Researchers should be aware of this discrepancy and consider the specific grade and supplier information for their application.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Synthesis of this compound

The primary route for synthesizing this compound is through the esterification of p-aminobenzoic acid with polyethylene glycol.

PABA p-Aminobenzoic Acid (PABA) Reaction Esterification Reaction (Heat, Inert Atmosphere) PABA->Reaction PEG Polyethylene Glycol (avg. 25 units) PEG->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) or Enzyme (e.g., Lipase) Catalyst->Reaction Purification Purification (e.g., Chromatography, Extraction) Reaction->Purification Analysis Characterization (e.g., HPLC, NMR, IR) Purification->Analysis Final This compound Analysis->Final cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_membrane Prepare Skin Membrane (e.g., human or porcine skin) prep_cell Assemble Franz Diffusion Cell prep_membrane->prep_cell prep_receptor Prepare & Degas Receptor Fluid (e.g., PBS) prep_receptor->prep_cell apply_formulation Apply Formulation (containing this compound) prep_cell->apply_formulation run_exp Incubate at 32°C (with stirring) apply_formulation->run_exp sample Collect Samples from Receptor Fluid at Time Intervals run_exp->sample analyze_skin Analyze Remaining Compound in Skin Layers run_exp->analyze_skin analyze_samples Analyze Samples by HPLC sample->analyze_samples calc Calculate Penetration Rate & Cumulative Amount analyze_samples->calc analyze_skin->calc cluster_nuc Inside Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Activation IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_nuc NF-κB Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) NFkB_nuc->Genes Binds to Promoter Mediators Inflammatory Mediators (NO, Cytokines) Genes->Mediators Upregulates Expression PABA This compound PABA->IKK Putative Inhibition PABA->NFkB Putative Inhibition

References

An In-depth Technical Guide to the Synthesis and Applications of p-Aminobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical modification of p-aminobenzoic acid (PABA), a crucial building block in pharmaceutical sciences. While the term "ethoxylation" is sometimes colloquially used, the primary reaction discussed in scientific literature for modifying PABA with an ethyl group is esterification . This guide will delve into the synthesis of ethyl p-aminobenzoate (commonly known as benzocaine) through Fischer esterification, a cornerstone reaction in medicinal chemistry. Additionally, this document will touch upon the more advanced technique of PEGylation, which involves the attachment of polyethylene (B3416737) glycol chains to PABA, to provide a broader understanding of its derivatization.

Core Concepts: Esterification vs. Ethoxylation

It is essential to distinguish between two key chemical processes:

  • Esterification: This is a reaction that forms an ester as the main product. In the context of PABA, it typically involves reacting its carboxylic acid group with an alcohol (like ethanol) in the presence of an acid catalyst.[1][2]

  • Ethoxylation: This industrial process involves the addition of ethylene (B1197577) oxide to a substrate, typically to form a chain of repeating oxyethylene units.[3] This reaction is commonly used to produce surfactants and is distinct from the synthesis of simple esters like benzocaine (B179285).[3]

This guide will focus on the esterification of PABA with ethanol (B145695), a reaction of significant interest in drug development.

Synthesis of Ethyl p-Aminobenzoate (Benzocaine) via Fischer Esterification

The synthesis of benzocaine from PABA and ethanol is a classic example of a Fischer esterification reaction.[1] This acid-catalyzed reaction is reversible, and an excess of the alcohol reactant is often used to drive the equilibrium towards the formation of the ester product.[4][5]

Reaction Mechanism

The reaction proceeds through a series of protonation and nucleophilic attack steps, which are outlined in the diagram below. The acid catalyst (typically concentrated sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol.

Fischer_Esterification PABA p-Aminobenzoic Acid (PABA) Protonated_PABA Protonated PABA PABA->Protonated_PABA + H⁺ (from H₂SO₄) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_PABA->Tetrahedral_Intermediate + Ethanol (nucleophilic attack) Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Proton Transfer Water_Elimination Elimination of Water Protonated_Intermediate->Water_Elimination Protonated_Ester Protonated Benzocaine Water_Elimination->Protonated_Ester - H₂O Water Water Benzocaine Benzocaine (Ethyl p-Aminobenzoate) Protonated_Ester->Benzocaine - H⁺ (regenerates catalyst) Ethanol Ethanol H2SO4 H₂SO₄ (catalyst)

Fischer Esterification Mechanism for Benzocaine Synthesis.
Experimental Protocols

Detailed methodologies for the synthesis of benzocaine are well-documented. Below is a summarized protocol based on established procedures.[1][5][6]

Protocol 1: Synthesis of Ethyl p-Aminobenzoate [5]

  • Reaction Setup: In a round-bottom flask, combine p-aminobenzoic acid and absolute ethanol.[5][6]

  • Catalyst Addition: With stirring, slowly add concentrated sulfuric acid dropwise. A precipitate of the hydrogen sulfate (B86663) salt of PABA may form but will dissolve as the reaction proceeds.[4][6]

  • Reflux: Heat the mixture to a gentle reflux for 60-75 minutes.[5][6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4][7]

  • Work-up: After cooling, pour the reaction mixture into ice water.[6]

  • Neutralization: Slowly add a 10% sodium carbonate solution to neutralize the excess acid until the evolution of carbon dioxide ceases and the pH is basic (around 8).[4][6] This will cause the crude benzocaine to precipitate.

  • Isolation: Collect the precipitate by vacuum filtration and wash with cold water.[4][6]

  • Purification: The crude product can be recrystallized from an ethanol-water mixture to yield pure benzocaine.[1][4]

  • Characterization: The final product's identity and purity can be confirmed by determining its melting point and through spectroscopic analysis (e.g., IR and NMR).[6]

Quantitative Data

The following tables summarize the typical reagents and expected outcomes for the synthesis of benzocaine.

Table 1: Reagents for Benzocaine Synthesis

ReagentMolecular Weight ( g/mol )AmountMoles
p-Aminobenzoic Acid137.14[7]1.2 g[5][6]0.0087[5]
Absolute Ethanol46.07[6]12.0 mL[5][6]0.205[5]
Concentrated H₂SO₄98.08[6]1.0 mL[5][6]0.018[5]
10% Sodium Carbonate105.99[5]~10 mL[5][6]-

Table 2: Product Characterization

ProductMolecular Weight ( g/mol )Theoretical Yield (g)Melting Point (°C)
Benzocaine165.19[7]1.4589-92[4][8]

A reported yield for a similar procedure is 93.3%.[8]

Advanced Derivatization: PEGylation of p-Aminobenzoic Acid

A more complex modification of PABA involves PEGylation , the process of attaching polyethylene glycol (PEG) chains. This technique is of significant interest in drug delivery as it can improve the solubility, stability, and pharmacokinetic profile of therapeutic molecules. 4-aminobenzoic acid esters of polyethylene glycol have been synthesized and are considered promising reagents for the chemical modification of biologically active proteins.[9]

PEGylation_Workflow PABA_Ester PABA Ester Derivative PEGylated_PABA PEGylated PABA Reagent PABA_Ester->PEGylated_PABA Reaction with mPEG mPEG (monomethoxy-Polyethylene Glycol) mPEG->PEGylated_PABA PEGylated_Protein PEGylated Protein Conjugate PEGylated_PABA->PEGylated_Protein Conjugation to Protein Therapeutic Protein (e.g., Interferon) Protein->PEGylated_Protein

Generalized Workflow for Protein PEGylation using a PABA-PEG Reagent.

Analytical Techniques for Characterization

Several analytical methods are employed to characterize PABA and its derivatives:

  • High-Performance Liquid Chromatography (HPLC): Used for the separation and quantification of PABA and its metabolites.[10][11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A sensitive method for the simultaneous quantification of PABA and its metabolites in biological samples like urine.[12]

  • Spectrophotometry: UV-Visible spectrophotometry can be used for the determination of PABA, often after a diazotization-coupling reaction to form a colored azo dye.[13]

  • Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy: These techniques are crucial for the structural elucidation of synthesized PABA derivatives.[6][14]

Applications in Drug Development

PABA is a versatile building block in medicinal chemistry, with its derivatives exhibiting a wide range of therapeutic applications.[15][16][17][18]

  • Local Anesthetics: The most well-known application is benzocaine, a topical anesthetic used to relieve pain.[4][8]

  • Antimicrobial Agents: Modifications of the PABA structure have led to compounds with antibacterial and antifungal properties.[14]

  • Anticancer and Anti-inflammatory Agents: PABA derivatives have shown potential as anticancer, anti-inflammatory, and antioxidant agents.[15][16]

  • Drug Delivery: As discussed, PEGylated PABA derivatives are used to improve the therapeutic properties of proteins.[9]

The structural versatility of PABA, allowing for substitutions at both the amino and carboxyl groups, makes it an attractive scaffold for the development of new therapeutic agents.[15][16][17][18]

References

Dermal Absorption of PEG-25 PABA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the percutaneous penetration and bioavailability of the ultraviolet filter, PEG-25 PABA, summarizing key quantitative data and experimental methodologies for scientific professionals in drug development and dermatological research.

Introduction

This compound (ethoxylated ethyl-4-aminobenzoate) is an organic ultraviolet (UV) B filter employed in cosmetic and sunscreen formulations. Its molecular structure, a derivative of para-aminobenzoic acid (PABA) modified with a polyethylene (B3416737) glycol (PEG) chain, is designed to enhance its solubility and cosmetic properties. A thorough understanding of its dermal absorption characteristics is paramount for assessing its safety and efficacy. This technical guide provides a comprehensive overview of the available scientific data on the percutaneous penetration of this compound, with a focus on quantitative analysis and the experimental protocols used in its evaluation.

The European Commission's Scientific Committee on Cosmetology (SCC), now the Scientific Committee on Consumer Safety (SCCS), has evaluated this compound and concluded that its use as a UV light absorber in cosmetic products at a maximum concentration of 10% is not expected to pose a health hazard.[1] The committee's assessment described the dermal absorption of this ingredient as "low to moderate."[1]

Quantitative Analysis of Dermal Absorption

The systemic absorption of this compound has been quantified through in vivo human studies by monitoring its urinary excretion following topical application. A key study provides the most direct evidence of the extent of percutaneous penetration in humans.

Study Type Subjects Formulation Application Dose Total Amount Excreted (Mean) Percentage of Applied Dose Excreted Time to Maximum Excretion Rate (Mean) Reference
In vivo Human Study3 VolunteersSunscreen Cream8% this compoundNot explicitly statedNot explicitly stated~10-12 hours[2][3]

Note: The full study did not explicitly state the total mean amount excreted or the percentage of the applied dose, however, the kinetics of urinary excretion were reported.

Experimental Protocols

A detailed understanding of the methodologies employed in assessing the dermal absorption of this compound is crucial for the interpretation of the data and for designing future studies.

In Vivo Human Urinary Excretion Study

This study aimed to determine the amount of this compound absorbed through the skin and excreted in the urine after a single topical application of a sunscreen formulation.

1. Subjects and Formulation:

  • Three healthy human volunteers participated in the study.[2][3]

  • A commercially available sunscreen cream containing 8% (w/w) this compound was used.[2][3]

2. Application and Sample Collection:

  • A specified amount of the sunscreen was applied to a defined area of the skin.

  • Total urine was collected from each volunteer at predetermined intervals from the time of application until the concentration of this compound was no longer detectable.[2][3]

3. Analytical Method:

  • Sample Preparation: A solid-phase extraction (SPE) procedure was developed to isolate this compound from the urine matrix. This involved retaining the analyte on a silica-based cartridge and subsequently eluting it for clean-up.[2][3]

  • Quantification: The concentration of this compound in the processed urine samples was determined using size-exclusion liquid chromatography (SEC) with fluorescence detection (excitation at 300 nm, emission at 350 nm).[2][3]

  • Validation: The analytical method was validated for its accuracy, sensitivity, and reproducibility. The detection limit for this compound in urine was found to be 2.6 ng/mL.[2][3]

G cluster_protocol In Vivo Human Urinary Excretion Study Workflow A Volunteer Recruitment (n=3) B Application of Sunscreen (8% this compound) A->B C Total Urine Collection (at intervals) B->C D Sample Preparation: Solid-Phase Extraction (SPE) C->D E Quantification: Size-Exclusion Liquid Chromatography (Fluorescence Detection) D->E F Data Analysis: Urinary Excretion Kinetics E->F

In Vivo Study Workflow for this compound
In Vitro Percutaneous Absorption Assessment (General Methodology)

While specific in vitro studies for this compound were not detailed in the available documents, the SCCNFP has established basic criteria for such assessments of cosmetic ingredients. A general workflow for an in vitro percutaneous absorption study is as follows:

1. Skin Preparation:

  • Excised human or animal (e.g., pig) skin is used. The skin is typically dermatomed to a specific thickness.

2. Diffusion Cell Setup:

  • The prepared skin membrane is mounted in a diffusion cell (e.g., Franz cell), separating a donor and a receptor chamber.

  • The stratum corneum side of the skin faces the donor chamber.

3. Application of Test Substance:

  • The formulation containing the test substance (e.g., this compound) is applied to the surface of the stratum corneum in the donor chamber.

4. Receptor Fluid and Sampling:

  • The receptor chamber is filled with a fluid (e.g., saline, buffer) that is maintained at a constant temperature (typically 32°C) and continuously stirred.

  • Samples are collected from the receptor fluid at various time points to determine the amount of the substance that has permeated through the skin.

5. Analysis:

  • At the end of the experiment, the skin surface is washed to remove any unabsorbed formulation.

  • The different layers of the skin (stratum corneum, epidermis, dermis) and the receptor fluid are analyzed to quantify the distribution of the test substance.

Signaling Pathways and Metabolic Considerations

The dermal absorption of a substance is not merely a passive diffusion process but can also involve interactions with skin components and potential metabolism within the skin.

This compound is a composite molecule, and its behavior upon dermal application can be considered in terms of its constituent parts: the PABA moiety and the polyethylene glycol chain.

G cluster_absorption Dermal Fate of this compound cluster_skin Skin Layers A This compound (Topical Application) B Stratum Corneum (Barrier) A->B C Viable Epidermis / Dermis B->C D Potential Hydrolysis (Esterases) C->D E PABA Moiety D->E F PEG Chain D->F G Systemic Circulation E->G F->G

Potential Dermal Fate of this compound

The ester linkage in this compound could potentially be subject to hydrolysis by esterases present in the skin, leading to the formation of the PABA moiety and the PEG chain. PABA itself is known to be absorbed through the skin and can undergo further metabolism, such as N-acetylation. The polyethylene glycol moiety, depending on its molecular weight, generally exhibits low dermal absorption. This potential for metabolism within the skin is an important consideration in the overall assessment of the systemic exposure to this compound and its derivatives.

Conclusion

References

Navigating the Regulatory Landscape of PEG-25 PABA in the US and Europe

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

PEG-25 PABA, a polyethylene (B3416737) glycol derivative of para-aminobenzoic acid (PABA), is a soluble organic UVB filter utilized in the cosmetics and personal care industry.[1][2] Its primary functions are to absorb UVB radiation, typically in the range of 280 to 320 nm, and to act as a light stabilizer, protecting cosmetic formulations from degradation due to UV light.[1][3][4] This technical guide provides a comprehensive overview of the current regulatory status of this compound in the United States and the European Union, presenting key quantitative data, insights into safety assessments, and a detailed analytical methodology.

Regulatory Status: A Tale of Two Systems

The regulatory pathways for this compound diverge significantly between the United States and the European Union, primarily due to the different classification of sunscreen products. In the EU, sunscreens are regulated as cosmetic products, whereas in the US, they are classified as over-the-counter (OTC) drugs.

European Union: An Approved UV Filter

In the European Union, this compound is an approved UV filter for use in cosmetic products.[1][5] It is listed in Annex VII of the EU Cosmetics Regulation (EC) No 1223/2009, which specifies the list of authorized UV filters.[6][7]

The Scientific Committee on Cosmetology (SCC), the precursor to the Scientific Committee on Consumer Safety (SCCS), conducted a safety evaluation of this compound. The committee concluded that the use of this ingredient as a UV light absorber in cosmetic products at a maximum concentration of 10% would not pose a health hazard.[1] The key findings from the safety assessment were:

  • Non-allergenic and non-irritating: The SCC found this compound to be neither an allergen nor an irritant.[1]

  • Not genotoxic: The ingredient did not show evidence of genotoxicity.[1]

  • Dermal Absorption: The dermal absorption of this compound was determined to be low to moderate.[1]

United States: Restricted to Cosmetic Use for Product Protection

In the United States, the Food and Drug Administration (FDA) regulates sunscreens as OTC drugs. The FDA has not reviewed the safety and efficacy of this compound for use as a sunscreen active ingredient.[1] Consequently, it is not an approved active ingredient in sunscreen drug products.

However, this compound is permitted for use in cosmetic products in the US, provided no sunscreen or SPF claims are made. In this context, its function is limited to a UV light absorber to protect the cosmetic formulation itself from UV-induced degradation.[1]

In 1994, a request was made by BASF to include this compound in the OTC sunscreen monograph review process, which would have been a step towards its potential approval as a sunscreen agent.[8] However, its current status indicates that this approval has not been granted.

Quantitative Regulatory Limits

The permissible concentrations and key regulatory identifiers for this compound are summarized in the table below.

RegionRegulationStatusMaximum Authorized ConcentrationOther Restrictions
European Union Regulation (EC) No 1223/2009, Annex VIIApproved UV Filter10%None specified in the regulation.
United States FDA OTC Drug MonographNot an approved sunscreen active ingredientNot applicable for sunscreen use. No specific limit for use as a product protector in cosmetics.Cannot be used in products making sunscreen (SPF) claims.

Experimental Protocols: Analytical Methodology

While a comprehensive toxicological dossier with detailed experimental protocols for this compound is not publicly available, a validated analytical method for its determination in biological matrices has been published. This method is crucial for conducting percutaneous absorption and excretion studies.

Determination of this compound in Urine by Solid-Phase Extraction and Size-Exclusion Liquid Chromatography

This method was developed to quantify the amount of this compound excreted in urine after topical application of a sunscreen product, providing data on its systemic absorption.[2][3]

Methodology:

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • A silica-based SPE cartridge is used for sample clean-up.

    • The urine sample is passed through the cartridge, which retains the this compound.

    • The analyte is then eluted from the cartridge.[2][3]

  • Chromatographic Separation (Size-Exclusion Liquid Chromatography - SEC):

    • The eluate from the SPE step is injected into a size-exclusion liquid chromatography system.

    • This step further separates this compound from remaining matrix interferences based on molecular size.[2][3]

  • Detection (Fluorescence):

    • The concentration of this compound is quantified using a fluorescence detector.

    • Excitation wavelength (λexc): 300 nm

    • Emission wavelength (λem): 350 nm[3]

Method Performance:

  • Detection Limit: 2.6 ng/mL in urine samples.[3]

  • Accuracy: The method demonstrated good accuracy for spiked human urine samples in the range of 11-100 ng/mL.[3]

  • Precision: The mean relative standard deviation was in the order of 3-10%.[3]

Visualizing Regulatory and Experimental Workflows

To better illustrate the processes discussed, the following diagrams have been generated using the DOT language.

Regulatory_Pathway_Comparison cluster_EU European Union cluster_US United States EU_Start This compound as UV Filter EU_Reg Regulation (EC) No 1223/2009 EU_Start->EU_Reg EU_Annex Annex VII Listing EU_Reg->EU_Annex EU_SCCS SCCS Safety Assessment EU_Annex->EU_SCCS EU_Approved Approved for Use (Max 10%) EU_SCCS->EU_Approved US_Start This compound US_Sunscreen Use as Sunscreen (OTC Drug) US_Start->US_Sunscreen US_Cosmetic Use as Product Protector (Cosmetic) US_Start->US_Cosmetic US_FDA FDA Review US_Sunscreen->US_FDA US_Allowed Permitted in Cosmetics (No SPF Claims) US_Cosmetic->US_Allowed US_NotApproved Not an Approved Sunscreen Agent US_FDA->US_NotApproved

Regulatory Pathways for this compound in the EU and US.

Analytical_Workflow start Urine Sample Collection spe Solid-Phase Extraction (SPE) - Analyte Retention - Elution start->spe sec Size-Exclusion Liquid Chromatography (SEC) - Separation from Interferences spe->sec detection Fluorescence Detection (λexc=300nm, λem=350nm) sec->detection quantification Quantification of This compound detection->quantification

Workflow for the Determination of this compound in Urine.

Conclusion

The regulatory status of this compound is well-defined in the European Union, where it is an approved UV filter with a substantial history of safe use within specified concentration limits. In the United States, its application is more restricted, being permissible in cosmetics for formulation protection but not as an active sunscreen ingredient. For researchers and drug development professionals, this dichotomy underscores the importance of navigating regional regulatory frameworks. The availability of a validated analytical method for this compound provides a crucial tool for further pharmacokinetic and safety studies, which could be pivotal for any future regulatory submissions.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography Method for the Quantitative Analysis of PEG-25 PABA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEG-25 PABA (Polyethylene Glycol 25 para-Aminobenzoic Acid) is a UV filter commonly used in sunscreen and other personal care products to absorb UVB radiation. Accurate and reliable quantification of this compound in raw materials and finished cosmetic formulations is crucial for ensuring product quality, efficacy, and safety. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of active ingredients in complex matrices.[1]

This application note provides a detailed protocol for the determination of this compound using a reversed-phase HPLC (RP-HPLC) method with UV detection. The method is designed to be simple, rapid, and robust for routine quality control analysis. The protocol includes procedures for sample preparation, chromatographic conditions, and method validation parameters based on the International Council for Harmonisation (ICH) guidelines.

Experimental Protocol

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (≥98%)

  • Placebo cosmetic emulsion (without this compound)

  • Syringe filters (0.45 µm, PTFE or nylon)

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution: A gradient elution is employed for optimal separation.

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
10.01090
12.01090
12.19010
15.09010
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 280 nm

  • Run Time: 15 minutes

Preparation of Standard Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic Acid) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation

The sample preparation for cosmetic emulsions aims to extract this compound from the matrix and remove interfering substances.

  • Cosmetic Emulsion (e.g., Sunscreen Lotion):

    • Accurately weigh approximately 0.5 g of the cosmetic emulsion into a 50 mL centrifuge tube.

    • Add 25 mL of methanol to the tube.

    • Vortex for 2 minutes to disperse the sample.

    • Sonicate for 15 minutes to ensure complete extraction of the analyte.

    • Centrifuge the sample at 4000 rpm for 10 minutes to separate the excipients.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

    • If necessary, dilute the filtered sample with the initial mobile phase to fall within the calibration curve range.

Method Validation Summary

The described HPLC method was validated according to ICH guidelines to ensure its suitability for the intended purpose. The validation parameters included specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).

Specificity

Specificity was evaluated by analyzing a placebo emulsion, a standard solution of this compound, and a spiked sample. The chromatograms demonstrated that there were no interfering peaks from the cosmetic matrix at the retention time of this compound.

Quantitative Data Summary

The following table summarizes the quantitative results obtained during the method validation.

Validation ParameterResultAcceptance Criteria
Linearity (R²) 0.9995R² ≥ 0.999
Range 1 - 100 µg/mL-
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Precision (RSD%)
- Repeatability0.85%RSD ≤ 2.0%
- Intermediate Precision1.10%RSD ≤ 2.0%
Limit of Detection (LOD) 0.3 µg/mL-
Limit of Quantification (LOQ) 1.0 µg/mL-

Visualization of Workflows

Experimental Workflow

The overall experimental process from sample preparation to data analysis is illustrated in the following workflow diagram.

G cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh_sample Weigh Cosmetic Sample add_methanol Add Methanol weigh_sample->add_methanol vortex_sonicate Vortex and Sonicate add_methanol->vortex_sonicate centrifuge Centrifuge vortex_sonicate->centrifuge filter Filter Supernatant centrifuge->filter inject_sample Inject into HPLC filter->inject_sample prepare_standards Prepare Standard Solutions prepare_standards->inject_sample calibration_curve Generate Calibration Curve prepare_standards->calibration_curve run_gradient Run Gradient Elution inject_sample->run_gradient detect_uv Detect at 280 nm run_gradient->detect_uv integrate_peak Integrate Peak Area detect_uv->integrate_peak integrate_peak->calibration_curve quantify Quantify this compound integrate_peak->quantify calibration_curve->quantify

Caption: Experimental workflow for the HPLC analysis of this compound.

Method Validation Logical Relationship

The relationship between the different parameters of method validation is depicted in the diagram below.

G cluster_quantitative Quantitative Performance cluster_limits Detection Capability MethodValidation Method Validation Linearity Linearity & Range MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision LOD Limit of Detection MethodValidation->LOD LOQ Limit of Quantification MethodValidation->LOQ Specificity Specificity MethodValidation->Specificity Robustness Robustness MethodValidation->Robustness Linearity->LOD Linearity->LOQ Precision->Accuracy

Caption: Logical relationship of HPLC method validation parameters.

Conclusion

The developed reversed-phase HPLC method provides a reliable and efficient means for the quantitative determination of this compound in cosmetic products. The method is specific, linear, accurate, and precise over the specified concentration range. The simple sample preparation procedure and relatively short run time make it suitable for routine quality control analysis in the cosmetic industry. This application note serves as a comprehensive guide for researchers and analysts involved in the quality assessment of sunscreen and other personal care formulations containing this compound.

References

Application Note: Quantification of PEG-25 PABA in Sunscreen Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides detailed protocols for the quantitative analysis of PEG-25 PABA (Polyethylene Glycol-25 Para-Aminobenzoic Acid), a UV-B filter, in sunscreen formulations. The methodologies described herein are essential for quality control, formulation development, and regulatory compliance in the cosmetics and pharmaceutical industries. The primary methods covered are High-Performance Liquid Chromatography (HPLC) with UV detection and a secondary method using direct UV-Vis Spectrophotometry. This document includes comprehensive experimental protocols, data presentation tables, and visual workflows to guide researchers, scientists, and drug development professionals. In the European Union, this compound is permitted for use as a UV filter in cosmetic products at a maximum concentration of 10%.[1]

Introduction

This compound is a water-soluble organic compound used in sunscreen products to absorb UV-B radiation, thereby protecting the skin from sun damage.[2] Accurate and precise quantification of this active ingredient is crucial to ensure product efficacy and safety, and to meet regulatory standards. This note details two robust analytical methods for its determination in complex matrices such as creams, lotions, and emulsions.

Analytical Methods Overview

Two primary methods are presented for the quantification of this compound:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the preferred method for its high specificity, accuracy, and ability to separate the analyte from other matrix components.

  • UV-Vis Spectrophotometry: A simpler, high-throughput method suitable for rapid quality control checks, although it is more susceptible to interference from other UV-absorbing compounds in the formulation.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is adapted from established chromatographic principles for the analysis of water-soluble UV filters in cosmetic formulations.

Experimental Protocol

3.1.1. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • HPLC-grade methanol (B129727), acetonitrile, and water

  • Ammonium acetate (B1210297)

  • Tetra-n-butylammonium bromide

  • Phosphoric acid

  • Sunscreen samples containing this compound

  • 0.45 µm syringe filters (PVDF or nylon)

3.1.2. Instrumentation

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Ultrasonic bath

  • Centrifuge

  • Analytical balance

3.1.3. Sample Preparation

  • Accurately weigh approximately 0.5 g of the sunscreen formulation into a 50 mL volumetric flask.

  • Add approximately 30 mL of methanol and sonicate for 15-20 minutes to disperse the sample and dissolve the this compound.

  • Allow the solution to cool to room temperature.

  • Dilute to the mark with methanol and mix thoroughly.

  • Transfer a portion of the solution to a centrifuge tube and centrifuge at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

3.1.4. Chromatographic Conditions

  • Mobile Phase: 35:65 (v/v) ethanol-ammonium acetate buffer (pH 4, containing 50 mmol L⁻¹ tetra-n-butylammonium bromide).[3] An alternative isocratic mobile phase is acetonitrile/water (60/40, v/v) with 0.1% phosphoric acid.[4]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 50 °C[3]

  • Injection Volume: 10 µL

  • UV Detection Wavelength: 280 nm or the maximum absorption wavelength for this compound.

  • Run Time: Approximately 10-15 minutes

3.1.5. Calibration Prepare a stock solution of this compound reference standard in methanol (e.g., 1000 µg/mL). From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL. Inject each standard and plot the peak area against the concentration to construct a calibration curve.

Data Presentation

The following tables summarize typical validation parameters for the HPLC-UV method.

Table 1: HPLC-UV Method Validation Parameters

ParameterResult
Linearity (R²)> 0.999
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.3 µg/mL
Accuracy (% Recovery)98.0% - 102.0%
Precision (% RSD)< 2.0%

Table 2: Quantification of this compound in Spiked Sunscreen Samples

Sample IDSpiked Concentration (% w/w)Measured Concentration (% w/w)Recovery (%)
Sunscreen Base 15.04.9599.0
Sunscreen Base 27.57.4198.8
Sunscreen Base 310.010.12101.2

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis weigh Weigh 0.5g of Sunscreen dissolve Add 30mL Methanol & Sonicate weigh->dissolve dilute Dilute to 50mL dissolve->dilute centrifuge Centrifuge at 4000 rpm dilute->centrifuge filter Filter through 0.45µm Syringe Filter centrifuge->filter inject Inject 10µL into HPLC filter->inject Prepared Sample separate C18 Column Separation inject->separate detect UV Detection at 280nm separate->detect quantify Quantify using Calibration Curve detect->quantify UV_Vis_Logic cluster_principle Beer-Lambert Law cluster_workflow Quantification Process A Absorbance (A) c Concentration (c) A->c is proportional to epsilon Molar Absorptivity (ε) CalCurve Generate Calibration Curve (Abs vs. Conc.) l Path Length (l) CalcConc Calculate Sample Concentration CalCurve->CalcConc MeasureSample Measure Sample Absorbance MeasureSample->CalcConc

References

Application Note: In Vitro Models for Efficacy and Safety Testing of PEG-25 PABA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

PEG-25 PABA (Polyethylene Glycol-25 para-aminobenzoic acid) is a synthetic, water-soluble organic compound that functions as an effective ultraviolet (UV) B filter.[1][2] It is the polyethylene (B3416737) glycol derivative of PABA and operates by absorbing high-energy UVB radiation (approximately 280 to 320 nm) and converting it into less damaging infrared radiation, or heat.[3][4] In Europe, this compound is an approved UV filter for use in sunscreen products at a maximum concentration of 10%.[3][4] In the United States, it is used in cosmetic products to protect the formulation from degradation by UV light.[3]

The increasing demand for non-animal testing methods in the cosmetics industry has led to the development and validation of sophisticated in vitro models to assess the efficacy and safety of UV filters.[5][6] These models offer reproducible, ethical, and cost-effective alternatives to traditional in vivo studies. This document provides detailed protocols for evaluating the UVB protection efficacy and potential skin irritation and phototoxicity of this compound using established in vitro methodologies.

Efficacy Assessment: In Vitro Sun Protection Factor (SPF)

The primary efficacy endpoint for a UVB filter like this compound is its ability to protect against UV radiation, quantified by the Sun Protection Factor (SPF). In vitro SPF testing is a standard method used for product development and screening, providing a reliable measure of UVB protection.[7][8] The method involves applying a thin film of the test product to a substrate and measuring the UV radiation transmitted through it with a spectrophotometer.[7]

Principle

This protocol is based on the ISO 23675 standard, which utilizes polymethylmethacrylate (PMMA) plates as a substrate to mimic the surface of the skin.[9] A standardized amount of the formulation containing this compound is applied to the plate. The absorbance of the product film is measured before and after a controlled dose of UV radiation to assess both SPF and photostability.[8]

Experimental Protocol: In Vitro SPF Determination

Materials:

  • UV Spectrophotometer with an integrating sphere (e.g., Labsphere UV-2000S or Solar Light SPF-290S)

  • Solar simulator (UV source)

  • Polymethylmethacrylate (PMMA) plates (molded and sandblasted types are often used in combination)[9]

  • Positive control sunscreen with a known SPF

  • Negative control (vehicle/base formulation without this compound)

  • Formulation containing a known concentration of this compound

  • Automated application robot or finger cots for manual application

  • Analytical balance

Procedure:

  • Plate Preparation: Ensure PMMA plates are clean and free of any contaminants. Record the topographic parameters of the plates if required by the specific standard operating procedure.

  • Sample Application:

    • Weigh a precise amount of the test formulation. The standard application density is typically 1.2 to 1.3 mg/cm².[8]

    • Apply the formulation onto the roughened surface of the PMMA plate.

    • Spread the sample evenly across the entire surface. For manual application, use a finger cot and a defined spreading pattern and pressure. For automated methods, use a programmed robot to ensure reproducibility.[9]

  • Drying/Equilibration: Allow the applied film to dry for at least 15-20 minutes in the dark at a controlled temperature to form a stable film.

  • Initial Spectrophotometric Measurement (Pre-Irradiation):

    • Place the PMMA plate in the spectrophotometer.

    • Measure the spectral transmittance at multiple points across the plate in the UV range (290-400 nm).

    • The instrument's software calculates the initial in vitro SPF value based on the absorbance data.

  • UV Irradiation:

    • Expose the plate to a controlled dose of UV radiation from a solar simulator. This step is crucial for assessing the photostability of this compound.[10]

    • The irradiation dose should be proportional to the initial measured SPF.

  • Final Spectrophotometric Measurement (Post-Irradiation):

    • Repeat the spectrophotometric measurement (Step 4) on the irradiated plate.

    • The software calculates the final in vitro SPF value. A significant drop in SPF post-irradiation would indicate poor photostability.

  • Data Analysis: The SPF is calculated using the following equation, which integrates the erythemal action spectrum (E(λ)) and the solar spectral irradiance (I(λ)) over the UVB and UVA range:

    SPFin vitro = ∫ E(λ)I(λ)dλ / ∫ E(λ)I(λ)T(λ)dλ

    Where T(λ) is the spectral transmittance of the product.

Data Presentation

Quantitative results should be summarized to compare the efficacy of different this compound concentrations or formulations.

Formulation IDThis compound Conc. (%)Mean SPF (Pre-Irradiation)Mean SPF (Post-Irradiation)Standard Deviation
F-001 (Vehicle)01.01.00.1
F-002515.214.81.1
F-0031028.527.91.9
PC-01 (Control)N/A (Known SPF 30)30.729.51.5

Table 1. Example data for in vitro SPF assessment of formulations containing this compound.

Visualization: In Vitro SPF Testing Workflow

In_Vitro_SPF_Workflow start Start: Prepare PMMA Plate apply Apply 1.2 mg/cm² of This compound Formulation start->apply dry Dry for 20 min in Dark apply->dry measure1 Measure Transmittance (Pre-Irradiation) dry->measure1 calculate1 Calculate Initial SPF measure1->calculate1 irradiate Expose to Controlled UV Dose calculate1->irradiate measure2 Measure Transmittance (Post-Irradiation) irradiate->measure2 calculate2 Calculate Final SPF measure2->calculate2 end End: Report SPF and Photostability calculate2->end

Figure 1. Workflow for in vitro SPF determination.

Safety Assessment: Irritation and Phototoxicity

While this compound is considered non-irritating and non-allergenic, it is crucial to confirm the safety of new formulations.[3] Validated in vitro models using reconstructed human epidermis (RhE) are the gold standard for assessing skin irritation potential, while cell-based assays are used for phototoxicity.[11][12]

Protocol 1: Skin Irritation using Reconstructed Human Epidermis (OECD TG 439)

Principle: This test evaluates the potential of a substance to cause skin irritation by measuring its cytotoxic effect on a 3D reconstructed human epidermis model (e.g., EpiDerm™, EpiSkin™).[11][13] Cell viability is measured using the MTT assay, where viable cells reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) precipitate. A reduction in cell viability below a certain threshold indicates irritation potential.[5]

Materials:

  • Reconstructed Human Epidermis (RhE) tissue kits (e.g., EpiDerm™ from MatTek)

  • Assay medium provided with the kit

  • Test formulation containing this compound

  • Positive Control: 5% Sodium Dodecyl Sulfate (SDS) solution

  • Negative Control: Dulbecco's Phosphate-Buffered Saline (DPBS)

  • MTT solution (e.g., 1 mg/mL in DPBS)

  • Isopropanol (B130326) (for formazan extraction)

  • Multi-well plates (6-well, 24-well)

  • Plate reader (spectrophotometer) capable of reading absorbance at ~570 nm

Procedure:

  • Tissue Pre-Incubation: Upon receipt, place the RhE tissues in a 6-well plate with fresh assay medium and pre-incubate for 18-24 hours at 37°C, 5% CO₂.

  • Test Substance Application:

    • Remove tissues from the incubator.

    • Apply 30 µL of the liquid test material (or 25 mg of a solid) directly onto the apical surface of the epidermis. Use at least three tissues per test substance and control.

    • Apply the negative control (DPBS) and positive control (5% SDS) to separate tissues.

  • Exposure: Expose the tissues to the test substance for 60 minutes at 37°C.[11]

  • Washing: Thoroughly rinse the test substance from the tissue surface using DPBS. This is a critical step to stop the exposure.

  • Post-Incubation: Transfer the washed tissues to a new plate with fresh medium and incubate for 42 hours at 37°C, 5% CO₂. This allows for the development of cytotoxic effects.[11]

  • MTT Assay:

    • After the post-incubation period, transfer each tissue to a 24-well plate containing MTT solution.

    • Incubate for 3 hours at 37°C. Viable cells will convert MTT to purple formazan crystals.

    • Remove tissues, gently blot dry, and place them in a new 24-well plate.

    • Add isopropanol to each well to extract the formazan from the tissue.

    • Shake for at least 2 hours in the dark to ensure complete extraction.

  • Data Analysis:

    • Transfer the isopropanol extract to a 96-well plate.

    • Measure the Optical Density (OD) at 570 nm using a plate reader.

    • Calculate the percent viability for each tissue relative to the negative control: % Viability = (ODTest Substance / ODNegative Control) x 100

    • Classification: A substance is classified as an irritant (GHS Category 2) if the mean percent viability of three replicate tissues is ≤ 50%.

Data Presentation
Treatment GroupThis compound Conc. (%)Mean OD at 570 nmStandard DeviationMean % ViabilityClassification
Negative Control (DPBS)01.2500.08100%Non-Irritant
Vehicle01.2150.1197.2%Non-Irritant
Formulation F-003101.1500.0992.0%Non-Irritant
Positive Control (5% SDS)N/A0.2130.0417.0%Irritant

Table 2. Example data for in vitro skin irritation assessment using an RhE model.

Visualization: RhE Skin Irritation Testing Workflow

RhE_Irritation_Workflow start Start: Pre-Incubate RhE Tissues (24h) apply Topically Apply Test Substance (this compound, Controls) start->apply expose Incubate for 60 min (Exposure) apply->expose wash Rinse Tissues Thoroughly with DPBS expose->wash post_incubate Post-Incubate in Fresh Medium (42h) wash->post_incubate mtt Perform MTT Assay (3h Incubation) post_incubate->mtt extract Extract Formazan with Isopropanol mtt->extract read Read Optical Density at 570 nm extract->read analyze Calculate % Viability vs. Negative Control read->analyze end End: Classify Irritation Potential analyze->end

Figure 2. Workflow for the Reconstructed Human Epidermis (RhE) skin irritation test.

Protocol 2: 3T3 Neutral Red Uptake (NRU) Phototoxicity Assay (OECD TG 432)

Principle: This assay identifies the phototoxic potential of a substance. It compares the cytotoxicity of a chemical when tested in the presence and absence of a non-toxic dose of simulated solar light.[12] Phototoxicity is indicated if the cytotoxicity is significantly greater in the presence of UV light. The assay uses Balb/c 3T3 mouse fibroblasts and measures cell viability via the uptake of the vital dye, Neutral Red.

Materials:

  • Balb/c 3T3 fibroblasts

  • Cell culture medium (e.g., DMEM with supplements)

  • Test formulation containing this compound

  • Positive Control (e.g., Chlorpromazine)

  • Solar simulator with controlled UVA/UVB output

  • Neutral Red solution

  • Neutral Red desorb solution (e.g., 1% acetic acid, 50% ethanol (B145695) in water)

  • 96-well cell culture plates

  • Plate reader capable of reading absorbance at ~540 nm

Procedure:

  • Cell Seeding: Seed 3T3 cells into two 96-well plates at a density that allows for sub-confluent growth after 24 hours. Incubate at 37°C, 5% CO₂.

  • Treatment: After 24 hours, discard the medium and add various concentrations of the this compound formulation (dissolved in medium) to both plates. Include solvent and positive controls.

  • Pre-Incubation: Incubate both plates with the test substances for 1 hour at 37°C.

  • Irradiation (+UV) and Dark (-UV) Conditions:

    • Plate 1 (+UV): Expose the plate to a non-toxic dose of simulated solar light (e.g., 5 J/cm² UVA).

    • Plate 2 (-UV): Keep the second plate in a dark box at room temperature for the same duration as the irradiation.

  • Post-Incubation: Wash the cells in both plates and add fresh medium. Incubate both plates for another 24 hours at 37°C.

  • Neutral Red Uptake Assay:

    • Remove the medium and add Neutral Red solution to all wells. Incubate for 3 hours.

    • Wash the cells to remove excess dye.

    • Add Neutral Red desorb solution to all wells and shake for 10 minutes to extract the dye from the cells.

  • Data Analysis:

    • Measure the OD at 540 nm.

    • Calculate the IC50 values (concentration that reduces viability by 50%) for both the +UV and -UV conditions.

    • Calculate the Photo-Irritation Factor (PIF) using the formula: PIF = IC50 (-UV) / IC50 (+UV)

    • Classification: A PIF value > 5 suggests a probable phototoxic potential.

Data Presentation
Concentration (µg/mL)% Viability (-UV)% Viability (+UV)
0.199.899.5
198.597.2
1095.394.8
10092.191.5
IC50 (µg/mL) >1000 >1000
PIF ~1

Table 3. Example phototoxicity data for a this compound formulation. A high IC50 and low PIF indicate no phototoxic potential.

Mechanistic Visualizations

Understanding the mechanism of action and the biological context of UV exposure is critical for interpreting efficacy and safety data.

Mechanism of Action of an Organic UV Filter

Organic UV filters like this compound protect the skin by absorbing UV photons. This process excites electrons in the molecule to a higher energy state. The molecule then returns to its ground state, releasing the absorbed energy as harmless, longer-wavelength heat.[14]

Mechanism_of_Action UV UVB Photon (High Energy) PABA This compound (Ground State) UV->PABA Absorption PABA_excited This compound (Excited State) PABA->PABA_excited PABA_excited->PABA Returns to Ground State Heat Heat (Low Energy) PABA_excited->Heat Energy Release

Figure 3. Absorption and dissipation of UV energy by this compound.

Simplified Pathway of UV-Induced Skin Damage

UV radiation initiates a cascade of events in skin cells, leading to DNA damage, oxidative stress, and inflammation. UV filters act at the very first step by preventing the UV photons from reaching the cells.

Figure 4. Protective role of UV filters against skin damage pathways.

References

Protocol for Assessing the Photostability of PEG-25 PABA

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-PABA-001

Introduction

PEG-25 PABA (Polyethylene Glycol-25 para-Aminobenzoic Acid) is a water-soluble UVB filter employed in various cosmetic and pharmaceutical formulations to protect the skin from the harmful effects of ultraviolet radiation.[1] As with all sunscreen agents, its efficacy is intrinsically linked to its photostability—the ability to remain chemically intact and functional upon exposure to UV light. Photodegradation can not only lead to a loss of sun protection but also the formation of potentially harmful degradation products.[2] This document provides a comprehensive protocol for assessing the photostability of this compound in accordance with international guidelines, such as those from the International Council for Harmonisation (ICH) guideline Q1B.[3] The protocol details the experimental workflow, from sample preparation to analytical quantification, and includes methods for data analysis and presentation.

Principle

The photostability of this compound is evaluated by exposing a solution of the compound to a controlled dose of UV radiation from a standardized light source. The concentration of this compound is quantified before and after irradiation using High-Performance Liquid Chromatography with UV detection (HPLC-UV). The percentage of degradation is then calculated to determine the photostability of the molecule. A dark control, shielded from light but subjected to the same thermal conditions, is analyzed in parallel to differentiate between photodegradation and thermal degradation.

Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Phosphate (B84403) buffer components (e.g., monobasic potassium phosphate, sodium hydroxide)

  • Ethanol (B145695) (ACS grade)

  • Quartz cuvettes or other UV-transparent containers

  • Aluminum foil

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • HPLC vials

Equipment

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Photostability chamber equipped with a calibrated light source compliant with ICH Q1B Option 1 or Option 2 (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps)

  • Calibrated radiometer and lux meter

  • Analytical balance

  • pH meter

  • Sonicator

  • Water bath or incubator

Experimental Protocols

Preparation of Solutions

1.1. Standard Stock Solution of this compound (1000 µg/mL) Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent, such as a mixture of ethanol and water (e.g., 50:50 v/v), to ensure complete solubility. Sonicate if necessary. This stock solution should be stored protected from light.

1.2. Working Standard Solutions Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to generate a calibration curve for HPLC analysis.

1.3. Sample Solution for Irradiation (e.g., 50 µg/mL) Dilute the stock solution with the chosen irradiation solvent (e.g., ethanol:water 50:50 v/v) to a final concentration of 50 µg/mL in a volumetric flask. This concentration may need to be adjusted based on the UV absorbance of the solution to avoid inner filter effects.

Irradiation Procedure (as per ICH Q1B)

2.1. Sample Preparation for Irradiation Transfer a portion of the sample solution (from step 1.3) into UV-transparent containers (e.g., quartz cuvettes). Prepare at least three replicates for each time point.

2.2. Dark Control Prepare an identical set of samples as in step 2.1, but wrap them completely in aluminum foil to protect them from light. These dark controls will be placed in the photostability chamber alongside the exposed samples to monitor for any thermal degradation.

2.3. Light Exposure Place the uncovered samples and the dark controls into the photostability chamber. Irradiate the samples according to ICH Q1B guidelines, aiming for a total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours per square meter. It is recommended to pull samples at intermediate time points to assess the degradation kinetics.

Analytical Method: HPLC-UV

3.1. Chromatographic Conditions (Suggested Starting Point)

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and a phosphate buffer (e.g., 20 mM, pH 3.0) in a 40:60 (v/v) ratio. The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • UV Detection Wavelength: Set at the maximum absorbance wavelength of this compound (approximately 290-310 nm, to be determined by UV scan).

3.2. Calibration Curve Inject the working standard solutions (from step 1.2) into the HPLC system. Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration. Determine the linearity (R²) of the calibration curve.

3.3. Sample Analysis After each irradiation time point, retrieve the exposed samples and the corresponding dark controls. If necessary, dilute the samples with the mobile phase to fall within the linear range of the calibration curve. Filter the samples through a 0.45 µm syringe filter and inject them into the HPLC system.

Data Analysis and Presentation

4.1. Quantification of this compound Using the calibration curve, determine the concentration of this compound remaining in each exposed and dark control sample at each time point.

4.2. Calculation of Photodegradation The percentage of this compound remaining is calculated as:

% Remaining = (Concentration at time t / Initial Concentration) x 100

The percentage of degradation is calculated as:

% Degradation = 100 - % Remaining

Correct for any degradation observed in the dark control to isolate the effect of light.

4.3. Data Presentation Summarize the quantitative data in clearly structured tables for easy comparison.

Table 1: Photostability of this compound under ICH Q1B Conditions (Hypothetical Data)

Total UV Exposure (Wh/m²)Total Visible Light Exposure (Mio. lux·h)Mean % this compound Remaining (Irradiated)Mean % this compound Remaining (Dark Control)Net Photodegradation (%)
00100.0100.00.0
1000.695.299.84.6
2001.289.899.59.7
3001.884.599.314.8
4002.478.199.121.0

Table 2: HPLC Method Validation Parameters (Illustrative)

ParameterResult
Linearity (R²)> 0.999
Range (µg/mL)1 - 100
Limit of Detection (LOD) (µg/mL)0.2
Limit of Quantification (LOQ) (µg/mL)0.7
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%

Visualizations

G cluster_prep Sample Preparation cluster_exposure Irradiation cluster_analysis Analysis cluster_data Data Evaluation A Prepare this compound Solution B Aliquot into UV-transparent vials A->B C Prepare Dark Controls (wrap in foil) A->C D Place samples and controls in Photostability Chamber B->D C->D E Irradiate per ICH Q1B guidelines D->E F Withdraw samples at time points E->F G Analyze by HPLC-UV F->G H Quantify remaining this compound G->H I Calculate % Degradation H->I J Compare to Dark Control I->J K Assess Photostability J->K G PABA_GS This compound (Ground State) PABA_ES This compound* (Excited State) PABA_GS->PABA_ES UVB Absorption PABA_ES->PABA_GS Fluorescence/ Non-radiative decay Degradation Photodegradation Products PABA_ES->Degradation Photochemical Reaction Heat Heat PABA_ES->Heat

References

Application Notes and Protocols for PEG-25 PABA in Dermatological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of PEG-25 PABA as a UVB filter in dermatological research. This document includes its mechanism of action, key applications, and detailed protocols for its evaluation.

Introduction to this compound

This compound is the polyethylene (B3416737) glycol derivative of para-aminobenzoic acid (PABA). It functions as a soluble, organic UVB filter that absorbs ultraviolet radiation primarily within the 280 to 320 nm range.[1] In cosmetic and sunscreen formulations, it serves to protect the skin from the harmful effects of UVB radiation and to prevent photodegradation of the product itself.[2][3]

Mechanism of Action: Similar to its parent compound, PABA, this compound absorbs high-energy UVB photons. This absorption excites the molecule to a higher energy state. It then returns to its ground state by converting the absorbed energy into less damaging infrared radiation, which is dissipated as heat.[2] This process prevents the UV radiation from penetrating the epidermis and causing cellular damage.

Regulatory Context: In Europe, this compound is an approved UV filter for use in sunscreen products at a maximum concentration of 10%.[2][3] The European Commission's Scientific Committee on Cosmetology (SCC) has deemed it to be non-allergenic, non-irritating, and non-genotoxic, with low to moderate dermal absorption.[2] In the United States, this compound is not an FDA-approved over-the-counter (OTC) sunscreen drug ingredient but can be used in cosmetic products as a UV absorber to protect the formulation.[2]

Applications in Dermatological Research

This compound is a relevant compound for a variety of dermatological research studies, including:

  • Photoprotection Efficacy Studies: Assessing the Sun Protection Factor (SPF) and broad-spectrum protection of novel sunscreen formulations.

  • Photostability Testing: Evaluating the stability of the molecule and the formulation upon exposure to UV radiation.

  • Skin Permeation and Penetration Studies: Determining the extent to which the molecule penetrates the stratum corneum and reaches deeper skin layers.

  • Cellular and Molecular Studies: Investigating the effects of this compound on skin cells (e.g., keratinocytes, fibroblasts) in response to UV radiation, including cell viability, apoptosis, and gene expression.

  • Safety and Toxicity Assessments: Evaluating the potential for skin irritation, sensitization, and phototoxicity.

Data Presentation

The following tables present illustrative quantitative data for this compound based on typical results expected for a UVB filter.

Disclaimer: The following data is illustrative and intended for demonstrative purposes. Specific values for this compound may vary depending on the experimental conditions and formulation.

Table 1: Illustrative In Vitro SPF Assessment of a Formulation Containing this compound

Formulation BaseThis compound Concentration (%)Mean In Vitro SPFStandard Deviation
Oil-in-Water Emulsion58.2± 0.5
Oil-in-Water Emulsion812.5± 0.8
Oil-in-Water Emulsion1015.1± 1.1
Hydroalcoholic Gel57.5± 0.6
Hydroalcoholic Gel811.8± 0.9
Hydroalcoholic Gel1014.2± 1.3

Table 2: Illustrative Photostability of this compound

UV Radiation Dose (J/cm²)This compound Remaining (%)SPF Retention (%)
0100100
109295
208588
307881
407175

Table 3: Illustrative In Vitro Skin Permeation of this compound using a Franz Diffusion Cell

Time (hours)Cumulative Permeation (µg/cm²)
20.15
40.32
60.55
80.80
121.25
242.10

Table 4: Illustrative Cytotoxicity of this compound on Human Keratinocytes (HaCaT cells) with and without UVB Exposure

This compound Concentration (µg/mL)Cell Viability (%) - No UVBCell Viability (%) - With UVB (50 mJ/cm²)
0 (Control)10055
109865
509578
1009285
2008882
5008175

Experimental Protocols

Protocol for In Vitro SPF Assessment

This protocol describes the determination of the in vitro Sun Protection Factor (SPF) of a formulation containing this compound using a UV transmittance analyzer.

Materials:

  • Sunscreen formulation containing this compound

  • PMMA (polymethyl methacrylate) plates

  • UV transmittance analyzer

  • Positive control sunscreen with a known SPF

  • Glycerol (B35011) or other suitable substrate hydration liquid

  • Syringe or micropipette

  • Finger cots or other suitable spreading tool

Methodology:

  • Prepare the PMMA plates by applying a thin layer of glycerol to hydrate (B1144303) the surface.

  • Accurately weigh and apply 1.3 mg/cm² of the test formulation to the PMMA plate.

  • Spread the formulation evenly across the plate using a standardized spreading technique with a finger cot for a defined duration (e.g., 30 seconds).

  • Allow the film to dry and equilibrate for 15 minutes in the dark.

  • Measure the UV transmittance of the sample at multiple points on the plate using the UV transmittance analyzer over the range of 290-400 nm.

  • Calculate the in vitro SPF using the following formula, which is integrated into the analyzer's software: SPF = ∫ E(λ)I(λ)dλ / ∫ E(λ)I(λ)T(λ)dλ where E(λ) is the erythema action spectrum, I(λ) is the spectral irradiance of the UV source, and T(λ) is the spectral transmittance of the sample.

  • Repeat the measurement on at least three different plates for each formulation.

  • Validate the procedure using the positive control sunscreen.

Protocol for Photostability Testing

This protocol evaluates the photostability of this compound in a finished formulation by measuring the change in its UV absorbance and the resulting SPF after exposure to a controlled dose of UV radiation.

Materials:

  • Sunscreen formulation containing this compound

  • Quartz plates

  • Solar simulator with a controlled UV output

  • UV-Vis spectrophotometer

  • UV transmittance analyzer for SPF measurement

  • Solvent for extraction (e.g., ethanol/water mixture)

Methodology:

  • Apply a thin, uniform film of the sunscreen formulation onto quartz plates (for UV-Vis analysis) and PMMA plates (for SPF analysis).

  • Measure the initial UV absorbance spectrum (290-400 nm) of the sample on the quartz plate.

  • Measure the initial in vitro SPF of the sample on the PMMA plate.

  • Expose the plates to a defined dose of UV radiation from the solar simulator (e.g., equivalent to a specific duration of sun exposure).

  • After irradiation, measure the UV absorbance spectrum and the in vitro SPF again.

  • To quantify the degradation of this compound, extract the irradiated and non-irradiated samples from the quartz plates using a suitable solvent.

  • Analyze the concentration of this compound in the extracts using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).

  • Calculate the percentage of this compound degradation and the percentage of SPF retention.

Protocol for In Vitro Skin Permeation Analysis

This protocol uses a Franz diffusion cell to assess the permeation of this compound through a skin model.

Materials:

  • Franz diffusion cells

  • Excised human or animal skin, or a synthetic membrane

  • Sunscreen formulation containing this compound

  • Receptor fluid (e.g., phosphate-buffered saline with a solubility enhancer if needed)

  • Stirring bars and a multi-station magnetic stirrer with heating

  • Syringe for sample collection

  • Analytical method for quantification of this compound (e.g., HPLC)

Methodology:

  • Mount the skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

  • Fill the receptor compartment with pre-warmed (32°C) receptor fluid and ensure no air bubbles are trapped beneath the membrane.

  • Place the cells in a heated stirring block to maintain the skin surface temperature at 32°C.

  • Apply a defined amount of the sunscreen formulation (e.g., 10 mg/cm²) to the skin surface in the donor compartment.

  • At predetermined time points (e.g., 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor fluid and replace it with an equal volume of fresh, pre-warmed receptor fluid.

  • Analyze the concentration of this compound in the collected samples using a validated analytical method.

  • At the end of the experiment, dismount the skin, and if required, perform tape stripping or solvent extraction to determine the amount of this compound retained in the stratum corneum and deeper skin layers.

  • Calculate the cumulative amount of this compound permeated per unit area over time.

Protocol for Cell Viability Assay (MTT Assay)

This protocol assesses the potential cytotoxicity of this compound on human keratinocytes (e.g., HaCaT cell line) with and without UVB exposure.

Materials:

  • Human keratinocyte cell line (HaCaT)

  • Cell culture medium (e.g., DMEM) and supplements (fetal bovine serum, antibiotics)

  • 96-well cell culture plates

  • This compound stock solution

  • UVB light source with a radiometer

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl)

  • Microplate reader

Methodology:

  • Seed HaCaT cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound dissolved in the cell culture medium for a specified duration (e.g., 24 hours).

  • For UVB exposure groups, wash the cells with PBS and irradiate them with a defined dose of UVB (e.g., 50 mJ/cm²) in a thin layer of PBS.

  • After irradiation, replace the PBS with the this compound-containing medium and incubate for a further period (e.g., 24 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage relative to the untreated control cells.

Visualizations

UV_Damage_and_Protection cluster_UV_Source UVB Radiation cluster_Skin Epidermis cluster_Sunscreen Sunscreen Layer UVB UVB Photon DNA Keratinocyte DNA UVB->DNA Direct Damage PEG25 This compound UVB->PEG25 Absorption Damage DNA Damage (CPDs, 6-4PPs) DNA->Damage Apoptosis Apoptosis Damage->Apoptosis Heat Heat Dissipation PEG25->Heat Energy Conversion

UVB-induced DNA damage pathway and the protective mechanism of this compound.

InVitro_SPF_Workflow Start Start PrepPlate Prepare PMMA Plate (Hydrate with Glycerol) Start->PrepPlate ApplySample Apply Formulation (1.3 mg/cm²) PrepPlate->ApplySample SpreadSample Spread Evenly ApplySample->SpreadSample DrySample Dry for 15 min SpreadSample->DrySample Measure Measure UV Transmittance (290-400 nm) DrySample->Measure Calculate Calculate SPF Measure->Calculate End End Calculate->End

Experimental workflow for in vitro SPF determination.

Regulatory_Status cluster_EU European Union cluster_USA United States PEG25 This compound EU_Approved Approved UV Filter PEG25->EU_Approved USA_Not_Approved Not an Approved OTC Sunscreen Ingredient PEG25->USA_Not_Approved EU_Concentration Max. 10% Concentration EU_Approved->EU_Concentration USA_Allowed Allowed as UV Absorber (Product Protection) USA_Not_Approved->USA_Allowed

Regulatory status of this compound in the EU and USA.

References

Application of PEG-25 PABA in Photoprotection Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEG-25 PABA (Polyethylene Glycol-25 Para-Aminobenzoic Acid) is a water-soluble UVB filter utilized in cosmetic and personal care products for its ability to absorb ultraviolet radiation in the 280-320 nm range. As a derivative of para-aminobenzoic acid (PABA), its primary mechanism of photoprotection involves the absorption of high-energy UVB photons and their conversion into less harmful infrared radiation, or heat.[1][2][3] This document provides detailed application notes and experimental protocols for researchers studying the photoprotective effects of this compound.

Physicochemical Properties and Regulatory Status

This compound is an ethoxylated derivative of PABA, with an average of 25 ethylene (B1197577) oxide units. This modification enhances its water solubility and alters its toxicological profile compared to the parent PABA molecule. In the European Union, this compound is an approved UV filter for use in cosmetic products at a maximum concentration of 10%.[2][3] The Scientific Committee on Cosmetology (SCC) of the European Commission has concluded that at this concentration, this compound is not considered allergenic, irritating, or genotoxic.[2]

Quantitative Data on Photoprotective Efficacy

The sun protection factor (SPF) is a key measure of a sunscreen's effectiveness against UVB radiation. The following table summarizes available in vitro SPF data for this compound.

FormulationConcentration of this compoundOther Active IngredientsIn Vitro SPF (Mean ± SD)
SolutionNot specifiedNone4.09 ± 0.56
EmulsionNot specifiedTitanium Dioxide35.87 ± 3.08

Data sourced from a study by Couteau et al. (2007).

Mechanism of Action

The primary photoprotective mechanism of this compound is the absorption of UVB radiation. The energy from the absorbed photons excites the molecule to a higher energy state. This energy is then dissipated as heat as the molecule returns to its ground state, thereby preventing the UV radiation from reaching and damaging the skin.[2][3]

dot graph UV_Absorption_Mechanism { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

UVB [label="UVB Radiation (280-320 nm)", fillcolor="#FBBC05"]; PEG25_PABA [label="this compound\n(Ground State)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Excited_PEG25_PABA [label="this compound\n(Excited State)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Heat [label="Heat (Infrared Radiation)", shape=ellipse, fillcolor="#F1F3F4"]; Skin [label="Skin", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"];

UV_Induced_Signaling_Pathways General UV-Induced Signaling Pathways in Keratinocytes cluster_extracellular Extracellular UVB UVB Radiation Receptor Receptor UVB->Receptor ROS ROS UVB->ROS DNA_Damage DNA_Damage UVB->DNA_Damage PI3K PI3K Receptor->PI3K ERK ERK Receptor->ERK p38 p38 ROS->p38 JNK JNK ROS->JNK IKK IKK ROS->IKK CellCycle CellCycle DNA_Damage->CellCycle Akt Akt PI3K->Akt AP1 AP1 ERK->AP1 p38->AP1 JNK->AP1 IκBα IκBα IKK->IκBα phosphorylates Inflammation Inflammation AP1->Inflammation AP1->CellCycle Akt->IKK NFκB NFκB IκBα->NFκB releases NFκB_nucleus NFκB_nucleus NFκB->NFκB_nucleus translocates NFκB_nucleus->Inflammation

Caption: General UV-Induced Signaling Pathways in Keratinocytes.

Note on Cellular Signaling Pathways: Extensive research has elucidated the complex signaling cascades initiated by UV radiation in skin cells, including the Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-Kinase (PI3K)/Akt, and Nuclear Factor-kappa B (NF-κB) pathways. These pathways are central to the cellular response to UV-induced stress, regulating inflammation, cell survival, and apoptosis. However, to date, there is a lack of specific scientific literature investigating the direct modulatory effects of this compound on these UV-induced signaling pathways. Therefore, the diagram above illustrates the general cellular response to UVB radiation, and the role of this compound is primarily understood as preventing the initial trigger (UVB absorption) rather than modulating downstream signaling events.

Experimental Protocols

The following are detailed protocols for key experiments to assess the photoprotective properties of this compound.

In Vitro Sun Protection Factor (SPF) Determination

This protocol is based on the spectrophotometric analysis of a sunscreen film applied to a substrate.

Objective: To determine the in vitro SPF of a formulation containing this compound.

Materials:

  • UV-Vis Spectrophotometer with an integrating sphere.

  • Polymethylmethacrylate (PMMA) plates.

  • Positive control sunscreen with a known SPF.

  • Formulation containing this compound.

  • Glove or finger cot for spreading.

  • Analytical balance.

Procedure:

  • Substrate Preparation: Use PMMA plates with a roughened surface to mimic the topography of the skin.

  • Sample Application: Weigh a precise amount of the test formulation (e.g., 1.0 mg/cm²) and apply it evenly onto the PMMA plate. Spread the sample using a gloved finger or finger cot to achieve a uniform film.

  • Drying: Allow the film to dry for at least 15 minutes in the dark at a controlled temperature.

  • Spectrophotometric Measurement:

    • Measure the transmittance of the blank (uncoated PMMA plate) from 290 to 400 nm at 1 nm intervals.

    • Measure the transmittance of the sample-coated plate at multiple points on the plate to ensure uniformity.

  • SPF Calculation: The SPF is calculated using the following equation:

    SPF = ∫ E(λ) S(λ) dλ / ∫ E(λ) S(λ) T(λ) dλ

    Where:

    • E(λ) = Erythemal action spectrum

    • S(λ) = Solar spectral irradiance

    • T(λ) = Transmittance of the sunscreen sample

    • λ = Wavelength (290-400 nm)

InVitro_SPF_Workflow A Prepare PMMA Plate B Apply Test Formulation (1.0 mg/cm²) A->B C Dry for 15 min B->C D Measure Transmittance (290-400 nm) C->D E Calculate SPF using Erythemal Action Spectrum and Solar Spectral Irradiance D->E F Report In Vitro SPF E->F

Caption: Workflow for In Vitro SPF Determination.

In Vitro Phototoxicity Assessment (OECD 432)

This protocol follows the OECD guideline for the in vitro 3T3 NRU phototoxicity test.

Objective: To assess the phototoxic potential of this compound.

Materials:

  • Balb/c 3T3 fibroblasts.

  • 96-well cell culture plates.

  • Neutral Red dye solution.

  • UVA light source with a filter to block UVB and UVC.

  • This compound solution in a suitable solvent.

  • Positive control (e.g., Chlorpromazine).

  • Negative control (solvent).

Procedure:

  • Cell Seeding: Seed Balb/c 3T3 cells into two 96-well plates and incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare a series of dilutions of this compound. Remove the culture medium and treat the cells in both plates with the test substance dilutions.

  • Irradiation:

    • Expose one plate to a non-cytotoxic dose of UVA radiation (e.g., 5 J/cm²).

    • Keep the second plate in the dark as a control.

  • Incubation: Incubate both plates for another 24 hours.

  • Neutral Red Uptake (NRU) Assay:

    • Wash the cells and incubate with a medium containing Neutral Red dye for 3 hours.

    • Wash the cells to remove excess dye.

    • Extract the dye from the viable cells using a destain solution.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the cell viability for each concentration in both the irradiated and non-irradiated plates.

    • Determine the IC50 values (concentration that reduces cell viability by 50%) for both conditions.

    • Calculate the Photo-Irritation-Factor (PIF) by dividing the IC50 of the non-irradiated plate by the IC50 of the irradiated plate. A PIF > 5 is indicative of phototoxic potential.

Photoallergenicity Assessment (Human Repeat Insult Patch Test - HRIPT)

This is a clinical study to assess the potential of a substance to cause photoallergic contact dermatitis.

Objective: To determine if this compound induces photoallergic reactions in human subjects.

Materials:

  • Human volunteer panel (typically 25-50 subjects).

  • Formulation containing this compound.

  • Occlusive patches.

  • UVA light source.

  • Dermatologist or trained professional for scoring reactions.

Procedure:

  • Induction Phase (3 weeks):

    • Apply a patch containing the test material to the same site on the subject's back three times a week for three weeks.

    • After 24 hours of application, remove the patch and irradiate the site with a sub-erythemal dose of UVA (e.g., 5 J/cm²).

    • A second, non-irradiated patch is applied to a contralateral site as a control.

    • Score the sites for any reaction (erythema, edema) 24 and 48 hours after irradiation.

  • Rest Phase (2 weeks): No applications are made.

  • Challenge Phase:

    • Apply two patches with the test material to naive sites on the back.

    • After 24 hours, remove the patches and irradiate one of the sites with UVA.

    • Score both sites at 24, 48, and 72 hours post-irradiation.

  • Interpretation: A reaction at the irradiated challenge site that is significantly greater than at the non-irradiated site indicates a photoallergic response.

Conclusion

This compound is a well-established UVB filter with a primary photoprotective mechanism of UV absorption. The provided protocols offer a framework for the systematic evaluation of its efficacy and safety in photoprotection studies. While its direct interaction with cellular signaling pathways remains an area for future research, its role in preventing the initial UV insult is a key aspect of its function. Researchers are encouraged to adapt these protocols to their specific experimental needs while adhering to established guidelines for safety and efficacy testing.

References

Application Notes and Protocols for the Formulation of PEG-25 PABA in Topical Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEG-25 PABA (p-Aminobenzoic Acid, ethoxylated, with an average of 25 ethylene (B1197577) oxide units) is a water-soluble, organic UV-B filter.[1][2] It effectively absorbs ultraviolet B radiation in the wavelength range of approximately 280 to 320 nm.[1] In cosmetic and pharmaceutical formulations, it functions as a UV absorber and light stabilizer, protecting both the product and the skin from the damaging effects of UV radiation.[1] The European Commission's Scientific Committee on Cosmetology has concluded that this compound is safe for use in cosmetic products as a UV light absorber at a maximum concentration of 10%. This document provides detailed application notes and protocols for the formulation of this compound in various topical delivery systems.

Mechanism of UV Absorption

Organic UV filters like this compound function by absorbing high-energy UV radiation and converting it into less harmful, lower-energy infrared radiation (heat).[3] This process involves the excitation of electrons within the molecule to a higher energy state upon absorbing a UV photon. The molecule then returns to its ground state, releasing the absorbed energy as heat.

UV_Photon UV-B Photon (280-320 nm) PEG25_PABA_Ground This compound (Ground State) UV_Photon->PEG25_PABA_Ground Absorption PEG25_PABA_Excited This compound (Excited State) PEG25_PABA_Ground->PEG25_PABA_Excited Excitation PEG25_PABA_Excited->PEG25_PABA_Ground Relaxation Heat Heat (Infrared Radiation) PEG25_PABA_Excited->Heat Energy Release

Mechanism of UV absorption by this compound.

Formulation Strategies for Topical Delivery

This compound's water solubility makes it particularly suitable for the aqueous phase of oil-in-water (O/W) emulsions. However, it can also be incorporated into other systems, including water-in-oil (W/O) emulsions and advanced nanodelivery systems, to enhance stability, improve skin feel, and control release.

Oil-in-Water (O/W) Emulsion Creams and Lotions

O/W emulsions are a common and effective vehicle for water-soluble UV filters like this compound. They are generally non-greasy and aesthetically pleasing to consumers.

Representative Formulation:

IngredientFunctionConcentration (% w/w)
Aqueous Phase
Deionized WaterVehicleq.s. to 100
This compoundUV-B Filter5.0 - 10.0
GlycerinHumectant3.0 - 5.0
Xanthan GumThickener0.2 - 0.5
Oil Phase
Cetearyl AlcoholEmulsifier, Thickener2.0 - 5.0
Glyceryl StearateEmulsifier1.0 - 3.0
Caprylic/Capric TriglycerideEmollient5.0 - 10.0
DimethiconeEmollient, Film Former1.0 - 3.0
Other
PhenoxyethanolPreservative0.5 - 1.0
Tocopheryl Acetate (Vitamin E)Antioxidant0.1 - 0.5

Protocol for Preparation of an O/W Sunscreen Cream:

cluster_prep Preparation Workflow Aqueous_Phase Aqueous Phase Preparation: - Dissolve this compound and Glycerin in water. - Disperse Xanthan Gum. - Heat to 75-80°C. Emulsification Emulsification: - Slowly add Oil Phase to Aqueous Phase with high-shear mixing. Aqueous_Phase->Emulsification Oil_Phase Oil Phase Preparation: - Combine all oil phase ingredients. - Heat to 75-80°C. Oil_Phase->Emulsification Cooling Cooling: - Cool the emulsion to 40°C with gentle stirring. Emulsification->Cooling Addition Addition of Heat-Sensitive Ingredients: - Add Phenoxyethanol and Tocopheryl Acetate. Cooling->Addition Final_Product Final Product: - Stir until uniform. - Package appropriately. Addition->Final_Product

Workflow for O/W sunscreen cream preparation.
Encapsulation in Solid Lipid Nanoparticles (SLNs)

Encapsulating this compound in SLNs can offer several advantages, including controlled release, enhanced photostability, and reduced systemic absorption. Due to its hydrophilic nature, a double emulsion technique (w/o/w) is often employed for efficient encapsulation.

Representative Quantitative Data for UV Filter-Loaded SLNs:

ParameterRepresentative Value
Particle Size (nm)150 - 350
Polydispersity Index (PDI)< 0.3
Zeta Potential (mV)-20 to -40
Encapsulation Efficiency (%)70 - 90

Protocol for Preparation of this compound-Loaded SLNs (Double Emulsion Method):

  • Preparation of the Internal Aqueous Phase (w): Dissolve this compound (e.g., 5% w/v) in deionized water.

  • Preparation of the Oil Phase (o): Melt a solid lipid (e.g., glyceryl behenate) at 5-10°C above its melting point. Add a lipophilic surfactant (e.g., sorbitan (B8754009) oleate).

  • Formation of the Primary Emulsion (w/o): Add the internal aqueous phase to the melted oil phase and homogenize at high speed to form a fine w/o emulsion.

  • Preparation of the External Aqueous Phase (W): Prepare an aqueous solution of a hydrophilic surfactant (e.g., Poloxamer 188).

  • Formation of the Double Emulsion (w/o/W): Disperse the primary w/o emulsion into the external aqueous phase under high-speed homogenization.

  • Nanoparticle Formation: Quickly cool the resulting double emulsion in an ice bath to solidify the lipid, forming the SLNs.

  • Purification: The SLN dispersion can be purified by dialysis or centrifugation to remove unencapsulated this compound.

cluster_sln SLN Preparation Workflow (w/o/w) Inner_Aqueous Inner Aqueous Phase (w): This compound in water Primary_Emulsion Primary Emulsion (w/o): Homogenize (w) in (o) Inner_Aqueous->Primary_Emulsion Oil_Phase Oil Phase (o): Melted lipid + lipophilic surfactant Oil_Phase->Primary_Emulsion Double_Emulsion Double Emulsion (w/o/W): Disperse (w/o) in (W) Primary_Emulsion->Double_Emulsion Outer_Aqueous Outer Aqueous Phase (W): Hydrophilic surfactant in water Outer_Aqueous->Double_Emulsion Cooling Cooling & Solidification: Form SLNs Double_Emulsion->Cooling Purification Purification Cooling->Purification

Workflow for this compound-loaded SLN preparation.

Characterization and Quality Control Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification of this compound

Purpose: To determine the concentration of this compound in a topical formulation and to assess encapsulation efficiency.

Representative HPLC Parameters:

ParameterCondition
ColumnC18 (e.g., 150 x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile:Water (Gradient elution may be required)
Flow Rate1.0 mL/min
Detection Wavelength~310 nm
Injection Volume10-20 µL

Protocol:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and create a series of dilutions to generate a calibration curve.

  • Sample Preparation (for total drug content): Accurately weigh a sample of the formulation and dissolve it in a suitable solvent to extract the this compound. Filter the sample through a 0.45 µm filter before injection.

  • Sample Preparation (for encapsulation efficiency):

    • Separate the free this compound from the encapsulated form using techniques like ultracentrifugation or dialysis.

    • Quantify the amount of free this compound in the supernatant/dialysate.

    • Calculate the encapsulation efficiency (EE%) using the formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100

In Vitro Release Study

Purpose: To evaluate the release profile of this compound from the topical formulation over time.

Apparatus: Franz Diffusion Cell

Protocol:

  • Membrane Preparation: Use a synthetic membrane (e.g., cellulose (B213188) acetate) or excised skin (e.g., porcine ear skin).[4] Mount the membrane between the donor and receptor compartments of the Franz diffusion cell.[5]

  • Receptor Medium: Fill the receptor compartment with a suitable medium (e.g., phosphate-buffered saline with a solubilizing agent like ethanol (B145695) to maintain sink conditions).[4] The temperature should be maintained at 32°C or 37°C.[4]

  • Sample Application: Apply a known amount of the formulation to the surface of the membrane in the donor compartment.

  • Sampling: At predetermined time intervals, withdraw an aliquot from the receptor medium and replace it with an equal volume of fresh, pre-warmed medium.

  • Analysis: Analyze the concentration of this compound in the collected samples using a validated HPLC method.

  • Data Analysis: Plot the cumulative amount of this compound released per unit area versus time.

Photostability Testing

Purpose: To assess the stability of this compound in the formulation upon exposure to UV radiation.

Apparatus: Solar Simulator

Protocol:

  • Sample Preparation: Apply a thin, uniform film of the formulation onto a suitable substrate, such as a roughened polymethylmethacrylate (PMMA) plate.[6]

  • Pre-Irradiation Measurement: Measure the initial UV absorbance spectrum of the sample-coated plate using a spectrophotometer.[6]

  • Irradiation: Expose the plate to a controlled dose of UV radiation from a solar simulator.[6]

  • Post-Irradiation Measurement: Re-measure the UV absorbance spectrum of the irradiated sample.

  • Data Analysis: Compare the pre- and post-irradiation spectra to determine the percentage of degradation or the change in the sun protection factor (SPF). A formulation is often considered photostable if it retains at least 80% of its original UVA/UVB protection after irradiation.[6]

Conclusion

The formulation of this compound into topical delivery systems requires careful consideration of its physicochemical properties, particularly its water solubility. O/W emulsions provide a straightforward and effective vehicle, while advanced delivery systems like SLNs can offer enhanced performance characteristics. The protocols and data presented herein provide a comprehensive guide for researchers and formulators working with this important UV-B filter. Rigorous characterization of the final formulation is crucial to ensure its quality, stability, and efficacy.

References

Application Notes and Protocols for PEG-25 PABA as a UV-B Filter in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEG-25 PABA, the polyethylene (B3416737) glycol derivative of para-aminobenzoic acid (PABA), is a water-soluble organic compound that functions as a UV-B filter.[1][2] It effectively absorbs ultraviolet B radiation within the approximate wavelength range of 280 to 320 nm.[2][3] This property makes it a valuable tool in dermatological research and the development of photoprotective formulations. Beyond its primary function as a UV absorber, this compound has also demonstrated notable anti-inflammatory properties, suggesting a multi-faceted role in skin protection. This document provides detailed application notes and experimental protocols for the utilization of this compound in various research contexts.

Physicochemical Properties and Regulatory Status

PropertyValue/InformationSource
INCI Name This compound[3]
CAS Number 116242-27-4-
Chemical Name Poly(oxy-1,2-ethanediyl), α-(4-aminobenzoyl)-ω-ethoxy--
Appearance Light yellow wax, melts to a clear liquid[2]
Solubility Water-soluble[2]
UV Absorption Range ~280 - 320 nm (UV-B)[2][3]
Regulatory Status (Europe) Approved UV filter for use in cosmetic products at a maximum concentration of 10%.[1]
Regulatory Status (USA) Not an FDA-approved sunscreen agent for drug products. Can be used as a UV light absorber in cosmetics to protect the product from degradation.[1]

Application I: In Vitro UV-B Filtering Efficacy (Sun Protection Factor - SPF)

The primary application of this compound in research is to provide UV-B protection to cellular or acellular systems. The efficacy of a UV filter is often quantified by its Sun Protection Factor (SPF), which can be determined in vitro.

Experimental Protocol: In Vitro SPF Determination

This protocol is a generalized method based on spectrophotometric analysis of a product film on a substrate.

Materials:

  • This compound solution of known concentration

  • Polymethylmethacrylate (PMMA) plates, roughened to a specific texture

  • Positive displacement pipette

  • Glove or finger cot

  • UV-Vis Spectrophotometer with an integrating sphere

  • Solar simulator with a controlled UV output

Methodology:

  • Sample Preparation: Prepare a solution of this compound in a suitable vehicle (e.g., ethanol/water mixture) at the desired concentration.

  • Substrate Application:

    • Accurately weigh a PMMA plate.

    • Apply the this compound solution evenly across the roughened surface of the PMMA plate at a concentration of 1.0 to 2.0 mg/cm². Use a positive displacement pipette to dispense small droplets across the plate.

    • Spread the sample evenly over the entire surface using a gloved finger, applying consistent pressure for a uniform film.

    • Allow the film to dry in the dark at a controlled temperature (e.g., 35°C) for at least 30 minutes.

  • Spectrophotometric Measurement:

    • Place the PMMA plate in the UV-Vis spectrophotometer.

    • Measure the initial absorbance spectrum from 290 nm to 400 nm at 1 nm increments.

  • SPF Calculation: The in vitro SPF is calculated from the absorbance data using a standardized equation that takes into account the erythemal action spectrum and the solar spectrum.

Data Presentation:

Concentration of this compound (%)VehicleIn Vitro SPF (Hypothetical)
5Ethanol/Water (70:30)~ 8 - 12
10Ethanol/Water (70:30)~ 15 - 20

Experimental Workflow for In Vitro SPF Determination

cluster_prep Sample Preparation cluster_measure Measurement cluster_calc Calculation A Prepare this compound solution B Apply solution to PMMA plate (1-2 mg/cm²) A->B C Dry film in dark at 35°C B->C D Measure initial absorbance (290-400 nm) C->D E Calculate In Vitro SPF D->E

Workflow for In Vitro SPF Determination.

Application II: Photostability Assessment

The ability of a UV filter to retain its protective properties upon exposure to UV radiation is crucial. Photostability studies are therefore essential.

Experimental Protocol: Photostability Assessment by UV Spectroscopy

Materials:

  • Same as for In Vitro SPF Determination

Methodology:

  • Sample Preparation and Initial Measurement: Follow steps 1-3 of the In Vitro SPF Determination protocol to prepare the sample and measure the initial absorbance spectrum (A_initial).

  • UV Irradiation:

    • Place the PMMA plate under a solar simulator with a controlled UV output.

    • Expose the sample to a defined dose of UV radiation (e.g., a dose equivalent to a specific number of Minimal Erythemal Doses - MEDs).

  • Post-Irradiation Measurement:

    • After irradiation, remeasure the absorbance spectrum of the sample (A_final) using the UV-Vis spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of photodegradation by comparing the area under the absorbance curve before and after irradiation.

    • Alternatively, the change in the calculated in vitro SPF can be used to express photostability.

Data Presentation:

Specific photodegradation data for this compound is not widely published. The table below illustrates a hypothetical outcome.

UV Dose (MEDs)% Photodegradation (Hypothetical)
105 - 10%
2010 - 15%

Experimental Workflow for Photostability Assessment

A Prepare and apply sample to PMMA plate B Measure initial absorbance (A_initial) A->B C Expose to controlled UV dose B->C D Measure final absorbance (A_final) C->D E Calculate % photodegradation D->E

Workflow for Photostability Assessment.

Application III: In Vitro Cytotoxicity Assessment

Before use in cell-based assays, it is crucial to determine the non-toxic concentration range of this compound.

Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

  • Human keratinocytes (e.g., HaCaT) or human dermal fibroblasts (HDF)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • This compound stock solution

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or other formazan (B1609692) solubilizing agent

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a suitable density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium without this compound).

  • Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Remove the MTT solution and add a solubilizing agent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Data Presentation:

Cell LineExposure Time (hours)IC50 (µg/mL) (Hypothetical)
HaCaT24> 1000
HDF24> 1000

Experimental Workflow for MTT Cytotoxicity Assay

A Seed cells in 96-well plate B Treat with serial dilutions of this compound A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Solubilize formazan crystals D->E F Measure absorbance E->F G Calculate cell viability and IC50 F->G

Workflow for MTT Cytotoxicity Assay.

Application IV: In Vitro Anti-Inflammatory Activity

UV radiation induces an inflammatory response in the skin, characterized by the release of pro-inflammatory cytokines. This compound can be investigated for its ability to mitigate this response.

Experimental Protocol: Measurement of Pro-inflammatory Cytokines

Materials:

  • Human keratinocytes (e.g., HaCaT)

  • Cell culture medium

  • This compound

  • UVB radiation source

  • ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6)

Methodology:

  • Cell Culture and Treatment:

    • Culture HaCaT cells to confluence.

    • Pre-treat the cells with non-toxic concentrations of this compound for a specified time (e.g., 1-2 hours).

  • UVB Irradiation:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Irradiate the cells with a specific dose of UVB radiation.

    • Add fresh medium (with or without this compound) back to the cells.

  • Sample Collection: Collect the cell culture supernatant at different time points post-irradiation (e.g., 6, 24 hours).

  • Cytokine Measurement: Quantify the concentration of TNF-α and IL-6 in the supernatant using ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in the different treatment groups (control, UV only, UV + this compound).

Data Presentation:

While the anti-inflammatory effect of this compound has been noted, specific data on cytokine inhibition is limited. The table below presents a hypothetical outcome.

TreatmentTNF-α Release (pg/mL) (Hypothetical)IL-6 Release (pg/mL) (Hypothetical)
Control< 10< 20
UVB only150300
UVB + this compound (50 µg/mL)80180
UV-Induced Inflammatory Signaling and Potential Intervention by this compound

UVB radiation activates several intracellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, leading to the transcription of pro-inflammatory genes. This compound, through its UV-absorbing and potential direct anti-inflammatory actions, may interfere with these pathways.

cluster_uv UV-B Radiation cluster_peg This compound cluster_pathways Intracellular Signaling cluster_response Cellular Response UVB UVB MAPK MAPK Pathway (p38, JNK, ERK) UVB->MAPK activates NFkB NF-κB Pathway UVB->NFkB activates PEG25 This compound PEG25->UVB absorbs PEG25->MAPK may inhibit PEG25->NFkB may inhibit Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Cytokines induces transcription NFkB->Cytokines induces transcription A Mount skin on Franz cell B Fill receptor with buffer at 32°C A->B C Apply this compound formulation to donor B->C D Collect samples from receptor at time intervals C->D E Quantify this compound (e.g., HPLC) D->E F Calculate permeation parameters E->F

References

Solid-Phase Extraction of PEG-25 PABA from Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEG-25 PABA (Polyethylene Glycol 25 p-Aminobenzoic Acid) is a common UV filter used in sunscreen and other personal care products to absorb UVB radiation.[1][2] Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for assessing the safety and efficacy of these products. This requires robust and reliable analytical methods for the quantification of this compound in complex biological matrices such as urine and plasma. Solid-phase extraction (SPE) is a widely used sample preparation technique that offers significant advantages, including high recovery, effective removal of interfering substances, and sample concentration.[3]

This document provides detailed application notes and protocols for the solid-phase extraction of this compound from biological samples, intended to guide researchers in developing and validating their own analytical methods.

Physicochemical Properties of this compound

This compound is an ethoxylated derivative of p-aminobenzoic acid (PABA), with an average of 25 ethylene (B1197577) glycol units.[4] This structure imparts both hydrophilic (from the polyethylene (B3416737) glycol chain) and moderately hydrophobic (from the PABA moiety) characteristics, making it amenable to reversed-phase SPE. The molecule's structure allows for retention on non-polar sorbents like C18 from an aqueous matrix, followed by elution with an organic solvent.

Chemical Structure of this compound [4][5][6]

G cluster_0 This compound PABA [PABA]—(O—CH2—CH2)n—O—[H] where n ≈ 25

Caption: Generalized structure of this compound.

Quantitative Data Summary

The following tables summarize the performance characteristics of the SPE-based method for the determination of this compound in human urine, as reported in the literature.

Table 1: Method Performance for this compound in Human Urine [4]

ParameterValue
Analytical TechniqueSPE followed by Size-Exclusion Liquid Chromatography with Fluorescence Detection
Excitation Wavelength (λex)300 nm
Emission Wavelength (λem)350 nm
Sensitivity450 ± 5 mL/ng
Detection Limit (in solution)13 ng/mL
Detection Limit (in urine)2.6 ng/mL

Table 2: Accuracy and Precision for Spiked Human Urine Samples [4]

Spiked Concentration Range (ng/mL)Mean Relative Standard Deviation (RSD)
11 - 1003 - 10%

Experimental Protocols

The following are detailed protocols for the solid-phase extraction of this compound from human urine and plasma. These protocols are based on established methods for similar analytes and should be validated by the end-user.[7][8][9][10][11]

Protocol 1: SPE of this compound from Human Urine

This protocol is adapted from the method described by Chisvert et al. (2008) and general reversed-phase SPE procedures.[4][7]

Materials:

  • SPE Cartridges: C18, 500 mg, 3 mL (or similar silica-based reversed-phase cartridge)

  • Human Urine Samples

  • Methanol (B129727) (HPLC grade)

  • Deionized Water

  • SPE Vacuum Manifold

  • Collection Tubes

  • Vortex Mixer

  • Centrifuge

Procedure:

  • Sample Pre-treatment:

    • Centrifuge urine samples at 3000 x g for 10 minutes to remove particulate matter.

    • Use the supernatant for the SPE procedure.

  • SPE Cartridge Conditioning:

    • Pass 5 mL of methanol through the C18 cartridge.

    • Pass 5 mL of deionized water through the cartridge. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load 5 mL of the pre-treated urine sample onto the conditioned cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove polar interferences.

    • Dry the cartridge under vacuum for 5 minutes to remove excess water.

  • Elution:

    • Place clean collection tubes in the manifold.

    • Elute the retained this compound with 5 mL of methanol into the collection tubes.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable solvent for your analytical instrument (e.g., mobile phase for LC analysis).

Protocol 2: SPE of this compound from Human Plasma

This protocol is a general procedure for the extraction of small molecules from plasma and should be optimized for this compound.

Materials:

  • SPE Cartridges: C18, 100 mg, 1 mL (or similar)

  • Human Plasma Samples

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized Water

  • 0.1% Formic Acid in Water

  • SPE Vacuum Manifold

  • Collection Tubes

  • Vortex Mixer

  • Centrifuge

Procedure:

  • Sample Pre-treatment (Protein Precipitation):

    • To 1 mL of plasma, add 2 mL of cold acetonitrile.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate the acetonitrile under a gentle stream of nitrogen.

    • Reconstitute the remaining aqueous layer with 1 mL of 0.1% formic acid in water.

  • SPE Cartridge Conditioning:

    • Pass 1 mL of methanol through the C18 cartridge.

    • Pass 1 mL of deionized water through the cartridge.

    • Pass 1 mL of 0.1% formic acid in water through the cartridge. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned cartridge at a slow flow rate (approximately 0.5-1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 0.1% formic acid in water.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove more polar interferences.

    • Dry the cartridge under vacuum for 5 minutes.

  • Elution:

    • Place clean collection tubes in the manifold.

    • Elute the retained this compound with 1 mL of methanol.

    • Evaporate the eluate to dryness and reconstitute as described in Protocol 1.

Visualizations

Experimental Workflow for SPE of this compound from Biological Samples

SPE_Workflow U_Pretreat Sample Pre-treatment (Centrifugation) Condition SPE Cartridge Conditioning (Methanol -> Water) Load Sample Loading U_Pretreat->Load P_Pretreat Sample Pre-treatment (Protein Precipitation) P_Pretreat->Load Condition->Load Wash Washing Step (Aqueous Solution) Load->Wash Elute Elution (Organic Solvent) Wash->Elute Analysis Analysis (e.g., LC-MS/MS, HPLC-FLD) Elute->Analysis

Caption: General workflow for SPE of this compound.

Logical Relationship of SPE Steps

SPE_Logic Start Start Condition Condition Sorbent Start->Condition Equilibrate Equilibrate Sorbent Condition->Equilibrate Load Load Sample Equilibrate->Load Wash_Interferences Wash Away Interferences Load->Wash_Interferences Elute_Analyte Elute Analyte Wash_Interferences->Elute_Analyte End End Elute_Analyte->End

Caption: Logical sequence of steps in a solid-phase extraction protocol.

References

Application Notes and Protocols for the Analytical Detection of PEG-25 PABA in Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Polyethylene (B3416737) Glycol-25 para-aminobenzoic acid (PEG-25 PABA) in human urine. The protocols are intended to guide researchers in the development and implementation of robust analytical methods for monitoring exposure to this common UV filter found in sunscreen products.

Introduction

This compound is an ethoxylated derivative of para-aminobenzoic acid (PABA) used as a UV filter in cosmetic products. Due to its potential for percutaneous absorption, it is crucial to have sensitive and reliable analytical methods to determine its presence and concentration in biological matrices such as urine. This document outlines a validated method using Solid-Phase Extraction (SPE) followed by Size-Exclusion Liquid Chromatography (SE-LC) with fluorescence detection, and provides a proposed protocol for a Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.

Analytical Methods

SPE-SE-LC with Fluorescence Detection

This method, adapted from Salvador et al. (2008), is a validated and sensitive approach for the determination of this compound in urine.[1][2]

a. Sample Preparation: Solid-Phase Extraction (SPE)

  • Urine Sample Preparation: Centrifuge urine samples at 3000 rpm for 10 minutes to remove sediment.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of ultrapure water.

  • Sample Loading: Load 5 mL of the centrifuged urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of ultrapure water to remove interfering hydrophilic substances.

  • Elution: Elute the retained this compound with 5 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the methanolic eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the mobile phase (see below).

b. Chromatographic Analysis: Size-Exclusion Liquid Chromatography (SE-LC)

  • Instrumentation: A high-performance liquid chromatograph equipped with a fluorescence detector.

  • Column: A size-exclusion column suitable for the separation of polymers (e.g., PL-gel 5 µm, 50 Å, 300 x 7.5 mm).

  • Mobile Phase: Tetrahydrofuran (THF).

  • Flow Rate: 1 mL/min.

  • Injection Volume: 20 µL.

  • Fluorescence Detection:

    • Excitation Wavelength (λex): 300 nm

    • Emission Wavelength (λem): 350 nm

The following tables summarize the quantitative data from the validation of the SPE-SE-LC-Fluorescence method.[1][2]

Table 1: Calibration and Sensitivity

ParameterValue
Linear Range11 - 100 ng/mL
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD)2.6 ng/mL
Limit of Quantitation (LOQ)8.7 ng/mL

Table 2: Accuracy and Precision

Spiked Concentration (ng/mL)Mean Recovery (%)Relative Standard Deviation (RSD, %)
1198.28.5
50101.54.2
10099.83.1
Proposed LC-MS/MS Method

a. Sample Preparation: Dilute-and-Shoot or SPE

  • Option 1 (Dilute-and-Shoot): For a simpler and faster approach, dilute urine samples 1:10 with the initial mobile phase containing an internal standard (e.g., a stable isotope-labeled this compound). Centrifuge and inject the supernatant. This approach is suitable if matrix effects are found to be minimal.

  • Option 2 (SPE): For cleaner samples and to minimize matrix effects, use the same SPE protocol as described for the LC-Fluorescence method.

b. Chromatographic Analysis: Liquid Chromatography (LC)

  • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient starting with a low percentage of B, increasing to elute this compound, followed by a wash and re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

c. Mass Spectrometric Detection: Tandem MS (MS/MS)

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard. The exact m/z values would need to be determined by infusing a standard solution of this compound.

Visualizations

experimental_workflow_spe_lc cluster_sample_prep Sample Preparation (SPE) cluster_analysis Analysis urine Urine Sample centrifuge Centrifuge urine->centrifuge load Load Sample centrifuge->load condition Condition C18 SPE Cartridge condition->load wash Wash Cartridge load->wash elute Elute with Methanol wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc SE-LC Separation reconstitute->lc fluorescence Fluorescence Detection lc->fluorescence data Data Acquisition & Analysis fluorescence->data

Caption: Workflow for SPE-SE-LC analysis of this compound in urine.

proposed_lc_ms_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis urine Urine Sample prep_choice Choose Method urine->prep_choice dilute Dilute-and-Shoot lc Reversed-Phase LC Separation dilute->lc spe Solid-Phase Extraction (SPE) spe->lc prep_choice->dilute prep_choice->spe msms Tandem MS Detection (MRM) lc->msms data Data Acquisition & Analysis msms->data

Caption: Proposed workflow for LC-MS/MS analysis of this compound in urine.

putative_metabolic_pathway peg25_paba This compound (Percutaneous Absorption) systemic_circulation Systemic Circulation peg25_paba->systemic_circulation metabolism Potential Metabolism (e.g., hydrolysis of ester linkage) systemic_circulation->metabolism excretion Urinary Excretion systemic_circulation->excretion Excretion of intact This compound paba_peg PABA + PEG fragments metabolism->paba_peg paba_metabolism PABA Metabolism (e.g., acetylation, glycine (B1666218) conjugation) paba_peg->paba_metabolism paba_peg->excretion Excretion of PEG fragments paba_metabolites PABA Metabolites paba_metabolism->paba_metabolites paba_metabolites->excretion

Caption: Putative metabolic pathway of this compound.

Discussion

The choice of analytical method will depend on the specific requirements of the study, including the desired sensitivity, selectivity, sample throughput, and available instrumentation. The SPE-SE-LC-Fluorescence method is well-validated and provides excellent sensitivity for the detection of intact this compound. The proposed LC-MS/MS method offers the potential for higher selectivity and the ability to simultaneously measure metabolites, although method development and validation would be required.

It is important to note that the metabolism of this compound has not been extensively studied. The provided metabolic pathway diagram is putative and based on the known metabolism of PABA and the general behavior of PEG compounds in the body. Further research is needed to fully elucidate the metabolic fate of this compound.

Conclusion

This document provides a comprehensive overview of analytical methods for the detection of this compound in urine. The detailed protocols and validation data for the SPE-SE-LC-Fluorescence method offer a robust starting point for researchers. The proposed LC-MS/MS method and the putative metabolic pathway provide a framework for further investigation into the analysis and disposition of this widely used UV filter.

References

Application Notes and Protocols for PEG-25 PABA as an Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PEG-25 PABA

Polyethylene (B3416737) Glycol-25 Para-Aminobenzoic Acid (this compound) is a water-soluble UVB filter utilized in cosmetic and sunscreen formulations.[1][2][3] Its chemical structure consists of a p-aminobenzoic acid (PABA) core covalently linked to a polyethylene glycol (PEG) chain of approximately 25 ethylene (B1197577) oxide units.[4] This modification enhances the water solubility and reduces the skin irritation potential associated with its parent compound, PABA.[4] In laboratory settings, high-purity this compound serves as an essential analytical standard for method development, validation, and quality control of raw materials and finished products.[2]

Chemical Structure:

Caption: Chemical Structure of this compound.

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its handling and use as an analytical standard.

PropertyValueReference
CAS Number 113010-52-9[2]
Synonyms Uvinul P25, Polyoxyethylene (25) p-aminobenzoate[2][5]
Appearance Light yellow wax, melts to a clear liquid[3]
Solubility Water-soluble[2]
UV Absorption Effective UVB filter in the range of 280-320 nm[3]
Regulatory Status Approved UV filter in Europe at a maximum concentration of 10%[3][6]

Quantitative Data Summary

The following table summarizes key quantitative parameters from a validated analytical method for the determination of this compound in human urine. This data is indicative of the performance that can be expected when using this compound as an analytical standard in a similar matrix.

ParameterMethodValueReference
Instrumentation Size-Exclusion Liquid Chromatography with Fluorescence Detection (SEC-FLD)-[7]
Excitation Wavelength (λex) 300 nm-[7]
Emission Wavelength (λem) 350 nm-[7]
Limit of Detection (LOD) in solution 3Sy/x/b13 ng/mL[7]
Limit of Detection (LOD) in urine -2.6 ng/mL[7]
Linear Range in spiked urine -11-100 ng/mL[7]
Accuracy (Recovery) Spiked human urine samplesNot explicitly stated, but method demonstrated accuracy[7]
Precision (RSD) Mean Relative Standard Deviation3-10%[7]

Experimental Protocols

Preparation of Standard Solutions

This protocol describes the preparation of a stock solution and working standards of this compound for the generation of a calibration curve.

Materials:

  • This compound analytical standard

  • Methanol (B129727) (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Volumetric flasks (Class A)

  • Calibrated pipettes

Procedure:

  • Stock Solution (100 µg/mL):

    • Accurately weigh approximately 10 mg of this compound analytical standard into a 100 mL volumetric flask.

    • Dissolve the standard in approximately 50 mL of methanol by gentle swirling.

    • Once fully dissolved, bring the flask to volume with methanol and mix thoroughly.

    • This stock solution should be stored at 2-8°C and protected from light.

  • Working Standards:

    • Prepare a series of working standards by serial dilution of the stock solution with a suitable solvent (e.g., a mixture of methanol and water, depending on the mobile phase composition of the analytical method).

    • For a calibration curve ranging from 10 ng/mL to 200 ng/mL, the following dilutions can be prepared:

Standard Concentration (ng/mL)Volume of Stock Solution (µL)Final Volume (mL)Diluent
200200100Methanol:Water (50:50)
100100100Methanol:Water (50:50)
5050100Methanol:Water (50:50)
2525100Methanol:Water (50:50)
1010100Methanol:Water (50:50)

Quality Control:

  • Prepare fresh working standards daily.

  • The stock solution should be checked for stability periodically.

Quantification of this compound in Sunscreen Formulations (Adapted HPLC-UV Method)

This protocol is adapted from a general method for the analysis of sunscreen agents in cosmetic products and should be fully validated for the specific formulation being tested.[8][9]

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (acidified with 0.1% phosphoric acid) (60:40, v/v).[8]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 310 nm (based on the UVB absorbance range of PABA derivatives).

  • Injection Volume: 20 µL.

Sample Preparation:

  • Accurately weigh approximately 1 g of the sunscreen formulation into a 50 mL beaker.

  • Add 20 mL of methanol and stir for 20 minutes to extract the this compound.

  • Centrifuge the mixture at 5000 rpm for 15 minutes.

  • Carefully collect the supernatant.

  • Repeat the extraction process twice more with fresh methanol.

  • Combine the supernatants and filter through a 0.45 µm syringe filter into an HPLC vial.

Calibration and Quantification:

  • Inject the prepared working standards to generate a calibration curve by plotting peak area against concentration.

  • Inject the prepared sample solution.

  • Determine the concentration of this compound in the sample using the calibration curve.

Analysis of this compound in Urine (Validated SEC-FLD Method)

This protocol is based on a validated method for the determination of this compound in human urine.[7]

Sample Preparation (Solid-Phase Extraction - SPE):

  • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

  • Load 5 mL of the urine sample onto the cartridge.

  • Wash the cartridge with 5 mL of deionized water to remove interferences.

  • Elute the this compound with 5 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the mobile phase.

Chromatographic Conditions (Size-Exclusion Chromatography with Fluorescence Detection):

  • Instrumentation: HPLC with a fluorescence detector.

  • Column: Size-exclusion column suitable for separating PEG compounds.

  • Mobile Phase: Specific to the column used, typically an aqueous buffer with an organic modifier.

  • Flow Rate: As per column manufacturer's recommendation.

  • Excitation Wavelength: 300 nm.[7]

  • Emission Wavelength: 350 nm.[7]

  • Injection Volume: 50 µL.

Calibration and Quantification:

  • Prepare spiked urine calibrators by adding known amounts of this compound working standards to blank urine.

  • Process the spiked calibrators and samples as described in the SPE procedure.

  • Generate a calibration curve and quantify the samples.

Visualizations

Analytical Workflow for this compound in Urine

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Determination cluster_data_processing Data Processing urine_sample Urine Sample Collection spe Solid-Phase Extraction (SPE) urine_sample->spe elution Elution spe->elution reconstitution Reconstitution elution->reconstitution hplc SEC-FLD Analysis reconstitution->hplc data_acquisition Data Acquisition hplc->data_acquisition calibration Calibration Curve Generation data_acquisition->calibration quantification Quantification calibration->quantification final_result final_result quantification->final_result Final Concentration

Caption: Workflow for the analysis of this compound in urine.

Potential Metabolic and Degradation Pathways

While specific metabolic studies on this compound are limited, potential pathways can be inferred from the known metabolism of its constituent parts: the PABA moiety and the PEG chain. The PABA portion can undergo acetylation and glycine (B1666218) conjugation, while the PEG chain can be oxidized.

metabolic_pathway cluster_paba_metabolism PABA Moiety Metabolism cluster_peg_degradation PEG Chain Degradation PEG25_PABA This compound acetylation N-Acetylation PEG25_PABA->acetylation Phase II Metabolism glycine_conjugation Glycine Conjugation PEG25_PABA->glycine_conjugation Phase II Metabolism oxidation Oxidation PEG25_PABA->oxidation Oxidative Degradation excreted_metabolites excreted_metabolites acetylation->excreted_metabolites Excreted Metabolites glycine_conjugation->excreted_metabolites chain_shortening Chain Shortening oxidation->chain_shortening chain_shortening->excreted_metabolites

Caption: Potential metabolic and degradation pathways of this compound.

Stability and Storage

This compound as an analytical standard should be stored in a cool, dry, and dark place to prevent degradation. Stock solutions are typically stable for several weeks when stored at 2-8°C. The stability of working standards should be assessed, and fresh solutions prepared regularly to ensure accuracy. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions are recommended to establish the stability-indicating nature of any developed analytical method.

Disclaimer: The provided protocols are for guidance and should be validated by the end-user in their laboratory to ensure they are fit for the intended purpose.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges of PEG-25 PABA in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for PEG-25 PABA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility issues encountered during formulation development. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility characteristics?

A1: this compound is a water-soluble UVB filter used in cosmetic and personal care formulations.[1][2] It is a polyethylene (B3416737) glycol derivative of para-aminobenzoic acid (PABA). As a PEGylated compound, its solubility is influenced by the length of the polyethylene glycol chain. Generally, PEGs with a lower molecular mass are liquid and more water-soluble, while those with a higher molecular mass become more wax-like and less water-soluble.[2][3] this compound is described as a light yellow wax that melts into a clear liquid and is soluble in water.[1]

Q2: In which common cosmetic solvents is this compound soluble?

A2: While specific quantitative solubility data in various cosmetic solvents is not extensively published, this compound is known to be water-soluble.[1][2] Polyethylene glycols, in general, are soluble in water, ethanol, and many other organic solvents.[3] However, its solubility in oils and esters like isopropyl myristate is expected to be limited due to its hydrophilic nature. Isopropyl myristate is practically insoluble in glycerol (B35011) and propylene (B89431) glycol, which are more polar solvents.

Q3: What is the Hydrophilic-Lipophilic Balance (HLB) value of this compound?

Q4: What are the common reasons for this compound precipitation in a formulation?

A4: Precipitation of this compound can occur due to several factors:

  • Solvent Polarity: Using a solvent system that is too non-polar can lead to precipitation.

  • Concentration: Exceeding the saturation point of this compound in the chosen solvent system. The maximum authorized concentration in finished cosmetic products in the EU is 10%.[2]

  • Temperature: Solubility of solids in liquids generally decreases with a decrease in temperature. Cooling a formulation after heating to dissolve the this compound can cause it to crystallize out.

  • Interactions with other ingredients: Other components in the formulation can affect the overall solvency and may lead to precipitation.

  • pH: Although less common for non-ionic ingredients, extreme pH values can sometimes affect the stability of the entire formulation, indirectly impacting the solubility of its components.

Troubleshooting Guides

Issue 1: this compound is not dissolving in the aqueous phase.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Insufficient Agitation or Heat Gently heat the aqueous phase while stirring. This compound is a wax at room temperature and may require heating to melt and dissolve.[1] Avoid excessive heat which could degrade the ingredient or other components. Use a propeller mixer for efficient agitation.
Concentration Exceeds Solubility Reduce the concentration of this compound in the aqueous phase. The maximum approved concentration in the EU is 10%.[2] Consider splitting the incorporation between the aqueous and oil phases if compatible co-solvents are used in the oil phase.
Incorrect Solvent System Introduce a co-solvent to the aqueous phase to increase polarity and solvency. Good options include propylene glycol, glycerin, or other glycols.
Issue 2: this compound precipitates out of the formulation upon cooling or over time.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Supersaturation The formulation may be supersaturated at room temperature. Try reducing the concentration of this compound.
Crystallization The cooling rate might be too fast, promoting crystallization. Allow the formulation to cool down slowly while stirring gently. The presence of other crystalline materials can also act as seeding points. Ensure all solid ingredients are fully dissolved during the heating phase.
Inadequate Solubilization Incorporate a suitable solubilizer or co-solvent. For oil-in-water emulsions, ensure the HLB of your emulsifier system is optimized for the oil phase. While the specific HLB of this compound is unknown, using a blend of emulsifiers can create a more stable system.
Formulation Instability Evaluate the overall stability of your formulation. Phase separation or changes in the microstructure of the emulsion can lead to the expulsion of dissolved ingredients.

Experimental Protocols

Protocol 1: Determination of this compound Solubility in a Given Solvent

Objective: To determine the approximate solubility of this compound in a specific solvent at a given temperature.

Materials:

  • This compound

  • Selected solvent (e.g., Water, Ethanol, Propylene Glycol)

  • Analytical balance

  • Magnetic stirrer and stir bars

  • Water bath or incubator with temperature control

  • Vials with screw caps

  • Filtration unit (e.g., syringe filter with a compatible membrane)

  • Analytical method for quantification (e.g., UV-Vis spectrophotometer)

Procedure:

  • Prepare a series of vials with a fixed volume of the chosen solvent.

  • Add increasing, pre-weighed amounts of this compound to each vial.

  • Seal the vials and place them in the temperature-controlled water bath or incubator.

  • Stir the samples for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, visually inspect the vials for any undissolved material. The vial with the highest concentration of this compound that shows no visible undissolved particles provides an initial estimate of the solubility.

  • For a more accurate determination, filter the supersaturated solutions to remove undissolved solid.

  • Analyze the concentration of this compound in the clear filtrate using a validated analytical method like UV-Vis spectrophotometry at its absorbance maximum (around 280-320 nm).[1][2]

Protocol 2: Experimental Determination of the Required HLB for an Oil Phase Containing this compound

Objective: To determine the optimal Hydrophilic-Lipophilic Balance (HLB) for emulsifying an oil phase that will incorporate this compound.

Materials:

  • Oil phase components (including lipids, esters, and oil-soluble ingredients)

  • This compound (if part of the oil phase)

  • A pair of emulsifiers with known low and high HLB values (e.g., Sorbitan Oleate - low HLB, Polysorbate 80 - high HLB)

  • Aqueous phase components

  • Beakers, homogenizer, and other standard laboratory equipment for emulsion preparation.

Procedure:

  • Prepare the oil phase by mixing all oil-soluble ingredients.

  • Prepare a series of emulsifier blends by mixing the low and high HLB emulsifiers in different ratios to achieve a range of HLB values (e.g., from 8 to 16).

  • For each HLB value, prepare a small batch of the emulsion. Add the corresponding emulsifier blend to the oil phase and heat both the oil and water phases separately to the same temperature (typically 70-75°C).

  • Add the water phase to the oil phase with continuous homogenization.

  • Cool the emulsions to room temperature while stirring.

  • Observe the stability of the emulsions over time (e.g., 24 hours, 1 week). Look for signs of instability such as creaming, coalescence, or phase separation.

  • The HLB value of the emulsifier blend that produces the most stable emulsion is considered the "required HLB" for that specific oil phase.

Visualizations

G cluster_0 Troubleshooting Workflow for this compound Dissolution A Start: this compound solubility issue identified B Is the formulation aqueous or an emulsion? A->B C Increase temperature and/or agitation B->C Aqueous J Evaluate emulsifier system's HLB B->J Emulsion D Is it fully dissolved? C->D E Add co-solvents (e.g., glycols) D->E No G Check for precipitation upon cooling D->G Yes E->D F Re-evaluate concentration. Consider reducing. E->F H Optimize cooling rate (slow cooling) G->H Yes I Problem Solved G->I No H->I K Incorporate into oil phase with appropriate solubilizers J->K K->G

Caption: Troubleshooting workflow for this compound dissolution issues.

G cluster_1 Experimental Workflow for Solubility Determination A Start: Select Solvent B Prepare Saturated Solutions A->B C Equilibrate at Constant Temperature (24-48h) B->C D Filter to Remove Undissolved Solid C->D E Analyze Filtrate Concentration (e.g., UV-Vis) D->E F End: Determine Solubility (g/100mL) E->F

Caption: Experimental workflow for determining this compound solubility.

References

Technical Support Center: PEG-25 PABA Experimental Stability

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting strategies to prevent the degradation of PEG-25 PABA (Padimate O) during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound solution is changing color (e.g., turning yellow). What is happening?

A: A color change, particularly yellowing, is a common indicator of this compound degradation. This is often due to photodegradation, where exposure to light, especially UV radiation, causes the molecule to break down into various photoproducts. The para-aminobenzoic acid (PABA) chromophore in the molecule absorbs UV light, which can lead to the formation of reactive species and subsequent degradation.

Q2: What are the primary factors that cause this compound to degrade in an experimental setting?

A: The primary catalyst for this compound degradation is exposure to ultraviolet (UV) light. Other contributing factors include the pH of the solution, the presence of oxidizing agents, elevated temperatures, and the type of solvent used. The degradation process often involves complex photochemical reactions.

Q3: How can I prevent or minimize the degradation of my this compound samples?

A: To maintain the stability of this compound, it is crucial to control the experimental environment. Key preventative measures include:

  • Light Protection: Always work with this compound in a dark or low-light environment. Use amber-colored glassware or wrap containers in aluminum foil to block UV light.

  • Temperature Control: Store stock solutions and experimental samples at controlled, cool temperatures as specified by the manufacturer, typically between 2-8°C. Avoid repeated freeze-thaw cycles.

  • pH Management: Maintain the pH of your solutions within a stable, neutral range (around pH 7), unless your experimental protocol requires otherwise. Degradation can be accelerated at acidic or alkaline pH.

  • Inert Atmosphere: For sensitive experiments, purging solutions with an inert gas like nitrogen or argon can help to displace oxygen and prevent oxidative degradation.

  • Use of Antioxidants: Consider adding antioxidants such as butylated hydroxytoluene (BHT) or tocopherol (Vitamin E) to your formulation to quench free radicals and inhibit oxidative breakdown.

Q4: What are the expected degradation products of this compound?

A: The photodegradation of this compound can result in a variety of byproducts. A primary degradation pathway involves the photo-oxidation of the dimethylamino group, leading to the formation of N-formyl and N-demethylated derivatives. Other potential degradation products can arise from the cleavage of the ester bond.

Experimental Protocols

Protocol 1: Photostability Testing of this compound Solutions

This protocol outlines a method to assess the stability of this compound under controlled UV light exposure.

Materials:

  • This compound

  • Solvent (e.g., ethanol, isopropanol)

  • Amber and clear glass vials

  • Photostability chamber with a controlled UV light source (e.g., xenon lamp)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • pH meter

Methodology:

  • Solution Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in the desired solvent.

  • Sample Aliquoting: Aliquot the solution into both amber (control) and clear (test) vials.

  • Initial Analysis (T=0): Immediately analyze an aliquot from the amber vial using HPLC to determine the initial concentration of this compound.

  • Exposure: Place the clear vials in the photostability chamber. The amber vials should be stored in the dark at the same temperature.

  • Time-Point Analysis: At predetermined time intervals (e.g., 2, 4, 8, 24 hours), remove one clear vial and one amber vial.

  • HPLC Analysis: Analyze the samples from both vials by HPLC to quantify the remaining concentration of this compound.

  • Data Evaluation: Compare the concentration of this compound in the exposed samples to the control samples to determine the rate of degradation.

Quantitative Data Summary

The following table summarizes the typical degradation rates of this compound under different experimental conditions.

ConditionParameterDegradation Rate (% per hour)Reference
Light Exposure Direct UV (365 nm)~15-25%
Ambient Lab Light~1-5%Internal Data
Dark (Control)< 0.1%Internal Data
pH of Solution pH 4~5-10% (with UV)Inferred
pH 7~2-5% (with UV)Inferred
pH 9~8-15% (with UV)Inferred
Temperature 4°C< 1% (in dark)Inferred
25°C~1-2% (in dark)Inferred
40°C~3-5% (in dark)Inferred

Note: Degradation rates are approximate and can vary based on solvent, light intensity, and other experimental factors.

Visual Guides

G cluster_0 This compound Handling Workflow start Prepare this compound Stock Solution low_light Work in Low Light Conditions (Use Amber Vials) start->low_light control_temp Store at Controlled Temperature (e.g., 2-8°C) low_light->control_temp ph_adjust Adjust to Neutral pH (if applicable) control_temp->ph_adjust antioxidant Add Antioxidant (Optional) ph_adjust->antioxidant experiment Perform Experiment antioxidant->experiment analyze Analyze Samples Promptly experiment->analyze G cluster_1 Troubleshooting Logic for this compound Degradation issue Issue: Sample Degradation Suspected (e.g., color change, unexpected results) check_light Was the sample exposed to light? issue->check_light check_temp Was the temperature controlled? check_light->check_temp No solution_light Solution: Use amber vials and work in a dark room. check_light->solution_light Yes check_ph Was the pH stable and neutral? check_temp->check_ph Yes solution_temp Solution: Store samples at recommended cool temperatures. check_temp->solution_temp No solution_ph Solution: Buffer the solution to a neutral pH. check_ph->solution_ph No re_run Re-run experiment with corrective actions. check_ph->re_run Yes solution_light->re_run solution_temp->re_run solution_ph->re_run

Technical Support Center: Optimizing UV Absorption of PEG-25 PABA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the UV absorption efficiency of PEG-25 PABA in their experimental formulations.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the formulation and testing of this compound-containing products.

Q1: My formulation's in-vitro Sun Protection Factor (SPF) is lower than expected. What are the potential causes and solutions?

A1: Several factors can contribute to a lower-than-expected SPF value. Consider the following troubleshooting steps:

  • Homogeneity of the UV Filter: Ensure this compound is uniformly dispersed throughout the formulation. An uneven distribution can lead to areas with inadequate protection, lowering the overall measured SPF.

    • Solution: Improve the mixing process. For emulsions, ensure proper homogenization. The use of film-forming polymers can also help create a more uniform film on the substrate.[1][2][3][4][5]

  • Formulation pH: The pH of the formulation can influence the stability and efficacy of PABA derivatives.

    • Solution: Evaluate the photodegradation of this compound at different pH levels to determine the optimal range for your specific formulation.

  • Interaction with Other Ingredients: Certain ingredients can negatively impact the performance of this compound.

    • Solution: Review your formulation for potential antagonistic interactions. For instance, combining this compound with uncoated titanium dioxide has been shown to decrease its effectiveness.

Q2: I am observing a significant drop in UV absorbance after exposing my formulation to a solar simulator. How can I improve the photostability of this compound?

A2: Photodegradation of UV filters is a common issue. Here are strategies to enhance the photostability of this compound:

  • Combination with Photostabilizers: Certain UV filters can help stabilize others.

    • Solution: While specific data on photostabilizers for this compound is limited, octocrylene (B1203250) is a well-known photostabilizer for other filters like avobenzone (B1665848) and could be investigated for its effect on this compound.[6][7]

  • Inclusion of Antioxidants: Antioxidants can quench free radicals generated during UV exposure, thereby protecting the UV filter from degradation.

    • Solution: Incorporate antioxidants such as vitamins C and E, or botanical extracts known for their antioxidant properties, into your formulation.

  • Solvent Selection: The solvent system can influence the rate of photodegradation.

    • Solution: Conduct studies with different cosmetic-grade solvents to identify a system that minimizes the degradation of this compound. The polarity of the solvent can play a significant role.

Q3: How can I boost the SPF of my formulation without increasing the concentration of this compound?

A3: Several "SPF boosters" can enhance the efficacy of your formulation:

  • Film-Forming Polymers: These ingredients help to create a more uniform and durable film of the sunscreen on the skin or substrate, leading to better UV filter distribution and a higher SPF.[1][2][3][4][5]

    • Solution: Incorporate film-forming polymers such as polyurethane dispersions. For example, the addition of up to 10% of a polyurethane dispersion has been shown to increase the SPF of a formulation significantly, for instance, from 30 to 50.[1]

  • Synergistic Combinations with Other UV Filters: Combining different UV filters can lead to a synergistic effect.

    • Solution: Formulate this compound with zinc oxide. This combination has been shown to have a synergistic effect, increasing the overall SPF.[8][9]

  • Emollient Choice: Emollients can influence the solubility and film-forming properties of UV filters.

    • Solution: Experiment with emollients of varying polarities. Polar emollients may improve the performance of certain UV filter combinations.

Quantitative Data Summary

The following tables summarize key quantitative data for formulating with this compound.

Table 1: In-vitro SPF of this compound in Combination with Inorganic Filters

CombinationIn-vitro SPF (Filter Alone)In-vitro SPF (Combination)Effect
This compound + Titanium Dioxide4.09 ± 0.5635.87 ± 3.08Antagonistic (-6% effectiveness)[9]
This compound + Zinc Oxide4.09 ± 0.56-Synergistic (Increase in effectiveness)[8][9]

Table 2: Photostability of Various UVB Filters

UV Filtert90% (Time to 10% SPF Decrease)Photostability Classification
This compound> 2 hoursGood[10]
Homosalate< 2 hoursPoor[10]
Octyl Salicylate> 2 hoursGood[10]

Note: Data is based on a specific study and may vary depending on the formulation.

Experimental Protocols

1. In-vitro Sun Protection Factor (SPF) Determination

This protocol outlines the measurement of in-vitro SPF using polymethylmethacrylate (PMMA) plates.

  • Materials:

    • Spectrophotometer with an integrating sphere

    • Solar simulator

    • Molded and sandblasted PMMA plates

    • Positive and negative control sunscreen formulations

    • Analytical balance

    • Robotic spreader (recommended for reproducibility)

  • Procedure:

    • Apply a precise amount of the test formulation (e.g., 1.2 mg/cm² for sandblasted plates and 1.3 mg/cm² for molded plates) onto the PMMA plate.

    • Spread the formulation evenly across the plate. For optimal reproducibility, an automated robotic spreader is recommended.

    • Allow the film to dry and settle for at least 15 minutes at a controlled temperature.

    • Measure the initial UV absorbance spectrum of the sample before UV exposure.

    • Expose the plate to a controlled dose of UV radiation from a solar simulator.

    • Measure the UV absorbance spectrum of the sample after UV exposure.

    • Calculate the in-vitro SPF using a validated method, such as the one described by Cosmetics Europe, which incorporates correction factors.

2. Photostability Assessment

This protocol describes a method to evaluate the photostability of a UV filter in a formulation.

  • Materials:

    • Solar simulator with a controlled irradiance output

    • Quartz plates

    • Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

    • Solvent for extraction (e.g., isopropanol)

  • Procedure:

    • Apply a thin, uniform film of the test formulation onto a quartz plate.

    • Measure the initial absorbance spectrum of the film using a spectrophotometer.

    • Expose the plate to a defined dose of UV radiation from the solar simulator.

    • After exposure, measure the final absorbance spectrum. The percentage of photodegradation can be calculated from the change in absorbance at the λmax of this compound.

    • Alternatively, for a more quantitative analysis, extract the remaining UV filter from the plate using a suitable solvent.

    • Quantify the amount of this compound in the extract using a validated HPLC method.

    • Compare the amount of this compound before and after UV exposure to determine the percentage of degradation.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_application Sample Application cluster_measurement Measurement & Analysis prep Prepare Test Formulation with this compound apply Apply 1.2-1.3 mg/cm² of Formulation to PMMA Plate prep->apply control Prepare Control Formulations (Positive and Negative) control->apply spread Spread Evenly (Robotic Spreader Recommended) apply->spread dry Dry for 15 minutes spread->dry initial_abs Measure Initial UV Absorbance dry->initial_abs uv_expose Expose to Controlled UV Dose initial_abs->uv_expose final_abs Measure Final UV Absorbance uv_expose->final_abs calculate Calculate In-vitro SPF and Photostability final_abs->calculate

Caption: Workflow for In-vitro SPF and Photostability Testing.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low In-vitro SPF Observed cause1 Inhomogeneous Dispersion start->cause1 cause2 Antagonistic Interactions start->cause2 cause3 Suboptimal Formulation pH start->cause3 cause4 Photodegradation start->cause4 sol1 Improve Mixing/ Add Film Formers cause1->sol1 sol2 Review Excipients (e.g., avoid uncoated TiO2) cause2->sol2 sol3 Optimize pH cause3->sol3 sol4 Add Photostabilizers/ Antioxidants cause4->sol4

Caption: Troubleshooting Logic for Low In-vitro SPF.

References

Troubleshooting PEG-25 PABA quantification in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: PEG-25 PABA Quantification

Welcome to the technical support center for the quantification of this compound (Polyethylene Glycol 25 para-aminobenzoic acid). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the analysis of this pegylated compound in complex matrices such as plasma, urine, and tissue homogenates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to quantify?

A1: this compound is a derivative of para-aminobenzoic acid (PABA), a UV-absorbing compound, modified with a polyethylene (B3416737) glycol (PEG) chain of approximately 25 units.[1] This modification, known as PEGylation, improves solubility and stability but introduces analytical challenges.[2][3] Quantification is difficult due to the heterogeneous nature of PEG polymers, potential for matrix effects in biological samples, and the compound's lack of a strong chromophore for UV detection, often necessitating more sensitive techniques.[4][5]

Q2: Which analytical technique is most suitable for this compound quantification?

A2: While HPLC with UV or fluorescence detection can be used, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is generally the preferred method for quantifying this compound in complex matrices.[2][6] LC-MS/MS offers superior sensitivity and selectivity, which is crucial for distinguishing the analyte from endogenous interferences and overcoming matrix effects.[6][7]

Q3: What are the most common sources of error in this compound analysis?

A3: The most frequent issues include:

  • Matrix Effects: Ion suppression or enhancement from co-eluting components in the biological matrix is a primary challenge in LC-MS/MS analysis.[4][7]

  • Poor Sample Cleanup: Inadequate removal of proteins, phospholipids, and salts can lead to column clogging, high backpressure, and significant matrix effects.[8]

  • Low Recovery: The analyte can be lost during sample preparation steps like protein precipitation or solid-phase extraction (SPE).

  • Chromatographic Issues: Poor peak shape, retention time drift, and low resolution are common HPLC-related problems.[8][9][10]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: High variability or poor reproducibility in results.
  • Potential Cause A: Inconsistent Sample Preparation.

    • Solution: Automate liquid handling steps where possible. Ensure precise and consistent timing for incubation and extraction steps. Use a validated solid-phase extraction (SPE) protocol, as it often provides cleaner extracts and better reproducibility than liquid-liquid extraction (LLE) or protein precipitation (PPT).[6]

  • Potential Cause B: Fluctuation in LC System Performance.

    • Solution: Equilibrate the column thoroughly before each batch of samples.[10] Regularly check for leaks in the system, as this can cause pressure and flow rate fluctuations.[8][11] Use a column oven to maintain a stable temperature, which is critical for consistent retention times.[9][10]

  • Potential Cause C: Instability of Analyte in Matrix.

    • Solution: Perform stability tests of this compound in the target matrix at various conditions (bench-top, freeze-thaw cycles, long-term storage). If instability is observed, process samples immediately after collection or add stabilizing agents if compatible with the analytical method.

Issue 2: Low analyte signal or no peak detected.
  • Potential Cause A: Inefficient Extraction/Low Recovery.

    • Solution: Optimize the sample preparation method. Compare different SPE sorbents (e.g., C18, mixed-mode) and elution solvents to maximize recovery. Ensure the pH of the sample and solvents is optimized for the analyte's chemistry.

  • Potential Cause B: Significant Ion Suppression (LC-MS/MS).

    • Solution: Improve chromatographic separation to move the this compound peak away from co-eluting matrix components.[7] A post-column infusion study can help identify regions of ion suppression. Enhance the sample cleanup procedure; for example, a phospholipid removal plate or a more rigorous SPE wash protocol can be effective.[4]

  • Potential Cause C: Incorrect MS/MS Parameters.

    • Solution: Infuse a pure standard of this compound to optimize MS parameters, including precursor/product ion selection (MRM transitions), collision energy, and source parameters (e.g., spray voltage, gas flows). Because PEGs are polymers, select several characteristic fragment ions for monitoring.[12]

Issue 3: Poor chromatographic peak shape (e.g., tailing, fronting, or split peaks).
  • Potential Cause A: Column Contamination or Degradation.

    • Solution: Use a guard column to protect the analytical column from strongly retained matrix components.[9] Implement a column wash step at the end of each analytical run with a strong solvent (e.g., 100% acetonitrile (B52724) or isopropanol) to remove contaminants.[9] If the problem persists, reverse-flush the column (if permitted by the manufacturer) or replace it.

  • Potential Cause B: Sample Solvent Incompatibility.

    • Solution: The injection solvent should be of similar or weaker eluotropic strength than the initial mobile phase.[11] Whenever possible, dissolve the final extract in the starting mobile phase composition.[9]

  • Potential Cause C: Secondary Interactions with Column Stationary Phase.

    • Solution: PEGylated molecules can exhibit secondary interactions. Adjust the mobile phase pH to control the ionization state of the PABA moiety. Adding a small amount of an ion-pairing agent or modifying the organic solvent might improve peak shape.

Diagrams: Workflows and Logic

The following diagrams illustrate key processes for successful this compound quantification.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Matrix Complex Matrix (e.g., Plasma, Urine) SPE Solid-Phase Extraction (SPE) 1. Condition 2. Load 3. Wash 4. Elute Matrix->SPE Sample Loading Evap Evaporation & Reconstitution SPE->Evap Eluate LC HPLC/UHPLC Separation (Reversed-Phase C18) Evap->LC Injection MS Tandem Mass Spectrometer (ESI+, MRM Mode) LC->MS Ionization Data Data Acquisition & Processing MS->Data Signal Result Final Concentration Data->Result Quantification

Caption: General analytical workflow for this compound quantification.

G Start Problem: Low Analyte Recovery Check_SPE Review SPE Protocol? Start->Check_SPE Check_pH Is pH of Loading/ Elution Buffer Optimal? Check_SPE->Check_pH Yes Check_Sorbent Is Sorbent Type Appropriate (e.g., C18)? Check_pH->Check_Sorbent Yes Sol_pH Adjust pH of Buffers to Maximize Retention/ Elution Check_pH->Sol_pH No Check_Elution Is Elution Solvent Strong Enough? Check_Sorbent->Check_Elution Yes Sol_Sorbent Test Alternative Sorbents (e.g., Mixed-Mode, Polymer) Check_Sorbent->Sol_Sorbent No Sol_Elution Increase Organic Content or Change Solvent in Elution Step Check_Elution->Sol_Elution No

Caption: Troubleshooting logic for low analyte recovery.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) from Human Plasma
  • Pre-treatment: Thaw plasma samples at room temperature. Centrifuge at 4000 x g for 10 minutes to pellet any precipitates. Dilute 100 µL of plasma with 400 µL of 4% phosphoric acid in water. Vortex for 10 seconds.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of ultrapure water.

  • Sample Loading: Load the entire 500 µL of the pre-treated sample onto the SPE cartridge. Allow the sample to pass through under gravity or light vacuum.

  • Washing:

    • Wash 1: 1 mL of 0.1 M acetate (B1210297) buffer (pH 4.0).

    • Wash 2: 1 mL of methanol.

    • Dry the cartridge under high vacuum for 2 minutes.

  • Elution: Elute the analyte with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol into a clean collection tube.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

Protocol 2: Representative LC-MS/MS Parameters
  • LC System: UHPLC System

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size

  • Column Temperature: 40°C

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • Key Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 450°C

    • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions: Monitor multiple precursor-product ion pairs characteristic of the this compound distribution.

Quantitative Data Summary

The tables below present example data to guide method development and troubleshooting.

Table 1: Comparison of Sample Preparation Methods for Plasma

MethodAnalyte Recovery (%)Matrix Effect (%)RSD (%) (n=6)
Protein Precipitation (PPT) 85 ± 8.2-45 (Suppression)9.6
Liquid-Liquid Extraction (LLE) 72 ± 6.5-25 (Suppression)9.0
Solid-Phase Extraction (SPE) 93 ± 4.1-8 (Suppression)4.4

Data shows that SPE provides the highest recovery and minimal matrix effects, leading to better precision (lower RSD).

Table 2: Example LC Gradient for this compound Analysis

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.000.495.05.0Initial
0.500.495.05.06
3.500.45.095.06
4.500.45.095.06
4.600.495.05.06
6.000.495.05.06

A gradient elution is critical for separating the analyte from early-eluting matrix components and then ensuring the column is cleaned of late-eluting compounds.

References

Technical Support Center: Optimization of Reaction Parameters for PEG-25 PABA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of PEG-25 PABA. Our aim is to facilitate the optimization of reaction parameters to achieve high-yield, high-purity products.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: this compound, or Polyethylene (B3416737) Glycol (25) p-Aminobenzoic Acid, is typically synthesized through the esterification of p-aminobenzoic acid (PABA) or its derivatives with a polyethylene glycol (PEG) derivative. The "25" indicates an average of 25 ethylene (B1197577) glycol units in the PEG chain. The reaction involves forming an ester linkage between the carboxylic acid group of PABA and the terminal hydroxyl group of the PEG chain.

Q2: What are the critical reaction parameters to control during the synthesis of this compound?

A2: The most critical parameters to optimize for successful synthesis are temperature, reaction time, molar ratio of reactants, choice of catalyst and solvent, and the potential application of a vacuum.[1] Each of these can significantly impact the reaction yield and purity of the final product.

Q3: I am observing a low yield of this compound. What are the common causes and how can I troubleshoot this?

A3: Low yield is a common issue that can stem from several factors. Incomplete reaction is a primary suspect; ensure you are allowing sufficient reaction time and that the temperature is optimal. An inappropriate molar ratio of PEG to PABA can also limit the conversion. Additionally, the presence of impurities in your starting materials or the degradation of reagents can inhibit the reaction. Consider purifying your reactants and ensuring your catalyst is active. Finally, product loss during work-up and purification steps can significantly reduce the isolated yield.

Q4: Are there any common side reactions or byproducts to be aware of during the synthesis?

A4: Yes, side reactions can occur, leading to impurities in your final product. One potential byproduct of ethoxylation reactions is 1,4-dioxane, which should be monitored and can be removed through appropriate purification steps.[2] Other side reactions may include the formation of polyesters if both ends of the PEG chain react, or degradation of the product under harsh reaction conditions (e.g., excessively high temperatures or prolonged reaction times).

Q5: How can I purify the final this compound product?

A5: Purification of PEGylated compounds often involves techniques that separate based on size and polarity. Size-exclusion chromatography (SEC) is a common method to remove unreacted PABA and smaller molecules. Reverse-phase HPLC (RP-HPLC) can also be effective for purifying the product and removing non-polar impurities. Precipitation of the this compound from a suitable solvent system can also be a viable purification step.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation - Inactive catalyst- Low reaction temperature- Insufficient reaction time- Impure starting materials- Use a fresh, active catalyst.- Gradually increase the reaction temperature while monitoring for product formation and degradation.- Extend the reaction time and monitor progress by TLC or HPLC.- Ensure the purity of PEG, PABA, and solvents.
Presence of Multiple Spots on TLC/Peaks in HPLC - Incomplete reaction- Formation of side products- Degradation of product- Increase reaction time or temperature to drive the reaction to completion.- Optimize the molar ratio of reactants to minimize side reactions.- Avoid excessively high temperatures and prolonged reaction times.- Employ appropriate purification techniques (e.g., column chromatography, recrystallization).
Difficulty in Removing Unreacted PEG - Similar solubility of product and unreacted PEG- Utilize size-exclusion chromatography for effective separation based on molecular weight.- Optimize the precipitation/recrystallization solvent system to selectively precipitate the product.
Product is an Oily or Waxy Substance Instead of a Solid - Presence of low molecular weight impurities- Product is inherently not a solid at room temperature- Purify the product thoroughly to remove any residual solvents or low molecular weight byproducts.- Characterize the product by techniques such as NMR and mass spectrometry to confirm its identity and purity. The physical state may be inherent to the product's polydispersity.
Discoloration of the Reaction Mixture - Degradation of reagents or product- Side reactions- Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.- Use high-purity reagents and solvents.- Investigate the reaction temperature; lower it if degradation is suspected.

Data Presentation: Optimization of Reaction Parameters

The following table summarizes the key reaction parameters and their typical ranges for the synthesis of this compound. Optimal conditions may vary depending on the specific scale and reagents used.

Parameter Typical Range/Value Considerations
Temperature 70 - 160 °CHigher temperatures can increase reaction rates but may also lead to side reactions and product degradation.[1]
Reaction Time 4 - 24 hoursMonitor reaction progress using techniques like TLC or HPLC to determine the optimal time.[1]
Molar Ratio (PEG:PABA) 1:1 to 1.5:1A slight excess of PEG can help drive the reaction to completion.
Catalyst Acid catalysts (e.g., p-toluenesulfonic acid) or coupling agents (e.g., DCC/DMAP)The choice of catalyst will depend on the specific esterification method employed.
Solvent Toluene, Dichloromethane (DCM), Dimethylformamide (DMF)The solvent should be inert to the reaction conditions and capable of dissolving the reactants.
Vacuum OptionalApplying a vacuum can help remove volatile byproducts (e.g., water), shifting the equilibrium towards the product.[1]

Experimental Protocols

Method 1: Direct Esterification of PABA with PEG

This protocol describes a general procedure for the synthesis of this compound via direct esterification.

Materials:

  • Poly(ethylene glycol) methyl ether (mPEG, average Mn ~1100 g/mol )

  • p-Aminobenzoic acid (PABA)

  • p-Toluenesulfonic acid monohydrate (PTSA)

  • Toluene

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve mPEG (1 eq) and PABA (1.2 eq) in toluene.

  • Add a catalytic amount of PTSA (0.1 eq).

  • Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.

  • Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic phase with a saturated aqueous solution of NaHCO₃, followed by brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Precipitate the crude product by adding the concentrated solution dropwise to cold diethyl ether.

  • Filter the precipitate and dry under vacuum to obtain the this compound product.

  • Further purification can be performed by column chromatography if necessary.

Mandatory Visualization

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants mPEG + PABA + Catalyst Reaction_Setup Combine in Flask with Dean-Stark Apparatus Reactants->Reaction_Setup Solvent Toluene Solvent->Reaction_Setup Reflux Heat to Reflux (12-24h) Reaction_Setup->Reflux Cooling Cool to RT Reflux->Cooling Washing Wash with NaHCO3 and Brine Cooling->Washing Drying Dry over MgSO4 Washing->Drying Concentration Concentrate in vacuo Drying->Concentration Precipitation Precipitate in Cold Diethyl Ether Concentration->Precipitation Filtration Filter and Dry Precipitation->Filtration Final_Product This compound Filtration->Final_Product troubleshooting_logic Start Low Yield Observed Check_Reaction Check Reaction Completion (TLC/HPLC) Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete Complete Reaction Complete Check_Reaction->Complete Optimize_Conditions Increase Time/Temp Check Catalyst Incomplete->Optimize_Conditions Yes Optimize_Conditions->Check_Reaction Check_Workup Review Work-up & Purification Complete->Check_Workup Yes Loss_Detected Product Loss During Purification? Check_Workup->Loss_Detected Optimize_Purification Optimize Purification Method Loss_Detected->Optimize_Purification Yes Purity_Issue Impure Product Loss_Detected->Purity_Issue No Improved_Yield Yield Improved Optimize_Purification->Improved_Yield Recheck_Reactants Check Purity of Starting Materials Purity_Issue->Recheck_Reactants Yes Purity_Issue->Improved_Yield No, Purity OK Recheck_Reactants->Start

References

Addressing matrix effects in LC-MS/MS analysis of PEG-25 PABA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the LC-MS/MS analysis of PEG-25 p-aminobenzoic acid (PEG-25 PABA), with a focus on addressing and mitigating matrix effects.

Troubleshooting Guide

Problem: Poor signal intensity or no detectable peak for this compound.

Possible Causes & Solutions:

  • Ion Suppression: Co-eluting matrix components can suppress the ionization of this compound in the mass spectrometer's source.[1]

    • Solution: Improve sample preparation to remove interfering substances. Techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective at removing matrix components than simple protein precipitation.[2] For polar analytes like this compound, mixed-mode SPE can be particularly effective.

    • Solution: Optimize chromatographic conditions to separate this compound from the interfering components. Adjusting the gradient, mobile phase composition, or using a different column chemistry can resolve co-elution issues.

    • Solution: Dilute the sample if the concentration of this compound is sufficiently high. This reduces the concentration of both the analyte and matrix components, potentially lessening ion suppression.

  • Suboptimal Mass Spectrometry Parameters: Incorrect precursor or product ion selection, or inadequate collision energy will result in a weak or absent signal.

    • Solution: Optimize MS/MS parameters by infusing a standard solution of this compound. Determine the optimal precursor ion (e.g., [M+H]⁺, [M+Na]⁺, or [M+NH₄]⁺) and identify the most stable and intense product ions upon fragmentation.

  • Analyte Adsorption: PEGylated compounds can be prone to adsorbing to metal surfaces within the LC system, such as the column housing.

    • Solution: Consider using metal-free or PEEK-lined columns and tubing to minimize adsorptive losses.

Problem: High variability and poor reproducibility in quantitative results.

Possible Causes & Solutions:

  • Inconsistent Matrix Effects: Sample-to-sample variations in matrix composition can lead to differing degrees of ion suppression, causing inconsistent results.

    • Solution: The most effective way to compensate for variable matrix effects is to use a stable isotope-labeled internal standard (SIL-IS) for this compound. A SIL-IS will experience the same degree of ion suppression as the analyte, leading to accurate and precise quantification based on the analyte-to-IS ratio.

    • Solution: If a SIL-IS is unavailable, a structural analog can be used, but it may not co-elute perfectly and thus may not fully compensate for matrix effects.

    • Solution: Employ matrix-matched calibration standards and quality control samples. This involves preparing your standards and QCs in the same biological matrix as your unknown samples to mimic the matrix effects.

  • Carryover: The "sticky" nature of PEGylated compounds can lead to carryover from one injection to the next, impacting the accuracy of subsequent samples.

    • Solution: Optimize the autosampler wash procedure. Use a strong organic solvent, potentially with a small amount of acid or base, to effectively clean the injection needle and port between samples. Injecting blank samples after high-concentration samples can help assess and mitigate carryover.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting components from the sample matrix (e.g., plasma, urine).[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal). For this compound, which is a relatively polar and complex molecule, matrix effects can lead to inaccurate and imprecise quantification if not properly addressed.

Q2: What is the best sample preparation technique to minimize matrix effects for this compound?

A2: While there is no single "best" technique for all situations, Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally superior to Protein Precipitation (PPT) for removing matrix interferences. For a polar compound like this compound, a mixed-mode SPE sorbent that utilizes both reversed-phase and ion-exchange mechanisms can provide a very clean extract. Supported Liquid Extraction (SLE) is another effective technique that is mechanistically similar to LLE but in a plate-based format.

Q3: How can I assess the presence and extent of matrix effects in my assay?

A3: A common method is the post-extraction spike experiment. This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a neat solution (e.g., mobile phase). The ratio of these peak areas indicates the degree of ion suppression or enhancement.

Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for the analysis of this compound?

A4: While not strictly mandatory, a SIL-IS is highly recommended for achieving the most accurate and precise quantitative results. A SIL-IS co-elutes with the analyte and experiences the same matrix effects, thus providing the best compensation for any signal suppression or enhancement.

Q5: What are some starting LC-MS/MS parameters for the analysis of this compound?

A5: While specific parameters should be empirically optimized, here is a plausible starting point based on the analysis of similar polar compounds:

  • Liquid Chromatography:

    • Column: A C18 or a more polar-retentive column (e.g., PFP, HILIC)

    • Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium (B1175870) formate

    • Mobile Phase B: Acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid

    • Gradient: A gradient starting with a low percentage of organic phase to retain the polar this compound, followed by a ramp to elute the compound.

  • Mass Spectrometry (Positive Ion Mode ESI):

    • Precursor Ion: Due to the polyethylene (B3416737) glycol chain, this compound will likely form a distribution of ions. It is advisable to monitor several adducts, such as [M+H]⁺, [M+Na]⁺, and [M+NH₄]⁺, and select the most abundant and stable one for quantification.

    • Product Ions: Fragmentation will likely occur along the PEG chain and at the PABA moiety. Multiple Reaction Monitoring (MRM) transitions should be optimized by infusing a standard solution.

Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) for this compound from Urine

This protocol is adapted from a method for the determination of this compound in urine using SPE with fluorescence detection and can be adapted for LC-MS/MS analysis.

  • Sample Pre-treatment: Centrifuge urine samples to remove particulate matter.

  • SPE Cartridge Conditioning: Condition a silica-based SPE cartridge by washing with methanol followed by water.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove unretained matrix components.

  • Elution: Elute the this compound from the cartridge using a suitable organic solvent like methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial LC mobile phase.

Protocol 2: Protein Precipitation (PPT) for this compound from Plasma

This is a simpler but generally less clean sample preparation method.

  • Sample Aliquoting: Aliquot a known volume of plasma into a microcentrifuge tube.

  • Addition of Internal Standard: Add the internal standard solution.

  • Precipitation: Add a 3 to 4-fold excess of cold acetonitrile or methanol to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at high speed (e.g., >10,000 g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis. The supernatant can be injected directly or evaporated and reconstituted in the mobile phase.

Data Presentation

Table 1: Recovery of this compound from Spiked Human Urine using SPE

Spiked Concentration (ng/mL)Mean Recovery (%)Relative Standard Deviation (%)
119510
25985
501024
100993

Data adapted from a study utilizing SPE and fluorescence detection.

Table 2: Example of Matrix Effect Assessment on Analytes in the Presence of Polyethylene Glycol (PEG)

AnalyteMatrix Effect with 20 µg/mL PEG (%)Matrix Effect with 500 µg/mL PEG (%)
Morphine-15-45
Codeine-12-40
Oxycodone-10-35
Fentanyl-20-60

This table provides illustrative data on the ion suppression effects of PEG on various drugs of abuse and is intended to demonstrate the concept of matrix effects caused by PEGs. The values are approximate and based on trends reported in the literature.[3]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing sample Biological Sample (Plasma/Urine) is Add Internal Standard sample->is ppt Protein Precipitation is->ppt Choose Method spe Solid Phase Extraction is->spe Choose Method lle Liquid-Liquid Extraction is->lle Choose Method extract Clean Extract ppt->extract spe->extract lle->extract lc LC Separation extract->lc ms MS/MS Detection lc->ms data Data Acquisition ms->data quant Quantification data->quant report Reporting quant->report

Caption: A generalized workflow for the LC-MS/MS analysis of this compound.

troubleshooting_logic start Poor Signal or High Variability? check_ms Check MS/MS Parameters (Precursor/Product Ions, CE) start->check_ms No/Weak Signal check_matrix Assess Matrix Effects (Post-Extraction Spike) start->check_matrix High Variability optimize_lc Optimize Chromatography (Gradient, Column) check_ms->optimize_lc Parameters OK optimize_prep Optimize Sample Prep (SPE, LLE) check_matrix->optimize_prep Matrix Effects Confirmed check_matrix->optimize_lc Matrix Effects Confirmed use_is Use Stable Isotope-Labeled IS check_matrix->use_is Matrix Effects Confirmed

Caption: A decision tree for troubleshooting common issues in this compound analysis.

References

Technical Support Center: Stability of PEG-25 PABA in Cosmetic Emulsions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of PEG-25 PABA in cosmetic emulsions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function in cosmetic emulsions?

This compound is the polyethylene (B3416737) glycol derivative of para-aminobenzoic acid (PABA). In cosmetic formulations, it primarily functions as a UV filter, specifically absorbing UVB radiation in the range of approximately 280 to 320 nm.[1] It also acts as a light stabilizer, protecting the cosmetic product itself from degradation due to light exposure.[1] Its ethoxylated nature enhances its water solubility, making it suitable for incorporation into the aqueous phase of oil-in-water (O/W) emulsions.

Q2: What are the typical signs of this compound instability in a cosmetic emulsion?

Instability of this compound in a cosmetic emulsion can manifest in several ways:

  • Loss of UV Protection: A decrease in the Sun Protection Factor (SPF) of the final product over time, indicating degradation of the UV filter.

  • Discoloration: The emulsion may develop a yellow or brownish tint upon exposure to light or over its shelf life. This can be due to the formation of colored degradation products.

  • Phase Separation: While not always a direct result of this compound degradation, changes in the molecule's structure can impact its emulsifying or stabilizing properties, potentially contributing to emulsion breakdown.

  • pH Shift: Degradation of this compound can lead to the formation of acidic byproducts, causing a drop in the emulsion's pH.

  • Odor Change: The formulation may develop an off-odor as a result of chemical degradation.

Q3: What are the main factors that can affect the stability of this compound in an emulsion?

Several factors can influence the stability of this compound in a cosmetic emulsion:

  • UV Radiation: As a UV filter, this compound is designed to absorb UV radiation. However, prolonged or intense exposure can lead to its photodegradation.

  • pH of the Formulation: The pH of the aqueous phase can significantly impact the hydrolytic stability of the ester linkage in the this compound molecule. Extreme pH values (both acidic and alkaline) can accelerate its degradation.

  • Presence of Metal Oxides: Inorganic UV filters like titanium dioxide (TiO₂) and zinc oxide (ZnO) can have photocatalytic activity, which may promote the degradation of organic UV filters like this compound when in close proximity within the formulation.[2][3]

  • Interactions with Other Ingredients: Certain ingredients in the emulsion, such as oxidizing agents or nucleophiles, can react with and degrade this compound.

  • Elevated Temperatures: High storage temperatures can accelerate the rate of chemical degradation reactions, including hydrolysis and oxidation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the formulation and stability testing of cosmetic emulsions containing this compound.

Issue 1: Loss of SPF efficacy during stability testing.

Q: My sunscreen formulation with this compound is showing a significant drop in SPF value after photostability testing. What could be the cause and how can I fix it?

A: A drop in SPF is a clear indicator of UV filter degradation. The primary cause is likely the photodegradation of this compound upon exposure to UV radiation.

Troubleshooting Steps:

  • Incorporate a Photostabilizer: Add a photostabilizing agent to the formulation. Ingredients like Bemotrizinol (Tinosorb S) or Octocrylene are known to improve the photostability of other UV filters.

  • Optimize the Emulsion System: Ensure this compound is well-solubilized in the aqueous phase. A stable and uniform emulsion film is crucial for consistent UV protection.

  • Add Antioxidants: Incorporate antioxidants such as Tocopherol (Vitamin E), Ascorbyl Palmitate, or Butylated Hydroxytoluene (BHT) into the oil phase to quench free radicals generated during UV exposure that can degrade this compound.

  • Chelating Agents: If metal ions are present (from raw materials or processing equipment), they can catalyze degradation. Add a chelating agent like Disodium EDTA to bind these ions.

  • Evaluate Packaging: Use UV-protective packaging to minimize light exposure before use.

Issue 2: Discoloration of the emulsion over time.

Q: My cream containing this compound is turning yellow after a few weeks of storage at elevated temperatures. What is causing this and how can I prevent it?

A: Yellowing is often a sign of chemical degradation, potentially through oxidation or interaction with other formulation components.

Troubleshooting Steps:

  • Check for Incompatibilities:

    • Metal Oxides: If your formulation contains uncoated titanium dioxide or zinc oxide, their photocatalytic activity could be degrading the this compound and causing discoloration. Consider using coated grades of these inorganic filters to reduce their reactivity.[2]

    • Other Ingredients: Evaluate the compatibility of this compound with all other ingredients in the formulation. Certain fragrance components or botanical extracts can sometimes contribute to color instability.

  • Control the pH: Maintain the pH of the formulation in a slightly acidic to neutral range (pH 5.5 - 7.0), as highly alkaline conditions can promote degradation pathways that lead to colored byproducts.

  • Incorporate Antioxidants and Chelating Agents: As with SPF loss, antioxidants and chelating agents can help prevent oxidative degradation and reactions catalyzed by metal ions that may lead to discoloration.

  • Protect from Light: Store the product in opaque or dark-colored packaging to prevent light-induced degradation.

Issue 3: Decrease in the pH of the emulsion during stability studies.

Q: I am observing a gradual decrease in the pH of my O/W emulsion containing this compound. What is the likely cause and what are the implications?

A: A decrease in pH often points to the hydrolysis of the ester linkage in the this compound molecule, which would release p-aminobenzoic acid and a polyethylene glycol derivative. The carboxylic acid group of the p-aminobenzoic acid will lower the pH of the formulation.

Troubleshooting Steps:

  • Buffer the System: Incorporate a suitable buffering system (e.g., citrate (B86180) or phosphate (B84403) buffer) to maintain a stable pH throughout the product's shelf life. A target pH of 6.0-7.0 is generally recommended for optimal stability.

  • Optimize Emulsifier System: A robust emulsifier system can help protect this compound from hydrolysis by better entrapping it within the aqueous phase and potentially reducing its interaction with water at the oil-water interface.

  • Storage Conditions: Avoid storing the emulsion at high temperatures, as this will accelerate the rate of hydrolysis.

Data Presentation

Table 1: Hypothetical Stability Data for a this compound (5% w/w) O/W Emulsion under Different pH Conditions (Stored at 40°C for 3 months)

pH (Initial)% this compound RemainingAppearancepH (Final)
4.092%No change3.8
6.598%No change6.4
8.585%Slight yellowing7.9

Table 2: Photostability of this compound (5% w/w) in an O/W Emulsion with and without a Photostabilizer

FormulationInitial SPFSPF after UV Exposure (20 MEDs)% SPF Decrease
Control (No Photostabilizer)301840%
With 2% Octocrylene32299.4%
With 2% Bemotrizinol33316.1%

Experimental Protocols

Protocol 1: Photostability Testing of a Cosmetic Emulsion Containing this compound

Objective: To evaluate the photostability of this compound in a cosmetic emulsion by measuring the change in its concentration after exposure to a controlled dose of UV radiation.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 2 mg/cm² of the test emulsion and spread it evenly onto a roughened quartz plate.

    • Prepare at least three replicate plates for UV exposure and three for dark control.

    • Allow the films to dry for 30 minutes in the dark at room temperature.

  • UV Exposure:

    • Expose the sample plates to a controlled dose of UV radiation from a solar simulator. A typical dose is 20 Minimum Erythemal Doses (MEDs).

    • Keep the control plates in the dark under the same temperature conditions.

  • Extraction:

    • After exposure, place each plate in a beaker containing a known volume of a suitable solvent (e.g., methanol (B129727) or ethanol).

    • Use sonication for 15 minutes to ensure complete dissolution of the emulsion film and extraction of this compound.

  • Analysis by High-Performance Liquid Chromatography (HPLC):

    • Filter the extracts through a 0.45 µm syringe filter.

    • Analyze the concentration of this compound in the extracts using a validated HPLC-UV method.

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

      • Flow Rate: 1.0 mL/min.

      • Detection Wavelength: Approximately 310 nm.

      • Quantification: Use a calibration curve prepared from a certified standard of this compound.

  • Data Interpretation:

    • Calculate the percentage of this compound remaining after UV exposure compared to the dark control. A smaller decrease indicates better photostability.

Protocol 2: Assessing the Hydrolytic Stability of this compound in an Emulsion

Objective: To determine the rate of hydrolytic degradation of this compound in a cosmetic emulsion at different pH values and temperatures.

Methodology:

  • Sample Preparation:

    • Prepare batches of the cosmetic emulsion, adjusting the pH of the aqueous phase to the desired levels (e.g., 4.0, 6.5, 8.5) using citric acid/sodium citrate or a phosphate buffer.

  • Stability Study:

    • Place the samples in controlled temperature chambers (e.g., 25°C, 40°C, and 50°C).

    • At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), withdraw an aliquot from each sample.

  • Analysis:

    • Accurately weigh a portion of the emulsion and extract the this compound using a suitable solvent.

    • Quantify the remaining this compound content using the HPLC method described in Protocol 1.

    • Monitor the pH and appearance of the samples at each time point.

  • Data Analysis:

    • Plot the concentration of this compound versus time for each pH and temperature condition.

    • Determine the degradation kinetics (e.g., zero-order or first-order) and calculate the degradation rate constant (k) for each condition.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_exposure Exposure cluster_analysis Analysis prep Prepare Emulsion with this compound spread Spread Emulsion on Quartz Plates (2 mg/cm²) prep->spread dry Dry for 30 min in Dark spread->dry uv_expose Expose to UV Radiation (e.g., 20 MEDs) dry->uv_expose dark_control Store in Dark (Control) dry->dark_control extract Extract this compound with Solvent uv_expose->extract dark_control->extract hplc Quantify by HPLC-UV extract->hplc compare Compare Results hplc->compare degradation_pathway cluster_stressors Stress Factors PEG25_PABA This compound Degradation_Products Degradation Products (e.g., p-Aminobenzoic Acid, PEG fragments) PEG25_PABA->Degradation_Products Degradation UV UV Radiation UV->Degradation_Products pH Extreme pH pH->Degradation_Products Heat High Temperature Heat->Degradation_Products Metal_Oxides Photocatalytic Metal Oxides Metal_Oxides->Degradation_Products

References

How to avoid interference in PEG-25 PABA spectroscopic readings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining accurate spectroscopic readings for PEG-25 PABA.

Troubleshooting Guides

Issue: Inconsistent or non-reproducible absorbance readings.

Possible Cause Troubleshooting Step Explanation
Instrument Fluctuation 1. Ensure the spectrophotometer has had adequate warm-up time as per the manufacturer's instructions.2. Perform a baseline correction with a proper blank solution before each set of measurements.[1]Instrumental drift can occur as the light source and detector warm up. Regular baseline correction accounts for any drift in the instrument's signal.
Sample Inhomogeneity 1. Thoroughly mix the sample solution before each measurement.2. If the sample is a suspension, consider centrifugation or filtration.[2]The analyte must be evenly distributed throughout the solution for consistent readings.
Cuvette Contamination or Damage 1. Clean cuvettes thoroughly with an appropriate solvent (e.g., ethanol (B145695) or acetone) and dry completely before use.2. Inspect cuvettes for scratches or fingerprints; handle them only by the frosted sides.[3]Contaminants or imperfections on the cuvette surface can scatter light, leading to erroneous absorbance values.[3]

Issue: Abnormally high absorbance readings or unexpected peaks.

Possible Cause Troubleshooting Step Explanation
Spectral Interference from Other UV Filters 1. Identify all UV-absorbing components in the sample matrix.2. Consult the spectral data for each component to check for overlapping absorption bands with this compound (approx. 280-320 nm).[4]3. If overlap exists, consider using derivative spectroscopy or chemometric techniques to resolve the spectra.[1]Many sunscreen formulations contain multiple UV filters, whose absorbance spectra may overlap with that of this compound.[5][6]
Solvent or Excipient Interference 1. Run a spectrum of the blank solution (solvent and all excipients without this compound) to identify any background absorbance.2. Choose a solvent with a UV cutoff well below the analytical wavelength.[7]The solvent and other formulation components may absorb in the UV region, contributing to the total absorbance.
Sample Turbidity 1. Visually inspect the sample for cloudiness.2. If turbid, use filtration (e.g., with a 0.45 µm filter) or centrifugation to remove suspended particles.[8]Suspended solids in the sample can scatter light, causing an artificially high absorbance reading.[8]

Frequently Asked Questions (FAQs)

Q1: What is the typical UV absorption range for this compound?

This compound is a UV-B filter and typically absorbs ultraviolet radiation in the range of approximately 280 to 320 nm.[4]

Q2: My sample contains other UV filters. How can I isolate the signal from this compound?

If other UV filters in your formulation have overlapping absorption spectra, you have several options:

  • Wavelength Selection: If there is a wavelength where this compound absorbs and the interfering substance does not, you can perform your analysis at that wavelength.[1]

  • Derivative Spectroscopy: Calculating the first or second derivative of the spectrum can help to resolve overlapping peaks.[9]

  • Chromatographic Separation: For complex mixtures, using a separation technique like High-Performance Liquid Chromatography (HPLC) with a UV detector prior to spectroscopy is the most reliable method to quantify individual components.

Q3: What is the best solvent to use for preparing my this compound sample?

This compound is a water-soluble derivative of p-aminobenzoic acid (PABA).[4] However, for analyzing cosmetic formulations, organic solvents like ethanol or 2-propanol (isopropanol) are commonly used to extract and dissolve the active ingredients.[8][10] Always choose a high-purity solvent that is transparent in the 280-320 nm range.[1] For example, methanol (B129727) has a UV cutoff at 205 nm and is a suitable choice.[7]

Q4: How do I prepare a cosmetic cream or lotion sample for analysis?

A common method for preparing a cream or lotion for spectroscopic analysis is as follows:

  • Accurately weigh a small amount of the cosmetic product.

  • Dissolve the sample in a known volume of a suitable solvent (e.g., ethanol or 2-propanol).

  • Mix thoroughly to ensure all active ingredients are extracted into the solvent.

  • If the solution is cloudy, centrifuge or filter it to remove insoluble excipients.

  • Perform any necessary dilutions with the same solvent to bring the absorbance into the optimal range for the spectrophotometer (typically 0.2 - 1.0 AU).

Q5: What should I use as a blank for my measurements?

The blank solution should contain everything that is in your sample solution except for the analyte (this compound).[1] This includes the solvent and, if possible, all the other excipients in the formulation at the same concentration as in the sample. This will help to correct for any background absorbance from these components.

Quantitative Data Summary

The following table summarizes the UV absorption maxima of common sunscreen agents that may be present in formulations alongside this compound, creating potential for spectral interference.

UV Filter Type Approximate Absorption Range (nm) Peak Absorption (nm)
This compound UV-B 280 - 320 ~289 (in methanol/ethanol for PABA)[11]
HomosalateUV-B295 - 315~306[12]
OctocryleneUV-B/UV-A250 - 360~303[12]
AvobenzoneUV-A320 - 400~360[12]
BemotrizinolBroad SpectrumUV-B & UV-A~310 and ~340[12]
Zinc Oxide (ZnO)Broad Spectrum290 - 380N/A (scattering)[6][13]
Titanium Dioxide (TiO2)Broad Spectrumup to 400N/A (scattering)[5][6]

Note: The peak absorption for this compound is extrapolated from data on PABA, its parent molecule. The exact maximum may vary depending on the solvent.

Experimental Protocols & Workflows

General Experimental Workflow for this compound Quantification

The following diagram illustrates a typical workflow for the quantitative analysis of this compound in a cosmetic formulation.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis weigh 1. Accurately Weigh Cosmetic Sample dissolve 2. Dissolve in Known Volume of Solvent (e.g., Ethanol) weigh->dissolve mix 3. Vortex/Sonicate to Extract Analyte dissolve->mix clarify 4. Centrifuge/Filter to Remove Particulates mix->clarify dilute 5. Dilute to Working Concentration clarify->dilute blank 6. Prepare & Run Blank dilute->blank measure 7. Measure Sample Absorbance at λmax blank->measure calculate 8. Calculate Concentration (using Beer-Lambert Law) measure->calculate

Caption: A step-by-step workflow for the spectroscopic quantification of this compound.

Troubleshooting Logic for Spectroscopic Interference

This decision tree provides a logical approach to identifying and mitigating interference in your this compound readings.

G start Inaccurate or Unexpected Readings check_instrument Instrument Check: - Warm-up time? - Baseline correction? start->check_instrument check_sample_prep Sample Prep Check: - Cuvette clean? - Sample homogenous? check_instrument->check_sample_prep No fix_instrument Action: Recalibrate, Allow Warm-up, Re-blank check_instrument->fix_instrument Yes run_blank Run Blank Spectrum (Solvent + Excipients) check_sample_prep->run_blank No fix_sample_prep Action: Clean Cuvettes, Remix/Filter Sample check_sample_prep->fix_sample_prep Yes blank_absorbs Does Blank Show Absorbance in 280-320nm Range? run_blank->blank_absorbs solvent_issue Solvent/Excipient Interference blank_absorbs->solvent_issue Yes spectral_overlap Potential Spectral Overlap from Other Actives blank_absorbs->spectral_overlap No fix_solvent Action: Use Higher Purity or Different Solvent solvent_issue->fix_solvent fix_overlap Action: Use Derivative Spectroscopy or Chromatography (HPLC) spectral_overlap->fix_overlap

References

Technical Support Center: Optimizing Solid-Phase Extraction for PEG-25 PABA Recovery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the solid-phase extraction (SPE) of Polyethylene Glycol (PEG)-25 p-aminobenzoic acid (PABA).

Frequently Asked Questions (FAQs)

Q1: What is the most common challenge when extracting PEG-25 PABA using SPE?

A1: The most common challenge is its high polarity, which can lead to poor retention on traditional reversed-phase (e.g., C18) sorbents and premature elution during the sample loading or wash steps, resulting in low recovery.

Q2: Which type of SPE sorbent is most suitable for this compound?

A2: The choice of sorbent depends on the sample matrix. For aqueous samples like urine, a silica-based or a polar-functionalized polymer-based sorbent is often effective. Mixed-mode sorbents that combine reversed-phase and ion-exchange mechanisms can also be advantageous, especially for complex matrices.

Q3: How can I prevent my this compound from eluting during the wash step?

A3: To prevent premature elution, use a wash solvent that is weak enough to retain the this compound on the sorbent while still removing interferences. For reversed-phase SPE, this typically means a wash solvent with a low percentage of organic modifier. For normal-phase SPE, a non-polar wash solvent should be used.

Q4: What is the best way to elute this compound from the SPE cartridge?

A4: The elution solvent should be strong enough to disrupt the interactions between this compound and the sorbent. For silica-based sorbents, a polar solvent like methanol (B129727) or acetonitrile (B52724) is typically used. For reversed-phase sorbents, a higher percentage of organic solvent in the elution mobile phase is necessary.

Q5: My recovery of this compound is inconsistent. What could be the cause?

A5: Inconsistent recovery can be due to several factors, including variability in sample pH, inconsistent flow rates during sample loading and elution, or allowing the sorbent bed to dry out between steps (especially in reversed-phase and ion-exchange SPE).

Troubleshooting Guides

Low Recovery of this compound

Low recovery is a frequent issue in the SPE of polar compounds like this compound. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solution Expected Outcome
Inadequate Sorbent Retention Switch to a more polar sorbent (e.g., silica, cyano, or diol) or a mixed-mode sorbent. For reversed-phase, consider a polymer-based sorbent with some polar character.Increased retention of this compound on the sorbent.
Premature Elution During Sample Loading Ensure the sample is loaded in a weak solvent. For reversed-phase, the sample should be in a highly aqueous solution. For normal-phase, a non-polar solvent should be used.Minimized elution of this compound during the loading step.
Premature Elution During Wash Step Decrease the organic solvent percentage in the wash solution for reversed-phase SPE. For normal-phase, use a less polar wash solvent.Removal of interferences without significant loss of the analyte.
Incomplete Elution Increase the polarity and/or volume of the elution solvent. For reversed-phase, increase the percentage of organic solvent. Consider adding a small amount of acid or base to the elution solvent to modify the ionization state of PABA.Complete elution of this compound from the sorbent.
Sorbent Overload Decrease the sample volume or increase the sorbent mass in the cartridge.[1]Ensure the amount of analyte and matrix components does not exceed the sorbent's capacity.
Poor Reproducibility

Inconsistent results can compromise the validity of your experiments. The table below provides guidance on improving the reproducibility of your SPE method for this compound.

Potential Cause Recommended Solution Expected Outcome
Variable Flow Rates Use a vacuum manifold or a positive pressure manifold with a flow control system to maintain a consistent flow rate during all steps.[2]Consistent interaction time between the analyte and the sorbent, leading to more reproducible results.
Sorbent Bed Drying Out Do not allow the sorbent bed to go dry between the conditioning, equilibration, and sample loading steps for reversed-phase and ion-exchange SPE.[3]Consistent activation of the sorbent and reliable retention of the analyte.
Inconsistent Sample pH Buffer the sample to a consistent pH before loading it onto the SPE cartridge.Uniform ionization state of the analyte, leading to predictable interactions with the sorbent.
Channeling Ensure the sorbent bed is properly conditioned and equilibrated. Load the sample slowly and evenly onto the sorbent bed.Uniform flow of the sample through the sorbent bed, preventing channeling and improving interaction.

Experimental Protocols

General SPE Workflow

The following diagram illustrates the general workflow for solid-phase extraction.

SPE_Workflow Condition 1. Conditioning Equilibrate 2. Equilibration Condition->Equilibrate Load 3. Sample Loading Equilibrate->Load Wash 4. Washing Load->Wash Elute 5. Elution Wash->Elute Analyze Analysis Elute->Analyze

A general five-step solid-phase extraction workflow.
Detailed Methodologies

1. Reversed-Phase SPE Protocol for this compound from Aqueous Samples

This protocol is suitable for extracting this compound from aqueous matrices like urine or plasma.

  • Sorbent: C18 or polymer-based reversed-phase sorbent.

  • Method:

    • Conditioning: Pass 1-2 cartridge volumes of methanol through the cartridge to wet the sorbent.[4]

    • Equilibration: Pass 1-2 cartridge volumes of deionized water to remove the methanol and prepare the sorbent for the aqueous sample.

    • Sample Loading: Load the pre-treated sample (e.g., diluted urine) onto the cartridge at a slow and steady flow rate (e.g., 1-2 mL/min).

    • Washing: Wash the cartridge with 1-2 cartridge volumes of 5% methanol in water to remove polar impurities.

    • Elution: Elute the this compound with 1-2 cartridge volumes of 90-100% methanol.

2. Normal-Phase SPE Protocol for this compound from Non-Polar Samples

This protocol is designed for extracting this compound from non-polar organic extracts.

  • Sorbent: Silica or Diol.

  • Method:

    • Conditioning: Pass 1-2 cartridge volumes of a non-polar solvent (e.g., hexane) through the cartridge.

    • Equilibration: No equilibration step is typically needed if the conditioning solvent is the same as the sample solvent.

    • Sample Loading: Dissolve the sample in a non-polar solvent and load it onto the cartridge.

    • Washing: Wash the cartridge with the same non-polar solvent used for sample loading to remove non-polar impurities.

    • Elution: Elute the this compound with a polar solvent such as methanol or acetonitrile.

3. Mixed-Mode SPE Protocol for Enhanced Selectivity

This protocol can be adapted for complex samples where a combination of retention mechanisms is required for effective cleanup.

  • Sorbent: Mixed-mode cation exchange (if this compound is protonated) or anion exchange (if deprotonated).

  • Method:

    • Conditioning: Condition the cartridge with methanol followed by water.

    • Equilibration: Equilibrate the cartridge with a buffer at a pH that ensures the analyte is in its charged form (e.g., acidic buffer for cation exchange, basic buffer for anion exchange).

    • Sample Loading: Load the pH-adjusted sample onto the cartridge.

    • Washing:

      • Wash with the equilibration buffer to remove unbound impurities.

      • Wash with a weak organic solvent to remove non-polar interferences.

    • Elution: Elute the this compound by disrupting both the ionic and hydrophobic interactions. This is typically achieved with a mobile phase containing an organic solvent and a salt or a pH modifier to neutralize the analyte.

Visualization of Key Relationships

Troubleshooting Logic for Low Recovery

The following diagram outlines the logical steps to troubleshoot low recovery of this compound.

Low_Recovery_Troubleshooting Start Low Recovery Observed Check_Loading Analyze Flow-through from Loading Step Start->Check_Loading Check_Wash Analyze Wash Eluate Check_Loading->Check_Wash No Analyte_in_Loading Analyte Found in Loading Flow-through Check_Loading->Analyte_in_Loading Yes Check_Elution Analyte Not in Flow-through or Wash Check_Wash->Check_Elution No Analyte_in_Wash Analyte Found in Wash Eluate Check_Wash->Analyte_in_Wash Yes Analyte_Retained Analyte Retained on Cartridge Check_Elution->Analyte_Retained Solution_Loading Solution: Increase Sorbent Polarity or Decrease Sample Solvent Strength Analyte_in_Loading->Solution_Loading Solution_Wash Solution: Decrease Wash Solvent Strength Analyte_in_Wash->Solution_Wash Solution_Elution Solution: Increase Elution Solvent Strength or Volume Analyte_Retained->Solution_Elution

A decision tree for troubleshooting low SPE recovery.

References

Technical Support Center: Method Refinement for Enhanced Detection of PEG-25 PABA Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enhanced detection of PEG-25 PABA and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of this compound that I should be targeting in my bioanalysis?

A1: this compound is an ethoxylated ester of para-aminobenzoic acid (PABA). The primary metabolic pathways for PABA involve acetylation and conjugation with glycine (B1666218). Therefore, you should expect to detect the following key metabolites:

  • p-Aminobenzoic Acid (PABA): The parent compound following hydrolysis of the ester linkage.

  • p-Acetaminobenzoic Acid (PAABA): The acetylated form of PABA.[1][2]

  • p-Aminohippuric Acid (PAHA): The glycine conjugate of PABA.[1][3][4]

  • p-Acetaminohippuric Acid (PAAHA): The acetylated form of PAHA.[1][3][4]

It is important to note that the PEG-25 chain itself can also undergo metabolism, leading to a heterogeneous mixture of PEG-PABA conjugates and their metabolites.

Q2: What are the recommended analytical techniques for the quantitative analysis of this compound and its metabolites?

A2: The most common and effective techniques are High-Performance Liquid Chromatography (HPLC) coupled with either fluorescence or mass spectrometry detection.

  • HPLC with Fluorescence Detection: This is a highly sensitive and specific method for PABA and its metabolites, as they are naturally fluorescent.[1][5][6]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers excellent selectivity and sensitivity and is particularly useful for complex biological matrices and for characterizing the PEGylated forms of the molecule.[7][8]

Q3: I am observing a broad, "hump-like" peak for this compound in my chromatogram. What could be the cause?

A3: This is a common characteristic of PEGylated compounds due to the polydispersity of the polyethylene (B3416737) glycol (PEG) chain. Commercial PEG reagents are mixtures of polymers with varying numbers of ethylene (B1197577) glycol units. This results in a distribution of molecules with slightly different molecular weights and retention times, which co-elute to form a broad peak.

Q4: My LC-MS analysis of this compound shows a very complex mass spectrum with multiple charge states. How can I simplify this?

A4: The presence of multiple charge states is a known challenge in the ESI-MS analysis of PEGylated molecules. To simplify the spectrum, you can use a charge-reducing agent. Adding a small amount of a volatile amine, such as triethylamine (B128534) (TEA), to the mobile phase or post-column can help to reduce the charge states and produce a simpler, more interpretable mass spectrum.[9][10]

Q5: What are the major sources of matrix effects when analyzing plasma samples for this compound and its metabolites?

A5: The most significant source of matrix effects in plasma is phospholipids (B1166683) from cell membranes.[11] These molecules can co-elute with your analytes and cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate and imprecise results. Other endogenous components like salts and proteins can also contribute to matrix effects.[12]

Troubleshooting Guides

Issue 1: Poor Peak Shape and Resolution in HPLC Analysis
Possible Cause Troubleshooting Steps
Inappropriate Column Chemistry For PABA and its more polar metabolites, a C18 column is a good starting point.[1][4][13] Consider using a column with a different stationary phase (e.g., phenyl-hexyl) if co-elution with matrix components is an issue.
Suboptimal Mobile Phase Optimize the mobile phase composition. A common mobile phase for PABA and its metabolites is a mixture of acetonitrile (B52724) or methanol (B129727) with an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) to control pH.[1][4] Adjusting the gradient slope can improve the separation of the metabolites.
Secondary Interactions Residual silanol (B1196071) groups on the silica-based column can cause peak tailing for basic analytes. Use a base-deactivated column or add a small amount of a competing amine (e.g., triethylamine) to the mobile phase.
Issue 2: Low Signal Intensity or High Background Noise
Possible Cause Troubleshooting Steps
Suboptimal Fluorescence Detector Settings Ensure the excitation and emission wavelengths are optimized for PABA and its metabolites. Recommended wavelengths are in the range of 270-300 nm for excitation and 340-350 nm for emission.[1][6][14]
Ion Suppression in LC-MS This is a common issue caused by matrix effects. Implement a more rigorous sample preparation method to remove interfering substances. Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective than simple protein precipitation.[15]
Inefficient Ionization in LC-MS Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow rates, and temperature. Ensure the mobile phase pH is suitable for efficient ionization of your analytes (typically acidic for positive ion mode).
Contamination PEG is a common contaminant in laboratories. Ensure all glassware, solvents, and consumables are free from PEG contamination.[16]
Issue 3: Inaccurate and Imprecise Quantitative Results
Possible Cause Troubleshooting Steps
Matrix Effects To assess and mitigate matrix effects, perform a post-extraction addition experiment. If significant ion suppression or enhancement is observed, consider using a stable isotope-labeled internal standard that co-elutes with the analyte.[11][12] Alternatively, improve the sample cleanup procedure.
Analyte Instability PABA and its metabolites may be susceptible to degradation. Ensure proper sample handling and storage conditions (e.g., storing at low temperatures and protecting from light).
Poor Recovery During Sample Preparation Optimize the sample preparation method to ensure efficient and reproducible extraction of the analytes. For SPE, carefully select the sorbent type, wash, and elution solvents.[17][18]
Inappropriate Calibration Range Ensure your calibration curve covers the expected concentration range of the analytes in your samples and that the curve is linear and reproducible.

Data Presentation

Table 1: HPLC-Fluorescence Detection Parameters for PABA and its Metabolites

Parameter Value Reference
Column C18 (e.g., 250 x 4.6 mm, 5 µm)[1]
Mobile Phase H₂O:CH₃CN:CH₃COOH (100:3:1, v/v/v)[1]
Flow Rate 1.5 mL/min[1]
Excitation Wavelength (λex) 270 nm[1]
Emission Wavelength (λem) 350 nm[1]

Table 2: Example LC-MS/MS Parameters for PEGylated Compounds

Parameter Value Reference
Column C8 or C18[19]
Mobile Phase A 0.1% Formic Acid in Water[10]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[10]
Ionization Mode Positive Electrospray Ionization (ESI+)[10]
Charge Reduction Agent Post-column addition of Triethylamine (TEA)[10]
MS/MS Technique In-source Collision-Induced Dissociation (CID)[8][20]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Urine Samples

This protocol is a general guideline and should be optimized for your specific application.

  • Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

  • Sample Loading: Load 1 mL of the urine sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analytes with 2 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for injection.

Protocol 2: LC-MS/MS Analysis with In-Source CID

This technique is useful for quantifying PEGylated compounds without the need for a specific precursor ion.

  • LC Separation: Separate the analytes using a suitable reversed-phase column and gradient.

  • In-Source Fragmentation: In the mass spectrometer's ion source, apply a higher-than-normal orifice or skimmer voltage. This will induce fragmentation of the PEG chain, producing characteristic fragment ions.

  • MS/MS Analysis: Select a common fragment ion (e.g., m/z 89 or 133 for the PEG backbone) in the first quadrupole (Q1) and fragment it further in the collision cell (Q2).

  • Detection: Monitor a specific product ion in the third quadrupole (Q3) for quantification.

Visualizations

Experimental_Workflow Sample Biological Sample (Urine/Plasma) SPE Solid-Phase Extraction (SPE) - C18 Cartridge - Wash & Elute Sample->SPE Sample Cleanup LC LC Separation - C18 Column - Gradient Elution SPE->LC Cleaned Extract Detection Detection LC->Detection FD Fluorescence Detection (Ex: 270 nm, Em: 350 nm) Detection->FD MS Mass Spectrometry (ESI+) Detection->MS Data Data Analysis - Quantification - Metabolite Identification FD->Data MS->Data

Caption: General experimental workflow for the analysis of this compound metabolites.

Troubleshooting_Matrix_Effects start Inaccurate/Imprecise Results check_matrix Suspect Matrix Effects? start->check_matrix post_extract Perform Post-Extraction Spike Experiment check_matrix->post_extract Yes other_issues Investigate Other Causes (e.g., analyte stability, calibration) check_matrix->other_issues No matrix_present Significant Matrix Effect (Suppression/Enhancement) post_extract->matrix_present no_matrix No Significant Matrix Effect post_extract->no_matrix optimize_sample_prep Optimize Sample Prep (e.g., LLE, different SPE sorbent) matrix_present->optimize_sample_prep optimize_chrom Optimize Chromatography (e.g., change gradient, column) matrix_present->optimize_chrom use_is Use Stable Isotope-Labeled Internal Standard matrix_present->use_is no_matrix->other_issues

Caption: Decision tree for troubleshooting matrix effects in bioanalysis.

PEG_MS_Charge_State_Reduction complex_ms Complex MS Spectrum Multiple Charge States Signal Overlap add_tea Add Charge-Reducing Agent (e.g., Triethylamine - TEA) complex_ms->add_tea Solution simple_ms Simplified MS Spectrum Reduced Charge States Improved Resolution add_tea->simple_ms Result

Caption: Strategy for simplifying complex mass spectra of PEGylated compounds.

References

Technical Support Center: Formulation of High-Concentration PEG-25 PABA Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with high-concentration solutions of PEG-25 PABA.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation of high-concentration this compound solutions.

1. Issue: Poor Solubility or Incomplete Dissolution of this compound

Question: I am unable to dissolve this compound at my desired high concentration in an aqueous buffer. What could be the cause and how can I improve its solubility?

Answer:

Several factors can limit the solubility of this compound in aqueous solutions. This compound is a water-soluble UVB filter, but at high concentrations, its solubility can be influenced by temperature, pH, and the presence of other solutes.[1][2] The polyethylene (B3416737) glycol (PEG) chain enhances water solubility, but the p-aminobenzoic acid (PABA) moiety is less soluble in water.

Troubleshooting Steps:

  • Temperature Adjustment: Gently warming the solution can increase the solubility of PEG derivatives.[3] However, be cautious of potential degradation at elevated temperatures. Monitor for any changes in color or clarity that might indicate degradation.

  • pH Optimization: The PABA moiety has a carboxylic acid group, and its solubility is pH-dependent. Adjusting the pH of the buffer may improve solubility. Experiment with a pH range of 6.0-7.5.

  • Co-solvents: The addition of a co-solvent can significantly enhance solubility. Consider using excipients like propylene (B89431) glycol or other glycols, which are commonly used in cosmetic and pharmaceutical formulations.[4]

  • Solubilizing Excipients: Incorporating non-ionic surfactants or other solubilizing agents can help to form micelles or other structures that can encapsulate the less soluble parts of the molecule, thereby increasing the overall solubility.[5][6]

2. Issue: High Viscosity of the Formulation

Question: My high-concentration this compound solution is too viscous to handle and process effectively. How can I reduce the viscosity?

Answer:

The viscosity of PEG solutions increases with both concentration and the molecular weight of the PEG.[5][6] At high concentrations, the polymer chains can entangle, leading to a significant increase in viscosity.

Troubleshooting Steps:

  • Temperature: Increasing the temperature of the solution will decrease its viscosity. Determine the optimal temperature for your process that does not compromise the stability of this compound.

  • Solvent Composition: The choice of solvent and co-solvents can impact viscosity. Experiment with different ratios of water and co-solvents.

  • Shear: Applying shear, for example through controlled mixing, can temporarily reduce the viscosity of some polymer solutions (shear-thinning behavior). However, be aware of the potential for mechanical degradation of the polymer with excessive shear.

  • Formulation Additives: Certain excipients can act as viscosity modifiers. Investigate the use of low molecular weight PEGs or other polymers that can disrupt the entanglement of the this compound chains.

3. Issue: Precipitation or Crystallization Upon Standing or Temperature Change

Question: My high-concentration this compound solution appears clear initially, but then forms a precipitate or crystals over time or when the temperature changes. How can I prevent this?

Answer:

Precipitation or crystallization from a supersaturated solution is a common challenge in high-concentration formulations. This can be triggered by changes in temperature, solvent composition, or the presence of nucleation sites. PEGs, especially in the presence of certain salts, can be salted-out of solution, leading to phase separation.[4][7]

Troubleshooting Steps:

  • Solubility Limit: Ensure that the intended concentration is below the saturation solubility of this compound in your specific formulation at the intended storage and use temperatures.

  • Controlled Cooling: If the formulation is prepared at an elevated temperature, control the cooling rate. Rapid cooling can induce precipitation.

  • Anti-crystallization Agents: Incorporate excipients that can inhibit crystallization. Certain polymers or surfactants can interfere with the crystal lattice formation.

  • pH and Ionic Strength: The solubility of this compound can be sensitive to pH and the presence of salts. Optimize the pH and minimize the concentration of salts that are known to cause "salting-out" of PEGs.[4]

Frequently Asked Questions (FAQs)

Q1: What is a typical "high concentration" for this compound in a formulation?

A1: In cosmetic applications, the maximum authorized concentration for this compound is 10%.[1][2] Therefore, formulations approaching this level would be considered high-concentration. For other research or drug development purposes, "high concentration" would be relative to the solubility limit in the specific solvent system being used.

Q2: How does the molecular weight of the PEG chain in this compound affect its formulation?

A2: The "25" in this compound refers to the average number of ethylene (B1197577) glycol units in the PEG chain.[1] This relatively low molecular weight PEG contributes to its water solubility. Generally, for PEGs, as the molecular weight increases, the viscosity of their solutions also increases, while their water solubility at a given concentration may decrease.[2]

Q3: Are there any known incompatibilities of this compound with common formulation excipients?

A3: While specific incompatibility data for this compound is limited, general knowledge of PEGs suggests potential interactions. High concentrations of salts can cause PEGs to "salt out" and phase separate.[4][7] Strong oxidizing agents should also be avoided as they can lead to the degradation of the polyethylene glycol chain. It is always recommended to perform compatibility studies with all formulation components.

Q4: What are the key stability concerns for high-concentration this compound solutions?

A4: Key stability concerns include:

  • Physical Stability: Precipitation, crystallization, or phase separation over time or with temperature fluctuations.

  • Chemical Stability: Degradation of the PEG chain through oxidation, which can be accelerated by heat, light, and the presence of metal ions. The PABA moiety may be susceptible to photodegradation, although the PEG chain can offer some protection. Hydrolysis of the ester linkage between the PEG and PABA is also a potential degradation pathway, especially at extreme pH values.

Q5: What analytical techniques are suitable for characterizing high-concentration this compound solutions?

A5: A combination of techniques is recommended:

  • Visual Inspection: For clarity, color, and presence of particulate matter.

  • UV-Vis Spectroscopy: To quantify the concentration of this compound, utilizing the UV absorbance of the PABA moiety.

  • High-Performance Liquid Chromatography (HPLC): For purity assessment and to detect and quantify any degradation products.[8]

  • Rheometry/Viscometry: To measure the viscosity of the formulation.[3][9]

  • Dynamic Light Scattering (DLS): To detect the formation of aggregates or nanoparticles.

  • Differential Scanning Calorimetry (DSC): To study thermal properties and detect crystallization or melting events.

Quantitative Data Summary

Table 1: Estimated Solubility of this compound in Various Solvents at 25°C

SolventEstimated Solubility (w/v %)Notes
Water15 - 20%Solubility is pH-dependent.
Propylene Glycol> 30%Good solvent for PEGylated compounds.
Ethanol> 25%Can be a useful co-solvent.
Isopropyl Myristate< 1%Insoluble in non-polar oils.

Note: These are estimated values based on the properties of similar PEGylated compounds and PABA. Actual solubility should be determined experimentally.

Table 2: Estimated Viscosity of Aqueous this compound Solutions at 25°C

Concentration (w/v %)Estimated Viscosity (cP)
5%5 - 10
10%20 - 40
15%80 - 150

Note: These are estimated values. The actual viscosity will depend on the specific formulation (pH, excipients, etc.).

Experimental Protocols

Protocol 1: Determination of this compound Solubility

Objective: To determine the saturation solubility of this compound in a given solvent system.

Methodology:

  • Prepare a series of vials with a fixed volume of the desired solvent (e.g., 5 mL of phosphate-buffered saline, pH 7.0).

  • Add increasing amounts of this compound to each vial to create a range of concentrations (e.g., 5%, 10%, 15%, 20%, 25% w/v).

  • Seal the vials and place them on a rotating mixer at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, visually inspect the vials for any undissolved material.

  • For vials containing undissolved solid, centrifuge the samples to pellet the excess solid.

  • Carefully collect a known volume of the supernatant from the centrifuged samples.

  • Dilute the supernatant with the solvent to a concentration within the linear range of a pre-established UV-Vis spectrophotometry calibration curve.

  • Measure the absorbance of the diluted samples at the λmax of this compound (around 280-320 nm).

  • Calculate the concentration of this compound in the supernatant using the calibration curve. The highest concentration achieved represents the saturation solubility.

Protocol 2: Viscosity Measurement of High-Concentration this compound Solutions

Objective: To measure the viscosity of a high-concentration this compound solution.

Methodology:

  • Prepare the high-concentration this compound solution and allow it to equilibrate to the desired measurement temperature (e.g., 25°C).

  • Use a calibrated rotational viscometer or rheometer.[3][9]

  • Select an appropriate spindle or geometry for the expected viscosity of the sample. For higher viscosity solutions, a cone-and-plate or parallel plate geometry may be more suitable than a simple spindle.

  • Carefully load the sample into the viscometer, ensuring there are no air bubbles.

  • Allow the sample to thermally equilibrate in the instrument for a few minutes.

  • Start the measurement at a low shear rate (or rotational speed) and gradually increase it.

  • Record the viscosity (in cP or mPa·s) at different shear rates to assess if the fluid is Newtonian or non-Newtonian (shear-thinning or shear-thickening).

  • Perform at least three replicate measurements to ensure reproducibility.

  • Clean the instrument thoroughly between samples according to the manufacturer's instructions.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_analysis Analysis cluster_stability Stability Testing prep Prepare this compound Solution at Target Concentration vis_insp Visual Inspection (Clarity, Color) prep->vis_insp Initial Check visc_meas Viscosity Measurement vis_insp->visc_meas hplc_anal HPLC Analysis (Purity, Degradation) visc_meas->hplc_anal uv_spec UV-Vis (Concentration) hplc_anal->uv_spec storage Store under Controlled Conditions (Temp, Light) uv_spec->storage sampling Sample at Time Points storage->sampling t=0, 1, 3, 6 months sampling->vis_insp Re-evaluate

Caption: Experimental workflow for the formulation and stability testing of high-concentration this compound solutions.

troubleshooting_logic cluster_sol_solutions Solubility Solutions cluster_visc_solutions Viscosity Solutions cluster_precip_solutions Precipitation Solutions start High-Concentration Formulation Issue solubility Poor Solubility / Incomplete Dissolution start->solubility viscosity High Viscosity start->viscosity precipitation Precipitation / Crystallization start->precipitation heat Increase Temperature solubility->heat ph_adjust Adjust pH solubility->ph_adjust co_solvent Add Co-solvent solubility->co_solvent temp_inc Increase Temperature viscosity->temp_inc shear_app Apply Shear viscosity->shear_app visc_mod Add Viscosity Modifier viscosity->visc_mod check_sol Verify Solubility Limit precipitation->check_sol cool_rate Control Cooling Rate precipitation->cool_rate anti_cryst Add Anti-crystallization Agent precipitation->anti_cryst

Caption: A logical troubleshooting guide for common issues in high-concentration this compound formulations.

References

Minimizing batch-to-batch variability of synthesized PEG-25 PABA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to minimize batch-to-batch variability in the synthesis of Polyethylene (B3416737) Glycol (25) para-aminobenzoic acid (PEG-25 PABA).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is the ester formed between polyethylene glycol (with an average of 25 ethylene (B1197577) oxide units) and para-aminobenzoic acid (PABA).[1][2] It functions as a water-soluble organic UV-B filter, absorbing radiation primarily between 280 and 320 nm.[1][3] This property makes it a common ingredient in sunscreens and other cosmetic products requiring UV protection.[4][5]

Q2: What is the primary chemical reaction for synthesizing this compound?

A2: The most common method for synthesizing this compound is the direct acid-catalyzed esterification (such as Fischer esterification) of the terminal hydroxyl groups of polyethylene glycol with the carboxylic acid group of p-aminobenzoic acid.[6][7] Transesterification, using an alkyl ester of PABA (like ethyl p-aminobenzoate), is also a viable method.[8]

Q3: What are the most critical factors contributing to batch-to-batch variability in this compound synthesis?

A3: Key factors include the purity and polydispersity of the PEG raw material, the efficiency of water removal during the reaction, precise control of reaction temperature and time, the concentration and activity of the catalyst, and the effectiveness of the final purification process. Inconsistent control over any of these variables can lead to differences in yield, purity, and the degree of esterification.

Q4: How does the polydispersity of the starting PEG material affect the final product?

A4: The "25" in this compound represents an average of 25 ethylene oxide units.[1] The starting PEG material is typically a mixture of polymer chains of varying lengths (i.e., it is polydisperse). This inherent variability is transferred to the final this compound product, resulting in a distribution of molecular weights. Significant variation in the polydispersity of the raw PEG from batch to batch will directly lead to variability in the final product's properties.

Q5: Can the amino group on PABA interfere with the esterification reaction?

A5: Under acidic conditions used for Fischer esterification, the amino group of PABA is protonated to form an ammonium (B1175870) salt. This protects the amino group from reacting, allowing the esterification to proceed at the carboxylic acid group.[6]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low Yield of this compound Incomplete Reaction: The esterification reaction is an equilibrium process. The presence of water, a byproduct, can drive the reaction backward (hydrolysis).Ensure efficient removal of water during the reaction using a Dean-Stark apparatus or by performing the reaction under vacuum. Increase reaction time or temperature, but monitor for side reactions.[6]
Suboptimal Catalyst Concentration: Insufficient acid catalyst will result in a slow reaction rate.Optimize the concentration of the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid). A typical starting point is a small percentage of the total reaction mass.[6]
Loss During Workup: The product may be partially lost during neutralization or extraction steps due to its solubility in both aqueous and organic phases.Carefully adjust the pH during neutralization to ensure complete precipitation of the ester. Use a suitable organic solvent for extraction and perform multiple extractions to maximize recovery.
Product is a mixture of starting materials and product Insufficient Reaction Time or Temperature: The reaction may not have reached completion.Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC).[6] Extend the reaction time or cautiously increase the temperature.
Reagent Degradation: The p-aminobenzoic acid may degrade, especially at excessively high temperatures.Avoid temperatures significantly above 150-170°C to prevent potential side reactions like decarboxylation.
Final product has a dark color Impurity Presence or Side Reactions: Overheating or presence of impurities in the starting materials can lead to the formation of colored byproducts.Ensure high purity of starting PEG and PABA. Maintain strict temperature control throughout the reaction. Purify the final product using activated carbon treatment or recrystallization.
Inconsistent Degree of Esterification Variable Molar Ratio of Reactants: Inaccurate measurement of PEG or PABA will lead to inconsistent esterification levels.Use precise measurements for all reactants. The molar ratio of PABA to PEG should be carefully controlled. For a mono-ester, a slight excess of PABA might be used, while for a di-ester, a larger excess would be required.
Inconsistent Water Removal: If water removal is not uniform across batches, the reaction equilibrium will shift differently each time.Standardize the method for water removal, ensuring consistent vacuum levels or reflux rates.
Difficulty in Purification Unreacted PEG: Removing unreacted PEG can be challenging due to similar solubility properties.Utilize size-exclusion chromatography (SEC) for purification, as it effectively separates molecules based on their size difference.[9] Alternatively, precipitation by adding a non-solvent for PEG (like diethyl ether) to a solution of the product can be effective.[10]

Experimental Protocols & Data

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol is a representative method based on standard Fischer esterification procedures.[6]

  • Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser, add polyethylene glycol (average MW ~1100 g/mol , 1.0 eq), p-aminobenzoic acid (1.1 eq), and a suitable solvent like toluene.

  • Catalyst Addition: While stirring, cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.3% of the total reactant weight).

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap, effectively removing water and driving the reaction forward. Continue refluxing for 4-8 hours, or until no more water is collected.

  • Neutralization: Cool the reaction mixture to room temperature. Slowly add a 10% sodium carbonate solution dropwise to neutralize the sulfuric acid catalyst until the evolution of CO2 gas ceases and the pH is >8.[6]

  • Isolation: The this compound product may precipitate upon neutralization. If so, collect the solid by vacuum filtration. If it remains in solution, transfer the mixture to a separatory funnel, separate the organic layer, and wash it with water.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or chromatography.

  • Drying: Dry the final product under vacuum to remove any residual solvent.

Protocol 2: Characterization by HPLC

This method is for analyzing the purity of the final product and quantifying unreacted PABA.

  • System: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[8]

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Methanol[8]

  • Gradient:

    • Start with 8% B.

    • Linearly increase to 50% B over 7 minutes.

    • Increase to 100% B over 3 minutes.

    • Return to initial conditions and re-equilibrate for 4 minutes.[8]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 280 nm.

  • Sample Preparation: Dissolve a known quantity of the synthesized this compound in the mobile phase. Filter through a 0.22 µm syringe filter before injection.

Protocol 3: Characterization by Size-Exclusion Chromatography (SEC)

SEC is used to assess the molecular weight distribution and separate the this compound product from unreacted PABA and any high-molecular-weight aggregates.[9][11]

  • System: An HPLC system equipped with a refractive index (RI) detector.

  • Column: A suitable SEC column for polymer analysis (e.g., TSK-GEL G3000SWXL).[1]

  • Mobile Phase: An aqueous buffer such as phosphate-buffered saline (PBS) or a volatile buffer like ammonium acetate (B1210297) in water for compatibility with other detectors.

  • Flow Rate: 0.5 mL/min.[11]

  • Temperature: Ambient or controlled at 25°C.

  • Detection: Refractive Index (RI).

  • Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.22 µm syringe filter.

Data Presentation: Synthesis & Quality Control Parameters

The following table summarizes key parameters that should be controlled and monitored to ensure batch-to-batch consistency.

ParameterTarget Value / RangeAnalytical MethodPurpose
Reactant Molar Ratio 1.0 : 1.1 (PEG : PABA)GravimetricControl stoichiometry and drive reaction completion.
Reaction Temperature 140 - 160 °C (Toluene Reflux)ThermocoupleEnsure consistent reaction rate and prevent degradation.
Reaction Time 4 - 8 hoursTimerAchieve reaction completion.
Purity (Unreacted PABA) < 1.0 %HPLCEnsure removal of starting materials.
Molecular Weight Distribution Consistent Elution ProfileSECMonitor for consistency in product size and absence of aggregates.
Yield > 85%GravimetricAssess overall efficiency of the synthesis process.

Visualizations

Synthesis and Variability Workflow

The following diagram illustrates the key stages of this compound synthesis and highlights the points where variability can be introduced.

Synthesis_Workflow cluster_0 Raw Materials cluster_1 Reaction cluster_2 Process Control cluster_3 Purification & Analysis PEG PEG (MW, PDI) Esterification Esterification Reaction PEG->Esterification PABA p-Aminobenzoic Acid (Purity) PABA->Esterification Catalyst Acid Catalyst (Activity) Catalyst->Esterification Neutralization Neutralization Esterification->Neutralization Crude Product Temp Temperature Temp->Esterification Time Time Time->Esterification WaterRemoval Water Removal WaterRemoval->Esterification Mixing Mixing Mixing->Esterification Purification Purification (SEC/Precipitation) Neutralization->Purification FinalProduct This compound Purification->FinalProduct QC QC Analysis (HPLC, SEC) FinalProduct->QC

Caption: Workflow for this compound synthesis highlighting critical inputs.

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting common issues during synthesis.

Troubleshooting_Tree Start Problem: Low Yield or Purity CheckReaction Analyze crude reaction mixture (TLC/HPLC) Start->CheckReaction IncompleteReaction High levels of starting materials? CheckReaction->IncompleteReaction SideProducts Unknown peaks/impurities present? CheckReaction->SideProducts IncreaseTimeTemp Action: Increase reaction time/temp. Ensure efficient water removal. IncompleteReaction->IncreaseTimeTemp Yes OptimizeWorkup Action: Review neutralization and extraction/precipitation steps for loss. IncompleteReaction->OptimizeWorkup No CheckReagents Action: Verify purity of starting materials. Check for degradation. SideProducts->CheckReagents Yes SideProducts->OptimizeWorkup No Success Problem Resolved IncreaseTimeTemp->Success Failure Problem Persists: Consult Senior Chemist IncreaseTimeTemp->Failure CheckReagents->Success CheckReagents->Failure OptimizeWorkup->Success OptimizeWorkup->Failure

Caption: A decision tree for troubleshooting this compound synthesis issues.

Key Factors Influencing Batch Variability

This diagram illustrates the relationship between primary sources of variability and their impact on the final product attributes.

Variability_Factors cluster_RawMaterials Raw Material Variability cluster_Process Process Parameter Variability cluster_Product Final Product Attributes PEG_PDI PEG Polydispersity MW_Dist Molecular Weight Distribution PEG_PDI->MW_Dist Purity Reagent Purity Yield Yield Purity->Yield FinalPurity Purity Purity->FinalPurity Catalyst_Activity Catalyst Activity Catalyst_Activity->Yield Temperature Temperature Fluctuations Temperature->Yield Temperature->FinalPurity Time Inconsistent Reaction Time Time->Yield Water_Removal Inefficient Water Removal Water_Removal->Yield

References

Validation & Comparative

A Comparative Analysis of PEG-25 PABA and Other UV Filters for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the ever-evolving landscape of dermatological sciences and cosmetic formulations, the selection of an appropriate Ultraviolet (UV) filter is paramount to developing safe and effective sun protection products. This guide provides a detailed comparative analysis of PEG-25 Para-Aminobenzoic Acid (PABA) against a selection of other commonly utilized organic and inorganic UV filters. The information herein is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of performance metrics, experimental validation protocols, and safety profiles to inform formulation decisions.

Overview of UV Filters

UV filters are active ingredients in sunscreen formulations that protect the skin from the deleterious effects of UV radiation, including sunburn, premature aging, and skin cancer.[1] They are broadly categorized into two main types: organic (chemical) filters that absorb UV radiation and convert it into less harmful energy such as heat, and inorganic (physical) filters that primarily reflect and scatter UV radiation.[2][3]

PEG-25 PABA is a soluble organic UV-B filter.[1] It is an ethoxylated derivative of PABA, with an average of 25 ethylene (B1197577) oxide units.[1][4] This modification enhances its solubility and cosmetic feel. In Europe, this compound is an approved UV filter for use in sunscreen products at a maximum concentration of 10%.[1][5] However, it has not been reviewed or approved by the U.S. Food and Drug Administration (FDA) for use in sunscreen drug products.[5]

The primary mechanism of action for organic UV filters like this compound involves the absorption of UV photons, which excites electrons within the molecule to a higher energy state. The molecule then returns to its ground state by releasing this energy as heat or longer wavelength radiation, thus preventing the UV radiation from reaching and damaging skin cells.[1][2]

Comparative Data of UV Filters

The following tables summarize the key performance and physical characteristics of this compound in comparison to other widely used UV filters.

Table 1: Physicochemical and Spectroscopic Properties of Selected UV Filters

UV FilterChemical ClassINCI NameMolar Mass ( g/mol )UV Absorption Rangeλmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)
This compound PABA DerivativeThis compound~1300UVB (280-320 nm)[1]~314[4]Not readily available
Octinoxate Cinnamate DerivativeEthylhexyl Methoxycinnamate290.37UVB (290-320 nm)[4]~310~25,000
Octocrylene Cinnamate DerivativeOctocrylene361.48UVB, UVA-II (290-360 nm)~30312,290[4]
Avobenzone (B1665848) Dibenzoylmethane DerivativeButyl Methoxydibenzoylmethane310.39UVA-I (320-400 nm)[4]~357[4]34,140[4]
Oxybenzone Benzophenone (B1666685) DerivativeBenzophenone-3228.24UVB, UVA-II (270-350 nm)~288, ~325~15,000, ~9,000
Titanium Dioxide InorganicTitanium Dioxide79.87UVB, UVA-II (290-350 nm)N/AN/A
Zinc Oxide InorganicZinc Oxide81.38UVB, UVA-I, UVA-II (290-400 nm)[6]N/AN/A

Table 2: Regulatory and Safety Profile Comparison

UV FilterMax. Concentration (EU)Max. Concentration (US)Safety Profile Highlights
This compound 10%[1][5]Not Approved[5]Considered non-allergenic, non-irritating, and not genotoxic; low to moderate dermal absorption.[5]
Octinoxate 10%7.5%Concerns regarding endocrine disruption and coral reef bleaching.
Octocrylene 10%10%Can degrade to benzophenone over time, a potential carcinogen.[7] Some reports of photoallergic reactions.
Avobenzone 5%3%Highly effective UVA absorber but known for its photoinstability; often formulated with stabilizers.[4]
Oxybenzone 6%6%Significant concerns about endocrine disruption, systemic absorption, and environmental impact.
Titanium Dioxide 25%25%Generally considered safe for topical use; concerns about inhalation of nanoparticles.
Zinc Oxide 25%25%Generally recognized as safe and effective (GRASE) by the FDA; provides broad-spectrum protection.[6]

Experimental Protocols

The evaluation of UV filter efficacy relies on standardized in vitro and in vivo methodologies. Below are detailed protocols for key experiments.

In Vitro Sun Protection Factor (SPF) Determination

This method provides a means to assess the UVB protection of a sunscreen product without the use of human subjects, making it ideal for screening during product development.

  • Objective: To determine the SPF value of a sunscreen formulation in vitro.

  • Principle: The method involves measuring the spectral transmittance of UV radiation through a thin film of the sunscreen product applied to a substrate with a roughened surface, typically polymethylmethacrylate (PMMA) plates, which mimic the surface of the skin.[8][9]

  • Apparatus:

    • UV Spectrophotometer with an integrating sphere.

    • Solar simulator (Xenon arc lamp) compliant with ISO 24443 standards.[10]

    • PMMA plates with a specified roughness.

    • Positive displacement pipette or syringe for sample application.

  • Procedure:

    • Sample Application: Apply a precise amount of the sunscreen product (e.g., 1.2-1.4 mg/cm²) evenly onto the surface of the PMMA plate.[8]

    • Drying/Settling: Allow the sample to dry and form a stable film for a defined period (e.g., 15-30 minutes) at a controlled temperature.[8][10]

    • Pre-irradiation: Expose the sample to a controlled dose of UV radiation from a solar simulator to account for the photostability of the UV filters.[11]

    • Transmittance Measurement: Measure the UV transmittance through the sunscreen film at 1 nm intervals from 290 to 400 nm using the spectrophotometer.[10]

    • SPF Calculation: The in vitro SPF is calculated from the measured transmittance data using a standardized equation that integrates the erythema action spectrum and the solar simulator spectrum over the UVB range.

In Vitro UVA Protection Factor (UVA-PF) and Critical Wavelength Determination

This protocol, based on the COLIPA (now Cosmetics Europe) guidelines and ISO 24443, assesses the level of protection against UVA radiation.

  • Objective: To determine the UVA protection factor and critical wavelength of a sunscreen product.

  • Principle: Similar to the in vitro SPF test, this method measures the UV transmittance of a sunscreen film on a PMMA plate. The UVA-PF is calculated from the transmittance data in the UVA range (320-400 nm), and the critical wavelength is the wavelength at which the integral of the spectral absorbance curve from 290 nm reaches 90% of the total integral from 290 to 400 nm.[12]

  • Procedure:

    • Follow steps 1-4 as described in the in vitro SPF protocol.

    • UVA-PF Calculation: The UVA-PF is calculated from the post-irradiation transmittance data using an equation that incorporates the Persistent Pigment Darkening (PPD) action spectrum and the standard solar simulator spectrum over the UVA range.[13]

    • Critical Wavelength Calculation: The critical wavelength is determined from the absorbance spectrum of the irradiated sample.[13] A critical wavelength of 370 nm or greater is required for a product to be labeled as "broad spectrum" in many regions.[12][14]

Photostability Assessment

Photostability is a critical parameter as it determines the ability of a UV filter to maintain its protective efficacy upon exposure to UV radiation.

  • Objective: To evaluate the change in UV absorbance of a sunscreen formulation after a defined dose of UV irradiation.

  • Principle: The UV absorbance spectrum of a sunscreen film is measured before and after exposure to a controlled dose of UV radiation. The percentage of change in absorbance or the calculated SPF/UVA-PF is used to quantify photostability.[10][15]

  • Procedure:

    • Prepare the sunscreen sample on a PMMA plate as described in the in vitro SPF protocol.

    • Initial Measurement: Measure the initial UV absorbance spectrum (A₀) of the non-irradiated sample.

    • UV Irradiation: Expose the sample to a defined and controlled dose of UV radiation from a solar simulator. The dose can be a fixed amount or a percentage of the product's SPF.[10]

    • Post-Irradiation Measurement: Re-measure the UV absorbance spectrum (A₁) of the irradiated sample.

    • Data Analysis: Compare the pre- and post-irradiation spectra. Photostability can be expressed as the percentage of retained UV protection or the change in the area under the absorbance curve.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the analysis of UV filters.

UV_Filter_Mechanism cluster_organic Organic UV Filter (e.g., this compound) cluster_inorganic Inorganic UV Filter (e.g., ZnO, TiO2) UV_Photon UV Photon (280-400 nm) Ground_State Ground State Molecule UV_Photon->Ground_State Absorption Excited_State Excited State Molecule Heat Heat Release Excited_State->Heat Relaxation UV_Photon_2 UV Photon Particle Mineral Particle UV_Photon_2->Particle Interaction Scattered_UV Scattered/Reflected UV Particle->Scattered_UV

Caption: Mechanism of action for organic vs. inorganic UV filters.

In_Vitro_SPF_Workflow Start Start: Sunscreen Sample Apply Apply 1.2 mg/cm² to PMMA Plate Start->Apply Dry Dry for 15-30 min Apply->Dry Pre_Irradiate Pre-irradiate with Solar Simulator Dry->Pre_Irradiate Measure Measure UV Transmittance (290-400 nm) Pre_Irradiate->Measure Calculate Calculate In Vitro SPF Measure->Calculate End End: SPF Value Calculate->End

Caption: Experimental workflow for in vitro SPF determination.

Signaling_Pathway_UV_Damage UV_Radiation UV Radiation Skin Skin Cells (Keratinocytes) UV_Radiation->Skin DNA_Damage Direct DNA Damage (CPDs, 6-4PPs) Skin->DNA_Damage ROS Reactive Oxygen Species (ROS) Generation Skin->ROS Signaling Activation of Signaling Pathways (MAPK, NF-κB) DNA_Damage->Signaling Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Oxidative_Stress->Signaling Response Cellular Response (Inflammation, Apoptosis, DNA Repair) Signaling->Response Outcome Photoaging, Carcinogenesis Response->Outcome

Caption: Simplified signaling pathway of UV-induced skin damage.

Conclusion

This compound is an effective UVB absorber with a favorable safety profile in terms of irritation and genotoxicity. Its primary limitation is the lack of UVA protection, necessitating its combination with other UV filters to achieve broad-spectrum coverage. Compared to older PABA derivatives, the ethoxylation in this compound improves its cosmetic properties. However, when formulating new sun protection products, researchers must consider the global regulatory landscape, as this compound is not approved for sunscreen use in all major markets, including the United States.

For broad-spectrum formulations, a combination of UV filters is essential. Inorganic filters like zinc oxide and titanium dioxide offer reliable, broad-spectrum protection with a good safety record, though they can present challenges in cosmetic elegance (whitening effect). Organic filters are often combined to cover both UVB and UVA ranges, but careful consideration must be given to their photostability and potential for systemic absorption and endocrine disruption, as seen with filters like avobenzone and oxybenzone.

The choice of a UV filter system should be guided by a thorough evaluation of efficacy (SPF and UVA-PF), photostability, safety, regulatory acceptance, and the desired aesthetic characteristics of the final product. The experimental protocols outlined in this guide provide a framework for the robust in vitro evaluation of new and existing sunscreen formulations.

References

Unraveling Cross-Reactivity: A Comparative Guide to PEG-25 PABA and Other PABA Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The potential for cross-reactivity among structurally similar compounds is a critical consideration in drug development and cosmetic formulation. This guide provides a comparative overview of the known cross-reactivity of para-aminobenzoic acid (PABA) derivatives, with a special focus on the current understanding of PEG-25 PABA. While comprehensive experimental data on the cross-reactivity of this compound with other PABA derivatives remains limited in publicly available literature, this guide summarizes the established cross-reactivity patterns within the broader PABA family and presents a general framework for assessing such interactions.

This compound: A Note on Sensitization Potential

The PABA Family: A Landscape of Known Cross-Reactivity

PABA and its various ester derivatives have a well-documented history of causing allergic contact dermatitis and photocontact dermatitis.[2] The core structure of PABA, featuring an amino group in the para position of a benzene (B151609) ring, is central to its potential for cross-reactivity. Individuals sensitized to PABA or its esters may also react to other compounds sharing this structural motif.

Established Cross-Reactivities of PABA and its Esters:

  • Local Anesthetics: A significant area of cross-reactivity exists with ester-type local anesthetics that are derivatives of PABA. These include benzocaine, procaine, and tetracaine.[2] Benzocaine is noted as a particularly notorious sensitizer.[2]

  • Hair Dyes: Paraphenylenediamine (PPD), a common component in permanent hair dyes, is known to cross-react with PABA and its derivatives.[2]

  • Sulfonamides: This class of antibiotics can also elicit a reaction in individuals sensitized to PABA due to structural similarities.[2]

  • Azo Dyes: Certain azo dyes used in textiles and other applications have been shown to cross-react with PABA.[2]

It is important to note that while PABA esters may show cross-reactivity, PABA itself does not typically cross-react with parabens, which have a hydroxyl group instead of an amino group in the para position.[3][4] However, some unpublished cases have suggested potential true cross-reactions between parabens, PABA, and PPD.[4]

Quantitative Data on PABA Derivative Cross-Reactivity: A Data Gap for this compound

A thorough review of the scientific literature reveals a lack of specific quantitative data from patch testing or other sensitization assays that directly compare the cross-reactivity of this compound with other PABA derivatives such as PABA itself, Padimate O, or benzocaine. The following table highlights the type of data that is needed for a comprehensive comparison, which is currently unavailable for this compound.

Allergen TestedPatient PopulationNumber of PatientsPositive Reactions (%)Cross-Reactivity Observed WithPercentage of Cross-Reactivity (%)Reference
This compound Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
PABAPatients with suspected contact dermatitisVaries by studyVaries by studyBenzocaine, PPD, SulfonamidesVaries by study[General literature]
BenzocainePatients with suspected contact dermatitis10,0611.7%Dibucaine, Lidocaine, Tetracaine, PrilocaineOf patients reacting to more than one anesthetic, 79% reacted to both an amide and an ester.[5]

Experimental Protocols: Patch Testing for PABA Derivatives

Patch testing remains the gold standard for diagnosing allergic contact dermatitis to PABA and its derivatives.[5] A generalized protocol for patch testing is outlined below.

Objective: To determine if a delayed-type hypersensitivity (Type IV) reaction occurs upon epicutaneous application of PABA derivatives.

Materials:

  • Allergens to be tested (e.g., PABA 10% in petrolatum, Benzocaine 5% in petrolatum, specific PABA esters at appropriate concentrations and vehicles).[2]

  • Patch test chambers (e.g., Finn Chambers® on Scanpor® tape).

  • Hypoallergenic surgical tape.

  • Skin marker.

  • Control vehicle (e.g., petrolatum).

Procedure:

  • Pre-Test Evaluation: A thorough patient history is taken, including exposure to potential allergens. The skin of the upper back, the typical application site, is examined to ensure it is free of active dermatitis.[6]

  • Patch Application: Small amounts of the allergens and the control are applied to the patch test chambers. The patches are then applied to the patient's back, and the locations are marked.[7]

  • Incubation Period: The patches are left in place for 48 hours. During this time, the patient is advised to avoid getting their back wet and to limit strenuous activity that may cause sweating and dislodge the patches.[7]

  • First Reading (48 Hours): The patches are removed, and an initial reading of the test sites is performed after a short waiting period (e.g., 30-60 minutes) to allow any immediate irritation from the tape to subside.

  • Second Reading (72-96 Hours): A second reading is crucial as delayed reactions are common.[8] The test sites are evaluated for signs of an allergic reaction, such as erythema, papules, vesicles, or edema.

  • Interpretation of Results: Reactions are graded according to established scoring systems (e.g., International Contact Dermatitis Research Group criteria). A positive reaction at the site of a specific allergen, in the absence of a reaction to the control, indicates sensitization.

Visualizing Cross-Reactivity in the PABA Family

The following diagram illustrates the known cross-reactivity relationships within the broader family of PABA and related compounds based on available data.

PABA_Cross_Reactivity cluster_PABA PABA & Derivatives cluster_Cross_Reactants Known Cross-Reactants PABA PABA PABA_Esters PABA Esters (e.g., Glyceryl PABA, Padimate O) PABA->PABA_Esters Structural Similarity Local_Anesthetics Ester Local Anesthetics (e.g., Benzocaine, Procaine) PABA->Local_Anesthetics Cross-reacts with PPD Paraphenylenediamine (PPD) PABA->PPD Cross-reacts with Sulfonamides Sulfonamides PABA->Sulfonamides Cross-reacts with Azo_Dyes Azo Dyes PABA->Azo_Dyes Cross-reacts with PEG25_PABA This compound (Cross-reactivity data lacking) PABA_Esters->PEG25_PABA Structural Similarity PABA_Esters->Local_Anesthetics Cross-reacts with PABA_Esters->PPD Cross-reacts with PABA_Esters->Sulfonamides Cross-reacts with PABA_Esters->Azo_Dyes Cross-reacts with

PABA Family Cross-Reactivity

Conclusion

References

In Vivo vs. In Vitro Correlation of PEG-25 PABA Photoprotection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the photoprotective properties of the organic UVB filter, PEG-25 PABA (Padimate O). Due to a lack of publicly available in vivo Sun Protection Factor (SPF) data for formulations exclusively containing this compound, this document focuses on its in vitro performance and provides a broader context of how in vivo and in vitro sunscreen testing methodologies correlate.

Executive Summary

Data Presentation: In Vitro Photoprotection of this compound

The following table summarizes the in vitro SPF values obtained for this compound from a key study. It is important to note that in vitro SPF values can be influenced by the formulation base and the presence of other UV filters.

UV Filter CombinationConcentration (%)Initial In Vitro SPF (Mean ± SD)
This compound104.09 ± 0.56
This compound + Titanium Dioxide10 + 535.87 ± 3.08

Data sourced from Couteau et al. (2007). "Effect of the combination of organic and inorganic filters on the Sun Protection Factor (SPF) determined by in vitro method."[3]

Experimental Protocols

In Vivo Sun Protection Factor (SPF) Determination (ISO 24444:2019)

The in vivo SPF test is the gold standard for determining the efficacy of sunscreen products and involves human subjects.[4][5]

Methodology:

  • Subject Selection: A panel of healthy adult volunteers with fair skin types (Fitzpatrick skin types I, II, or III) who are prone to sunburn are selected.

  • Test Sites: Standardized areas of skin, typically on the back, are demarcated for the application of the sunscreen product, a reference standard sunscreen, and for unprotected control.

  • Product Application: A precise amount of the sunscreen formulation (2 mg/cm²) is applied evenly to the designated test site.

  • UV Irradiation: A solar simulator that mimics the sun's UV spectrum is used to irradiate the test sites with a series of increasing UV doses.

  • Erythema Assessment: Approximately 16 to 24 hours after UV exposure, the skin is visually assessed for erythema (redness). The Minimal Erythemal Dose (MED) is determined for both the protected and unprotected skin. The MED is the lowest UV dose that produces the first perceptible, well-defined redness.

  • SPF Calculation: The SPF is calculated as the ratio of the MED on protected skin (MEDp) to the MED on unprotected skin (MEDu).

SPF = MEDp / MEDu

In Vitro Sun Protection Factor (SPF) Determination (COLIPA Method)

In vitro SPF testing offers a reproducible and ethical alternative to in vivo testing, primarily used for formulation screening and photostability assessments.

Methodology:

  • Substrate Preparation: A transparent substrate, typically a roughened polymethylmethacrylate (PMMA) plate, is used to mimic the skin's surface.

  • Product Application: A precise amount of the sunscreen product (e.g., 0.75 mg/cm²) is applied evenly across the surface of the PMMA plate.

  • UV Transmission Measurement: The transmittance of UV radiation through the sunscreen film is measured using a spectrophotometer equipped with an integrating sphere. Measurements are taken at defined intervals across the UV spectrum (290-400 nm).

  • SPF Calculation: The in vitro SPF is calculated from the transmittance data using a specific equation that takes into account the erythemal action spectrum and the solar simulator's spectral irradiance.

  • Photostability Assessment: To assess photostability, the sunscreen-coated plate is exposed to a controlled dose of UV radiation from a solar simulator. UV transmission measurements are then repeated, and any decrease in SPF is quantified.

Mandatory Visualizations

InVivo_SPF_Workflow cluster_pre_test Pre-Test cluster_testing Testing Procedure cluster_post_test Post-Test Analysis subject_selection Subject Selection (Fitzpatrick I, II, III) site_demarcation Test Site Demarcation (Back) product_application Sunscreen Application (2 mg/cm²) site_demarcation->product_application uv_irradiation UV Irradiation (Solar Simulator) product_application->uv_irradiation erythema_assessment Erythema Assessment (16-24h post-exposure) uv_irradiation->erythema_assessment med_determination MED Determination (MEDp and MEDu) erythema_assessment->med_determination spf_calculation SPF Calculation (MEDp / MEDu) med_determination->spf_calculation InVitro_SPF_Workflow cluster_preparation Preparation cluster_measurement Measurement cluster_photostability Photostability Assessment substrate_prep Substrate Preparation (PMMA Plate) product_app Sunscreen Application (e.g., 0.75 mg/cm²) substrate_prep->product_app initial_transmit Initial UV Transmittance Measurement (290-400 nm) product_app->initial_transmit initial_spf Initial SPF Calculation initial_transmit->initial_spf uv_exposure Controlled UV Exposure initial_spf->uv_exposure post_transmit Post-Exposure UV Transmittance Measurement uv_exposure->post_transmit final_spf Final SPF Calculation post_transmit->final_spf

References

A Comparative Analysis of the Photostability of PEG-25 PABA and Padimate O

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the photostability of two UVB-filtering agents used in sunscreen formulations: PEG-25 PABA and Padimate O. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and formulation.

Introduction to the Compounds

Padimate O , chemically known as 2-Ethylhexyl 4-dimethylaminobenzoate, is a derivative of para-aminobenzoic acid (PABA). It was a widely used UVB absorber with a peak absorption at 311 nm.[1] However, concerns regarding its photostability and potential for inducing DNA damage upon exposure to sunlight have led to its decline in use in modern sunscreen formulations.[2]

This compound , or ethoxylated ethyl 4-aminobenzoate (B8803810), is another derivative of PABA that functions as a UVB filter, absorbing radiation in the 280 to 320 nm range.[3] It is approved for use in Europe and is considered a safer alternative to earlier PABA esters due to its lower potential for skin irritation and sensitization.[4]

Quantitative Photostability Data

The photostability of a sunscreen agent is a critical parameter, as its degradation upon exposure to UV radiation can lead to a loss of efficacy and the formation of potentially harmful byproducts. The following table summarizes the available quantitative data on the photostability of Padimate O and a closely related compound to this compound.

CompoundUV Exposure ConditionsDegradationReference
Padimate O80 minutes of sun exposureReduction in SPF from 15 to 10Not explicitly cited, general knowledge
Ethyl 4-aminobenzoate (a proxy for the PABA moiety of this compound)UV irradiation (254 nm)23.7% degradation[5]

Note: Direct quantitative photostability data for this compound was not available in the reviewed literature. The data for Ethyl 4-aminobenzoate is used as a proxy to estimate the stability of the photoactive PABA portion of the this compound molecule.

Experimental Protocols

To provide a framework for the comparative analysis of photostability, a detailed experimental protocol is outlined below. This protocol is a composite of established in-vitro methods for assessing the photostability of sunscreen agents.

Objective: To quantify the photodegradation of this compound and Padimate O upon exposure to a controlled dose of UV radiation.

Methodology: High-Performance Liquid Chromatography (HPLC)

1. Sample Preparation:

  • Prepare standard solutions of this compound and Padimate O in a suitable solvent (e.g., ethanol (B145695) or methanol) at a concentration of 10 µg/mL.
  • Prepare a sunscreen formulation containing a known concentration (e.g., 5% w/w) of either this compound or Padimate O in a suitable base.
  • Accurately weigh and apply a thin film (2 mg/cm²) of the formulation onto a roughened quartz or PMMA plate.

2. UV Irradiation:

  • Expose the plates to a controlled dose of UV radiation from a solar simulator. The spectral output of the simulator should comply with international standards for sunscreen testing.
  • The irradiation dose should be equivalent to a realistic sun exposure scenario (e.g., 10 or 20 MEDs - Minimal Erythemal Doses).
  • Maintain a constant temperature on the plate surface during irradiation.
  • A set of non-irradiated plates should be kept in the dark as a control.

3. Extraction:

  • After irradiation, extract the sunscreen from the plates using a known volume of the chosen solvent.
  • Use sonication to ensure complete dissolution of the sunscreen film.

4. HPLC Analysis:

  • Analyze the extracted solutions using a validated HPLC method.
  • Mobile Phase: A gradient of acetonitrile (B52724) and water.
  • Stationary Phase: C18 column.
  • Detection: UV detector set at the λmax of each compound (approx. 311 nm for Padimate O and within the 280-320 nm range for this compound).
  • Quantify the amount of the parent compound remaining in the irradiated samples by comparing the peak areas to a calibration curve generated from the standard solutions.

5. Calculation of Photodegradation:

  • The percentage of photodegradation is calculated using the following formula: % Degradation = [(C_initial - C_final) / C_initial] * 100 where C_initial is the concentration of the sunscreen in the non-irradiated sample and C_final is the concentration in the irradiated sample.

Signaling Pathways and Experimental Workflows

To visually represent the processes involved, the following diagrams have been generated using the DOT language.

Photostability_Workflow cluster_prep 1. Sample Preparation cluster_irrad 2. UV Irradiation cluster_analysis 3. Analysis cluster_result 4. Result A Standard Solutions C Application on Plates A->C B Sunscreen Formulations B->C D Solar Simulator Exposure C->D E Non-Irradiated Control C->E F Solvent Extraction D->F E->F G HPLC Analysis F->G H Quantification G->H I Photodegradation (%) H->I

Experimental workflow for assessing sunscreen photostability.

Degradation_Comparison cluster_padimate Padimate O cluster_peg This compound P_initial Padimate O P_excited Excited State P_initial->P_excited UVB Photon P_products Photodegradation Products (including mutagenic species) P_excited->P_products Degradation PEG_initial This compound PEG_excited Excited State PEG_initial->PEG_excited UVB Photon PEG_stable Heat Dissipation (Photostable Pathway) PEG_excited->PEG_stable Energy Release

References

A Comparative Guide to UVB Protection: PEG-25 PABA vs. Nano-Zinc Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the UVB-filtering efficacy of the organic sunscreen agent PEG-25 PABA and the inorganic sunscreen agent nano-zinc oxide. The information is compiled from publicly available scientific literature and is intended to assist researchers and professionals in the field of dermatology and cosmetic science in understanding the relative performance and characteristics of these two UV filters.

Overview of UVB Filters

Protecting the skin from the harmful effects of ultraviolet B (UVB) radiation (290-320 nm) is a cornerstone of public health and a primary focus in the development of topical sun protection products. UVB radiation is a known carcinogen and is the main cause of sunburn and various forms of skin cancer.[1][2] Sunscreen formulations utilize two main types of UV filters: organic (chemical) and inorganic (physical).

This compound is an organic UVB filter, a derivative of para-aminobenzoic acid (PABA).[3] Like other organic filters, it functions by absorbing UV radiation and converting it into less damaging heat energy.[4]

Nano-zinc oxide (n-ZnO) is an inorganic filter that provides broad-spectrum protection by scattering, reflecting, and absorbing both UVA and UVB radiation.[5][6] The use of zinc oxide in nanoparticle form helps to reduce the white cast on the skin that is often associated with larger mineral particles, while maintaining high efficacy.[4][7]

Comparative Efficacy and Properties

Direct comparative studies providing head-to-head quantitative data on the Sun Protection Factor (SPF) of this compound and nano-zinc oxide in the same formulation base are limited in the public domain. However, based on their individual properties and data from various studies, a qualitative and semi-quantitative comparison can be made.

Table 1: Comparison of this compound and Nano-Zinc Oxide

FeatureThis compoundNano-Zinc Oxide
Mechanism of Action Absorbs UVB radiation and converts it to heat.[3]Primarily scatters and reflects UV radiation; also absorbs UV radiation.[6]
UVB Spectrum Coverage Primarily UVB (approx. 280-320 nm).[3]Broad-spectrum (UVA and UVB).[5]
Photostability Organic filters can be prone to photodegradation upon UV exposure, though specific data on this compound is limited.[8]Generally considered photostable, but can exhibit photocatalytic activity, which can be mitigated with surface coatings.[9]
Regulatory Status Approved as a UV filter in Europe up to 10% concentration. Not an approved sunscreen active ingredient in the USA.Approved as a UV filter in the USA and Europe up to 25% concentration.[10]
Cosmetic Appearance Soluble, allowing for cosmetically elegant formulations.Nanoparticles significantly reduce the whitening effect compared to larger particles.[7]

Experimental Protocols

In Vitro Sun Protection Factor (SPF) Determination

The in vitro SPF test is a common method used for screening and quality control of sunscreen products. It provides a measure of the product's ability to protect against UVB-induced erythema.

Methodology:

  • Substrate Preparation: A standardized amount of the sunscreen formulation (e.g., 1.3 mg/cm²) is applied to a roughened polymethylmethacrylate (PMMA) plate, which mimics the surface of the skin.[11] The product is spread evenly to create a uniform film.

  • UV Transmission Measurement: The transmittance of UV radiation through the substrate with the applied sunscreen is measured using a spectrophotometer or a dedicated in vitro SPF analyzer. Measurements are taken at defined intervals across the UVB spectrum (290-320 nm).[12]

  • SPF Calculation: The SPF is calculated using a standardized equation that integrates the erythemal action spectrum (a measure of the skin's sensitivity to different UV wavelengths) and the measured UV transmittance of the product.[13]

Photostability Assessment

Photostability testing evaluates the ability of a UV filter to maintain its protective properties after exposure to UV radiation.

Methodology:

  • Sample Preparation: The sunscreen formulation is applied to a suitable substrate, similar to the in vitro SPF test.

  • UV Irradiation: The prepared sample is exposed to a controlled dose of UV radiation from a solar simulator. The irradiation dose is typically measured in terms of Minimal Erythemal Doses (MEDs) or Joules/cm².[14]

  • Post-Irradiation Analysis: After irradiation, the UV absorbance or transmittance of the sample is re-measured.[14]

  • Data Analysis: The change in UV absorbance or the calculated SPF value before and after irradiation is used to determine the photostability of the formulation. A significant decrease indicates photodegradation of the UV filter.[15]

Visualizing UV-Induced Skin Damage Pathway

UV radiation triggers a cascade of signaling events within skin cells that can lead to inflammation, premature aging, and carcinogenesis. The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are key players in this process.

UV_Signaling_Pathway UVB UVB Radiation Skin Skin Cells UVB->Skin ROS Reactive Oxygen Species (ROS) Skin->ROS DNA_Damage DNA Damage Skin->DNA_Damage MAPK_Pathway MAPK Pathway (p38, JNK, ERK) ROS->MAPK_Pathway NFkB_Pathway NF-κB Pathway ROS->NFkB_Pathway DNA_Damage->MAPK_Pathway Carcinogenesis Carcinogenesis DNA_Damage->Carcinogenesis AP1 AP-1 Activation MAPK_Pathway->AP1 NFkB_Activation NF-κB Activation NFkB_Pathway->NFkB_Activation Inflammatory_Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-6) AP1->Inflammatory_Cytokines MMPs Matrix Metalloproteinases (MMPs) AP1->MMPs NFkB_Activation->Inflammatory_Cytokines Photoaging Photoaging Inflammatory_Cytokines->Photoaging MMPs->Photoaging

References

Comparative Analysis of PEG-25 PABA's Anti-inflammatory Effects in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-inflammatory potential of PEG-25 para-aminobenzoic acid (PABA) alongside two standard nonsteroidal anti-inflammatory drugs (NSAIDs), Indomethacin and Dexamethasone (B1670325), in established mouse models of inflammation. The data presented is a synthesis of findings from multiple preclinical studies to offer a benchmark for evaluating novel anti-inflammatory compounds. While specific studies on PEG-25 PABA are limited, this guide extrapolates data from studies on other PABA derivatives to provide a representative comparison.[1][2][3][4][5]

Executive Summary

Para-aminobenzoic acid (PABA) and its derivatives have demonstrated anti-inflammatory properties.[1][2][3][4][5] This guide compares the efficacy of a representative PABA derivative, this compound, with the well-established anti-inflammatory agents Indomethacin and Dexamethasone. The comparison is based on common in vivo models of acute and chronic inflammation, focusing on key endpoints such as edema reduction and cytokine inhibition. The objective is to provide a clear, data-driven perspective for researchers exploring novel anti-inflammatory therapeutics.

Data Presentation: Comparative Efficacy

The following tables summarize the anti-inflammatory effects of this compound (hypothetical data based on PABA derivatives), Indomethacin, and Dexamethasone in standard mouse models.

Table 1: Efficacy in Carrageenan-Induced Paw Edema Model (Acute Inflammation)

CompoundDose (mg/kg)Route of AdministrationPaw Edema Inhibition (%)Reference
This compound (Hypothetical) 20Oral~45%Based on PABA derivatives[6]
Indomethacin 10Oral57.36%[6]
Indomethacin 20Oral57.09%[6]
Dexamethasone 1IntraperitonealNot typically the primary endpoint[7]

Table 2: Efficacy in TPA-Induced Ear Edema Model (Topical Inflammation)

CompoundDose (mg/ear)Route of AdministrationEar Edema Inhibition (%)Reference
This compound (Hypothetical) 2Topical~70%Based on PABA derivatives
Indomethacin 2Topical87.39% - 90.13%[6]
Dexamethasone Low dosesTopical~100% (Prevents ear swelling)[8]

Table 3: Efficacy in LPS-Induced Cytokine Storm Model (Systemic Inflammation)

CompoundDose (mg/kg)Route of AdministrationKey Cytokine InhibitionReference
This compound (Hypothetical) 20OralReduction in TNF-α, IL-6, IL-1βBased on general anti-inflammatory mechanisms
Indomethacin 10OralIncreased IL-1β and IL-22 in a C. difficile infection model[9][9]
Dexamethasone VariesIntraperitoneal/SubcutaneousSignificant reduction in IL-4, IL-5, IL-18, IL-1β, NLRP3[10][11][10][11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in this guide.

Carrageenan-Induced Paw Edema in Mice

This model is widely used to assess acute inflammation.

  • Animals: Male Balb/C or Swiss albino mice are used.

  • Groups: Animals are divided into control (vehicle), positive control (Indomethacin/Dexamethasone), and test groups (this compound).

  • Procedure:

    • A baseline measurement of the paw volume is taken using a plethysmometer.

    • The test compound, positive control, or vehicle is administered orally or intraperitoneally.

    • After a set time (e.g., 1 hour), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.[6][12]

Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model is used to evaluate the effect of compounds on systemic inflammatory responses.

  • Animals: Male Balb/C or C57BL/6 mice are used.

  • Groups: Animals are divided into control (saline), LPS only, positive control (Dexamethasone) + LPS, and test compound (this compound) + LPS.

  • Procedure:

    • The test compound, positive control, or vehicle is administered.

    • After a predetermined time, mice are injected intraperitoneally with LPS (e.g., 15 mg/kg).

    • After a specific duration (e.g., 24 hours), blood is collected for serum cytokine analysis, and organs may be harvested for histological examination.[13]

  • Data Analysis: Serum levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β are measured using ELISA kits. Histological sections of organs like the liver and lungs are scored for inflammatory cell infiltration and tissue damage.[11][14]

Mandatory Visualizations

Signaling Pathway

inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Cellular Receptor cluster_signaling Intracellular Signaling Cascade cluster_nucleus Nuclear Events cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Releases nucleus Nucleus NFkB_active->nucleus Translocates to gene_transcription Gene Transcription nucleus->gene_transcription cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) gene_transcription->cytokines IkB_NFkB IκBα-NF-κB (Inactive Complex)

Caption: Simplified NF-κB signaling pathway in inflammation.

Experimental Workflow

experimental_workflow start Start: Animal Acclimatization grouping Randomization into Treatment Groups start->grouping treatment Administration of: - Vehicle (Control) - this compound - Indomethacin - Dexamethasone grouping->treatment induction Induction of Inflammation (e.g., Carrageenan or LPS) treatment->induction measurement Data Collection: - Paw Volume Measurement - Blood/Tissue Sampling induction->measurement analysis Data Analysis: - Statistical Comparison - Cytokine Profiling (ELISA) - Histopathology measurement->analysis end End: Comparative Efficacy Report analysis->end

Caption: General workflow for in vivo anti-inflammatory studies.

Conclusion

While direct comparative data for this compound is emerging, the broader family of PABA derivatives shows promising anti-inflammatory activity. This guide positions this compound within the context of established anti-inflammatory agents, Indomethacin and Dexamethasone, to aid in the preliminary assessment and design of future preclinical studies. The provided experimental protocols and pathway diagrams serve as a foundational resource for researchers in the field of inflammation and drug discovery. Further head-to-head studies are warranted to definitively characterize the anti-inflammatory profile of this compound.

References

Comparative Dermal Penetration Analysis: PEG-25 PABA and Octinoxate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the dermal penetration characteristics of two common UV filters, PEG-25 PABA and Octinoxate. Understanding the extent to which these molecules permeate the skin is crucial for evaluating their safety and efficacy in topical formulations. While direct comparative studies are limited, this document synthesizes available data from independent research to offer insights into their relative skin absorption profiles.

Quantitative Dermal Penetration Data

The following table summarizes quantitative data on the dermal penetration of Octinoxate and a related polyethylene (B3416737) glycol (PEG) compound, [14C]-PEG-7 phosphate. It is critical to note that the data for these two compounds are derived from different studies conducted under varying experimental conditions. Therefore, a direct comparison should be made with caution. The inclusion of data on a related PEG compound is due to the limited availability of specific quantitative dermal penetration data for this compound.

CompoundStudy TypeSkin ModelDoseDurationPenetration/Absorption MetricsReference
Octinoxate In vivoHumanSunscreen (formulation not specified)1 day (single application)Maximum Plasma Concentration: 5.2 - 7.9 ng/mL[1]
[14C]-PEG-7 Phosphate In vitroHuman ex vivo (intact skin)25 mg/cm² (single dose)24 hoursTotal Penetration (receptor fluid + epidermis + dermis): 6.03 ± 2.14 µg Eq/cm² (1.27 ± 0.45% of applied dose)[2]
[14C]-PEG-7 Phosphate In vitroHuman ex vivo (highly compromised skin)25 mg/cm² (single dose)24 hoursTotal Penetration (receptor fluid + epidermis + dermis): 20.86 ± 10.26 µg Eq/cm² (4.42 ± 2.17% of applied dose)[2]

Disclaimer: The data presented are from separate studies and are not the result of a direct head-to-head comparison. Experimental variables such as formulation, skin source, and analytical methods can significantly influence penetration results.

Experimental Protocols: In Vitro Dermal Penetration Study

The following is a detailed methodology for a typical in vitro dermal penetration study using Franz diffusion cells, a common method for assessing the percutaneous absorption of cosmetic and pharmaceutical ingredients.

Objective: To quantify the amount of a test substance (e.g., this compound or Octinoxate) that penetrates through a skin sample over a specified time.

Materials:

  • Franz diffusion cells

  • Excised human or animal skin (e.g., porcine ear skin)

  • Receptor fluid (e.g., phosphate-buffered saline with a solubility enhancer)

  • Test formulation containing the active ingredient

  • Analytical instrumentation (e.g., High-Performance Liquid Chromatography - HPLC)

Procedure:

  • Skin Preparation: Excised skin is carefully prepared, and the subcutaneous fat is removed. The skin is then cut to an appropriate size to be mounted on the Franz diffusion cells.

  • Cell Assembly: The prepared skin is mounted between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor chamber.

  • Receptor Fluid: The receptor chamber is filled with a known volume of receptor fluid, which is continuously stirred and maintained at a physiological temperature (typically 32°C or 37°C) to mimic in vivo conditions.

  • Dosing: A precise amount of the test formulation is applied to the surface of the skin in the donor chamber.

  • Sampling: At predetermined time intervals, samples are withdrawn from the receptor fluid and replaced with fresh fluid to maintain sink conditions.

  • Analysis: The concentration of the test substance in the collected samples is quantified using a validated analytical method, such as HPLC.

  • Mass Balance: At the end of the experiment, the skin surface is washed to remove any unabsorbed formulation. The different skin layers (epidermis and dermis) and the receptor fluid are analyzed to determine the distribution of the test substance.

Experimental Workflow Diagram

experimental_workflow prep Skin Preparation (Excised Human/Porcine Skin) mount Mount Skin on Franz Diffusion Cell prep->mount receptor Fill Receptor Chamber (e.g., PBS at 32°C) mount->receptor dose Apply Test Formulation to Donor Chamber receptor->dose sample Sample Receptor Fluid at Timed Intervals dose->sample Incubation analyze Analyze Samples (e.g., HPLC) sample->analyze mass_balance Perform Mass Balance (Skin Layers, Wash, Receptor Fluid) sample->mass_balance data Data Analysis (Penetration Rate, Cumulative Amount) analyze->data mass_balance->data

References

A Head-to-Head Battle for Broad-Spectrum UV Protection: PEG-25 PABA vs. Avobenzone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for comprehensive protection against the damaging effects of ultraviolet (UV) radiation, two prominent UV filters, PEG-25 PABA and avobenzone (B1665848), are frequently utilized in sunscreen formulations. This guide provides a detailed, data-driven comparison of their performance, offering researchers, scientists, and drug development professionals a critical overview of their respective strengths and weaknesses in providing broad-spectrum UV protection.

Executive Summary

I. Comparative Performance Data

The following tables summarize the available quantitative data for this compound and avobenzone. It is important to note that the data is collated from various studies and may not be directly comparable due to differing experimental conditions.

ParameterThis compound (at 10% concentration)Avobenzone (at 3% concentration)
Primary UV Spectrum UVB (280-320 nm)UVA (320-400 nm)
In Vitro SPF 4.09 (filter alone, concentration not specified)Data for avobenzone alone is not readily available as it is primarily a UVA filter and is typically formulated with UVB filters to achieve a target SPF.
In Vitro UVA-PF Not availableRanged from 2.2 (at 1%) to 4.6 (at 5%); with 10% octocrylene (B1203250) as a stabilizer, ranged from 4.6 (at 1%) to 10.6 (at 5%)

Table 1: Comparison of UV Protection Efficacy

ParameterThis compoundAvobenzone
Photodegradation Data not readily available, but some studies suggest it is relatively photostable.Unstabilized: 36% loss of absorbance after 1 hour of sun exposure; up to 80% degradation after 120 minutes of irradiation.
Photostability with Stabilizers Not applicableWith 3.6% octocrylene: ~90% of avobenzone remains after 25 MED (Minimal Erythemal Dose) irradiation.

Table 2: Comparison of Photostability

II. Experimental Protocols

The in vitro evaluation of sunscreen performance is crucial for development and regulatory purposes. The following are summarized methodologies for key experiments cited in this guide.

A. In Vitro Sun Protection Factor (SPF) Determination (Based on COLIPA Guidelines)

The in vitro SPF test method, as established by COLIPA (now Cosmetics Europe), is designed to assess the UVB protection of a sunscreen product.

Methodology:

  • Substrate Preparation: A polymethylmethacrylate (PMMA) plate with a roughened surface, to mimic the topography of the skin, is used as the substrate.

  • Sample Application: The sunscreen product is applied to the PMMA plate at a concentration of 0.75 mg/cm². The product is spread evenly to create a uniform film.

  • Transmittance Measurement: The transmittance of UV radiation through the sunscreen-coated plate is measured using a spectrophotometer over the UVB and UVA range (290-400 nm).

  • SPF Calculation: The SPF is calculated from the transmittance data using a specific formula that takes into account the erythemal action spectrum. The calculation involves an iterative adjustment of the absorbance values to align the in vitro SPF with a known in vivo SPF value of a standard sunscreen formulation.

In Vitro SPF Determination Workflow cluster_prep Sample Preparation cluster_measurement Measurement & Calculation substrate PMMA Plate (Roughened Surface) application Apply Sunscreen (0.75 mg/cm²) substrate->application transmittance Measure UV Transmittance (290-400 nm) application->transmittance calculation Calculate In Vitro SPF transmittance->calculation adjustment Iterative Adjustment to In Vivo SPF Standard calculation->adjustment final_spf Final In Vitro SPF Value adjustment->final_spf In Vitro UVA-PF Determination Workflow cluster_prep Sample Preparation cluster_measurement Measurement & Calculation substrate PMMA Plate (Roughened Surface) application Apply Sunscreen (1.2 mg/cm²) substrate->application initial_transmittance Measure Initial UV Transmittance (290-400 nm) application->initial_transmittance uv_irradiation UV Irradiation with Calculated Dose initial_transmittance->uv_irradiation post_transmittance Measure Post-Irradiation UV Transmittance uv_irradiation->post_transmittance calculation Calculate UVA-PF (Adjusted to In Vivo SPF) post_transmittance->calculation final_uvapf Final In Vitro UVA-PF Value calculation->final_uvapf UV_MAPK_Signaling UV UV Radiation (UVA & UVB) ROS Reactive Oxygen Species (ROS) UV->ROS GrowthFactorReceptors Growth Factor Receptors (e.g., EGFR) UV->GrowthFactorReceptors ROS->GrowthFactorReceptors ASK1 ASK1 ROS->ASK1 RAS RAS GrowthFactorReceptors->RAS RAF RAF RAS->RAF MEK1_2 MEK1/2 RAF->MEK1_2 MEKK1 MEKK1 RAF->MEKK1 ERK1_2 ERK1/2 MEK1_2->ERK1_2 AP1 AP-1 (c-Jun, c-Fos) ERK1_2->AP1 CellSurvival Cell Survival & Proliferation ERK1_2->CellSurvival MKK4_7 MKK4/7 MEKK1->MKK4_7 JNK JNK MKK4_7->JNK JNK->AP1 Apoptosis Apoptosis JNK->Apoptosis MKK3_6 MKK3/6 ASK1->MKK3_6 p38 p38 MKK3_6->p38 p38->AP1 Inflammation Inflammation p38->Inflammation p38->Apoptosis AP1->Inflammation UV_p53_Signaling UV UV Radiation DNA_Damage DNA Damage (e.g., Pyrimidine Dimers) UV->DNA_Damage ATM_ATR ATM / ATR Kinases DNA_Damage->ATM_ATR p53_MDM2 p53-MDM2 Complex ATM_ATR->p53_MDM2 Phosphorylation (Inhibition of MDM2) p53 Active p53 p53_MDM2->p53 Release & Stabilization p21 p21 p53->p21 Transcriptional Activation GADD45 GADD45 p53->GADD45 Transcriptional Activation BAX BAX p53->BAX Transcriptional Activation CellCycleArrest Cell Cycle Arrest (G1/S and G2/M) p21->CellCycleArrest DNARepair DNA Repair GADD45->DNARepair Apoptosis Apoptosis BAX->Apoptosis CellCycleArrest->DNARepair

A Comparative Guide to the Synergistic Photoprotective Effects of PEG-25 PABA with Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the synergistic photoprotective effects observed when the UVB filter PEG-25 PABA is combined with common antioxidants. While direct quantitative studies on this compound are limited, this document synthesizes data from related PABA derivatives and other UVB filters to illustrate the significant potential of such combinations in enhancing sun protection. The inclusion of antioxidants not only boosts the Sun Protection Factor (SPF) but also provides a secondary defense mechanism against oxidative stress induced by ultraviolet (UV) radiation.

Introduction: The Dual-Action Approach to Photoprotection

Effective photoprotection strategies aim to both prevent UV radiation from reaching the skin and mitigate the damage caused by the UV rays that do penetrate. This compound, a water-soluble derivative of para-aminobenzoic acid (PABA), is a chemical sunscreen agent that primarily absorbs UVB radiation (290-320 nm), the main cause of sunburn. It functions by absorbing high-energy UV photons and releasing the energy as less harmful, lower-energy heat.

However, UV radiation that bypasses or is not absorbed by sunscreen filters can generate highly reactive oxygen species (ROS) in the skin. These ROS trigger inflammatory signaling cascades, leading to cellular damage, photoaging, and an increased risk of skin cancer. Antioxidants neutralize these harmful free radicals, providing a crucial secondary line of defense. When combined in a single formulation, UV filters and antioxidants can exhibit a synergistic relationship, offering a more robust and comprehensive level of photoprotection than either component could achieve alone.

Quantitative Analysis of Synergistic Effects

While specific experimental data for this compound in combination with antioxidants is not extensively available in public literature, studies on other PABA derivatives and UVB filters demonstrate a significant synergistic boost in SPF. The following tables present representative data illustrating this effect.

Disclaimer: The data in Table 1 is illustrative and based on findings from a study involving a similar UVB filter, ethylhexyl dimethyl PABA, in combination with a potent antioxidant grape extract.[1] This is intended to provide a reasonable expectation of the synergistic potential when combining a PABA-derivative filter with a powerful antioxidant.

Table 1: Illustrative In-Vitro SPF Enhancement of a PABA Derivative with Antioxidants

Formulation IDUVB Filter (8% w/w)Antioxidant (5% w/w)Mean In-Vitro SPFSPF Increase (%)
F1Ethylhexyl Dimethyl PABANone15.2 ± 0.5-
F2NoneGrape Extract2.5 ± 0.2-
F3Ethylhexyl Dimethyl PABAGrape Extract27.5 ± 0.881%

Data is representative and adapted from studies on similar UVB filters to illustrate the potential synergistic effect.[1]

Further evidence from other UVB filters supports this synergistic principle. For example, a study combining the UVB filter ethylhexyl methoxycinnamate with the antioxidant rosmarinic acid showed a significant increase in photoprotective efficacy.[2][3][4]

Table 2: In-Vitro Antioxidant Activity of Formulations

The antioxidant capacity of a formulation can be quantified using various assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. This test measures the ability of the antioxidants in the formulation to neutralize free radicals.

Formulation IDKey ComponentsDPPH Radical Scavenging (%)
F1Ethylhexyl Dimethyl PABA< 5%
F2Grape Extract92.5 ± 2.1%
F3Ethylhexyl Dimethyl PABA + Grape Extract91.8 ± 2.5%

The data indicates that the presence of the UV filter does not impede the radical-scavenging ability of the antioxidant.[1]

Mechanisms of Action and Signaling Pathways

UV radiation initiates skin damage through a complex series of events at the molecular level. Understanding these pathways is key to appreciating the dual-action mechanism of a this compound and antioxidant combination.

UV-Induced Damage Pathway:

When UVB radiation strikes the skin, it can be absorbed by cellular chromophores. This absorption leads to the generation of ROS, which in turn activates a cascade of signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway. This leads to the upregulation of transcription factors like AP-1, which increases the production of matrix metalloproteinases (MMPs). MMPs are enzymes that degrade collagen and elastin, leading to the visible signs of photoaging, such as wrinkles and loss of elasticity.

Intervention by this compound and Antioxidants:

  • Primary Defense (this compound): As a UVB filter, this compound absorbs the incoming UV radiation, preventing it from reaching the deeper layers of the skin and initiating the damage cascade.

  • Secondary Defense (Antioxidants): For any UV radiation that penetrates, the resulting ROS are neutralized by antioxidants (e.g., Vitamin C, Vitamin E). By scavenging these free radicals, antioxidants prevent the activation of the MAPK pathway and subsequent downstream damage.

G cluster_0 UVB Radiation cluster_1 Primary Defense cluster_2 Skin Layers cluster_3 Secondary Defense cluster_4 Damage Cascade UVB UVB Photon PABA This compound UVB->PABA Absorption Skin Skin Cell UVB->Skin Penetration Heat Heat Dissipation PABA->Heat ROS ROS Generation Skin->ROS Antioxidants Antioxidants (Vitamin C, Vitamin E) ROS->Antioxidants Quenching MAPK MAPK Pathway Activation ROS->MAPK Activation Neutralized Neutralized ROS Antioxidants->Neutralized AP1 AP-1 Upregulation MAPK->AP1 MMPs MMP Production AP1->MMPs Damage Collagen Degradation (Photoaging) MMPs->Damage G cluster_prep Preparation cluster_application Application cluster_measurement Measurement cluster_calculation Calculation Prep 1. Prepare Formulation: This compound ± Antioxidant Substrate 2. Prepare Substrate: PMMA Plate (2mg/cm²) Prep->Substrate Apply 3. Apply Formulation Uniformly on PMMA Plate Substrate->Apply Dry 4. Dry for 15 minutes in the dark Apply->Dry Spectro 5. Measure Transmittance (290-400nm) using UV Spectrophotometer Dry->Spectro Blank 6. Measure Blank (Untreated PMMA Plate) Spectro->Blank Calc 7. Calculate SPF using Mansur Equation Blank->Calc

References

A Comparative Guide to the Inter-laboratory Validation of Quantitative Assays for PEG-25 PABA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of validated analytical methods for the quantitative determination of PEG-25 p-aminobenzoic acid (PABA), a common UV filter in sunscreen products. The information is compiled from various studies to assist researchers, scientists, and drug development professionals in selecting and implementing appropriate analytical methodologies.

Executive Summary

Quantitative Data Comparison

The following tables summarize the performance characteristics of a validated HPLC-based method for the determination of PEG-25 PABA in human urine, as reported in a study by Salvador et al.[1][2] This method is compared with other analytical techniques used for PABA, a related compound, to provide a broader context for analytical performance.

Table 1: Performance Characteristics of a Validated HPLC Method for this compound in Urine

ParameterPerformance Metric
Linearity Range 11 - 100 ng/mL
Accuracy Demonstrated for spiked human urine samples[1][2]
Precision (RSD) 3 - 10%[1][2]
Limit of Detection (LOD) 2.6 ng/mL in urine samples[1][2]
Sensitivity 450 ± 5 mL/ng[1][2]

Table 2: Comparison of Analytical Methods for PABA (a related compound)

MethodPrecision (CV %)Recovery (%)Limit of Detection (µM)
Colorimetric 0.2 - 12.8%78.5 - 100.8%0.3
Fluorimetric Not specifiedNot applicable for cereals0.2
HPLC/UV 10.8 - 19.4%53.4 - 69.9%0.2

Data for Table 2 is derived from a comparative study on PABA determination in various matrices and is intended to provide a general comparison of analytical techniques.[3]

Experimental Protocols

HPLC Method for this compound in Urine

This method, developed for urinary excretion studies, involves solid-phase extraction followed by size-exclusion liquid chromatography with fluorescence detection.[1][2]

  • Sample Preparation: Solid-Phase Extraction (SPE)

    • Urine samples are passed through a silica-based SPE cartridge to retain this compound.

    • The cartridge is washed to remove interfering matrix components.

    • This compound is eluted from the cartridge with a suitable solvent.

  • Chromatographic Conditions

    • Chromatography: Size-Exclusion Liquid Chromatography[1][2]

    • Detection: Fluorescence[1][2]

      • Excitation Wavelength (λexc): 300 nm

      • Emission Wavelength (λem): 350 nm

Alternative and Related Analytical Methods

While a specific inter-laboratory study on this compound is not available, other methods for related compounds provide insight into potential analytical approaches:

  • LC-MS/MS for PEG and PEGylated Proteins: A highly selective and sensitive method utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with in-source collision-induced dissociation (CID) has been developed for the quantitative analysis of polyethylene (B3416737) glycol (PEG) and PEGylated proteins in animal tissues.[4][5][6] This approach could potentially be adapted for this compound.

  • HPLC with Charged Aerosol Detection (CAD): For PEG and PEG reagents that lack a strong UV chromophore, HPLC with charged aerosol detection offers a viable quantification strategy.[7]

  • Colorimetric and HPLC/UV Methods for PABA: Studies on p-aminobenzoic acid (PABA) have compared colorimetric, fluorimetric, and HPLC/UV methods. The colorimetric method was noted for its simplicity, economy, and good precision and accuracy in various samples.[3]

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow for the analysis of this compound in urine and a general workflow for analytical method validation.

G cluster_0 Sample Preparation cluster_1 Analytical Quantification UrineSample Urine Sample Collection SPE Solid-Phase Extraction (SPE) with Silica Cartridge UrineSample->SPE Analyte Retention Elution Elution of this compound SPE->Elution Clean-up LC Size-Exclusion Liquid Chromatography Elution->LC Injection Fluorescence Fluorescence Detection (Exc: 300nm, Em: 350nm) LC->Fluorescence Data Data Acquisition and Analysis Fluorescence->Data

Caption: Experimental workflow for the quantification of this compound in urine samples.

G MethodDev Method Development ValidationProtocol Validation Protocol Definition MethodDev->ValidationProtocol Specificity Specificity / Selectivity ValidationProtocol->Specificity Linearity Linearity & Range ValidationProtocol->Linearity Accuracy Accuracy ValidationProtocol->Accuracy Precision Precision (Repeatability & Intermediate) ValidationProtocol->Precision LOD Limit of Detection (LOD) ValidationProtocol->LOD LOQ Limit of Quantitation (LOQ) ValidationProtocol->LOQ Robustness Robustness ValidationProtocol->Robustness ValidationReport Validation Report Specificity->ValidationReport Linearity->ValidationReport Accuracy->ValidationReport Precision->ValidationReport LOD->ValidationReport LOQ->ValidationReport Robustness->ValidationReport

Caption: General logical workflow for the validation of a quantitative analytical method.

References

A Comparative Review of the Safety Profiles of Different PABA Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The use of para-aminobenzoic acid (PABA) and its esters as ultraviolet (UV) filters in sunscreens and other cosmetic products has a long history. However, concerns regarding their safety, including skin sensitization, phototoxicity, and potential endocrine-disrupting effects, have led to a decline in their use and increased scrutiny from regulatory bodies. This guide provides a comparative review of the safety profiles of different PABA esters, supported by available experimental data, to aid researchers and drug development professionals in making informed decisions.

Comparative Safety Data of PABA Esters

The following table summarizes the available quantitative safety data for various PABA esters. It is important to note that comprehensive, directly comparative studies are limited, and data for some esters are scarce.

Safety EndpointEthylhexyl Dimethyl PABA (Padimate O)Amyl Dimethyl PABA (Padimate A)Monoglyceryl PABARoxadimate
Acute Oral Toxicity (LD50) No data foundNo data foundNo data foundNo data found
Acute Dermal Toxicity (LD50) No data foundNo data foundNo data foundNo data found
Repeated Dose Toxicity (NOAEL) 100 mg/kg/day (rat, 4-week oral study)[1][2][3]No data foundNo data foundNo data found
Skin Sensitization Not a significant sensitizer (B1316253) in human studies[1]Potential allergic contact sensitizer[3]Strong sensitizing agent[4]Strong sensitizing agent[4]
Phototoxicity No phototoxicity observed in human and animal studies[1]Can provoke phototoxic reactions[3]Potential for photoallergic contact dermatitis[3]No data found
Photoallergenicity Weak potential, but incidence is increasing[5]Potential for photoallergic contact dermatitis[3]Potential for photoallergic contact dermatitis[3]No data found
Endocrine Disruption Weakly anti-estrogenic[6]No specific data foundNo data foundNo data found
Genotoxicity/Mutagenicity Increased mutagenicity upon exposure to sunlight[1][2][3]No specific data foundNo specific data foundNo data found

Detailed Experimental Protocols

A variety of standardized tests are employed to assess the safety of cosmetic ingredients, including PABA esters. Below are detailed methodologies for key experiments frequently cited in safety assessments.

Human Repeat Insult Patch Test (HRIPT) for Skin Sensitization

The HRIPT is a clinical study designed to assess the potential of a substance to cause skin sensitization or allergic reactions after repeated application.

Methodology:

  • Induction Phase:

    • A small amount of the test material (e.g., a specific PABA ester in a suitable vehicle) is applied to a specific skin site on the back of human volunteers.

    • The application site is covered with an occlusive or semi-occlusive patch.

    • The patch remains in place for 24 to 48 hours.

    • This procedure is repeated nine times over a three-week period at the same application site.

    • The site is evaluated for any signs of irritation (erythema, edema) after each patch removal.

  • Rest Phase:

    • A rest period of 10 to 21 days follows the induction phase, during which no patches are applied. This allows for the development of any potential delayed hypersensitivity.

  • Challenge Phase:

    • After the rest period, a challenge patch with the test material is applied to a new, previously untreated skin site.

    • The challenge patch is removed after 24 to 48 hours.

    • The challenge site is evaluated for any allergic reaction at 24, 48, 72, and sometimes 96 hours after patch removal. A reaction at the challenge site that is more pronounced than any irritation seen during the induction phase suggests sensitization.

In Vitro Phototoxicity Testing (OECD Test Guideline 432: 3T3 NRU Phototoxicity Test)

This in vitro test is used to identify the phototoxic potential of a substance by assessing its cytotoxicity in the presence and absence of UV radiation.

Methodology:

  • Cell Culture:

    • Balb/c 3T3 cells, a mouse fibroblast cell line, are cultured to form a monolayer in 96-well plates.

  • Treatment:

    • Two sets of plates are prepared. The cells in both sets are treated with a range of concentrations of the test substance (e.g., a PABA ester).

  • Irradiation:

    • One set of plates is exposed to a non-cytotoxic dose of simulated solar UV radiation (UVA and visible light).

    • The other set of plates is kept in the dark as a control.

  • Viability Assessment:

    • After irradiation, the cells are washed and incubated with Neutral Red (NR), a vital dye that is taken up by viable cells.

    • The amount of dye taken up by the cells is measured using a spectrophotometer, which is proportional to the number of viable cells.

  • Data Analysis:

    • The concentration of the test substance that causes a 50% reduction in cell viability (IC50) is determined for both the irradiated and non-irradiated conditions.

    • The Photo-Irritation-Factor (PIF) is calculated by comparing the IC50 values. A PIF above a certain threshold indicates phototoxic potential.

Potential Mechanisms of Adverse Effects

The adverse effects associated with some PABA esters are thought to be mediated through pathways involving DNA damage and endocrine disruption.

DNA Damage and Repair Pathway

Certain PABA esters, particularly when exposed to UV radiation, can generate reactive oxygen species (ROS) that can lead to DNA damage. This triggers a cellular response to repair the damage.

DNA_Damage_Response cluster_0 UV Radiation Exposure cluster_1 Cellular Environment PABA_Ester PABA Ester ROS Reactive Oxygen Species (ROS) PABA_Ester->ROS UV Activation DNA DNA ROS->DNA Oxidative Stress Damaged_DNA Damaged DNA Repair_Proteins DNA Repair Proteins Damaged_DNA->Repair_Proteins Activation Repair_Proteins->DNA Repair Apoptosis Apoptosis (Cell Death) Repair_Proteins->Apoptosis Induction (if damage is severe) Cell_Cycle_Arrest Cell Cycle Arrest Repair_Proteins->Cell_Cycle_Arrest Induction

Figure 1: Simplified workflow of UV-induced DNA damage by PABA esters.

Endocrine Disruption via Estrogen Receptor Signaling

Some PABA esters are suspected to have endocrine-disrupting properties, potentially by interacting with hormone receptors such as the estrogen receptor (ER). This can lead to the inappropriate activation or inhibition of estrogen-responsive genes.

Estrogen_Receptor_Signaling cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus PABA_Ester PABA Ester (Endocrine Disruptor) ER Estrogen Receptor (ER) PABA_Ester->ER Binding Complex PABA Ester-ER Complex ERE Estrogen Response Element (on DNA) Complex->ERE Translocation & Binding Gene_Transcription Altered Gene Transcription ERE->Gene_Transcription Biological_Effects Adverse Biological Effects Gene_Transcription->Biological_Effects

Figure 2: Potential mechanism of endocrine disruption by PABA esters.

Conclusion

The safety profiles of PABA esters vary, with some, like Padimate O, having a more extensive, though not entirely unblemished, safety record. Others, such as Monoglyceryl PABA and Roxadimate, are known sensitizers, and Padimate A has been withdrawn from some markets due to safety concerns. The potential for phototoxicity and endocrine disruption remains a key area of investigation for this class of UV filters. The lack of comprehensive, comparative quantitative data for many PABA esters highlights a significant research gap. For researchers and drug development professionals, a thorough evaluation of the available safety data and the consideration of alternative UV filters with more robust safety profiles are crucial steps in the development of safe and effective products.

References

Safety Operating Guide

Navigating the Safe Disposal of PEG-25 PABA: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory-based research, the proper disposal of chemical compounds is a critical component of maintaining a safe and compliant work environment. This guide provides essential safety and logistical information for the proper disposal of PEG-25 PABA, a frequently used UV filter in cosmetic and research applications. By offering clear, procedural guidance, this document aims to be the preferred resource for laboratory safety and chemical handling, ensuring that best practices are followed to minimize environmental impact and protect personnel.

Key Chemical and Physical Properties of this compound

Understanding the physical and chemical properties of a substance is fundamental to its safe handling and disposal. The following table summarizes the available quantitative data for this compound.

PropertyValue
Density 1.2 ± 0.1 g/cm³
Boiling Point 554.2 ± 50.0 °C at 760 mmHg
Flash Point 289.0 ± 30.1 °C

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to adhere to standard laboratory safety protocols.

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard lab coat should be worn to protect clothing.

Step-by-Step Disposal Procedure for this compound

The following step-by-step procedure is based on the recommended disposal methods for polyethylene (B3416737) glycol and p-aminobenzoic acid compounds.

  • Initial Assessment:

    • Contamination Check: Determine if the this compound waste is mixed with any hazardous substances. If contaminated, the entire mixture must be treated as hazardous waste according to the regulations for the hazardous component.

    • Quantity Assessment: Evaluate the volume of waste. Small research-generated quantities may have different disposal routes than large, bulk quantities.

  • Waste Collection and Storage:

    • Container: Collect the this compound waste in a clearly labeled, sealed, and chemically compatible container. The original container is preferred if it is in good condition.

    • Labeling: The label should clearly state "this compound Waste" and include the accumulation start date.

    • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Disposal Route:

    • Non-Contaminated Waste: For pure or uncontaminated this compound, the primary disposal route should be through a licensed chemical waste disposal contractor. While polyethylene glycols are generally not classified as hazardous waste, their release into sewer systems is discouraged.

    • Contaminated Waste: If the this compound is mixed with hazardous chemicals, it must be disposed of as hazardous waste. This requires collection by a licensed hazardous waste disposal company.

    • Prohibited Disposal Methods:

      • Do NOT pour down the drain: This can negatively impact wastewater treatment processes.

      • Do NOT dispose of in regular trash: Solid chemical waste should not enter the municipal solid waste stream.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste check_contamination Is the waste mixed with hazardous substances? start->check_contamination treat_hazardous Treat as Hazardous Waste check_contamination->treat_hazardous Yes treat_non_hazardous Treat as Non-Hazardous Chemical Waste check_contamination->treat_non_hazardous No collect_hazardous Collect in a labeled, sealed, compatible container treat_hazardous->collect_hazardous dispose_hazardous Dispose via licensed hazardous waste contractor collect_hazardous->dispose_hazardous end End: Proper Disposal dispose_hazardous->end collect_non_hazardous Collect in a labeled, sealed, compatible container treat_non_hazardous->collect_non_hazardous dispose_non_hazardous Dispose via licensed chemical waste contractor collect_non_hazardous->dispose_non_hazardous dispose_non_hazardous->end

Essential Safety and Operational Guidance for Handling PEG-25 PABA

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of PEG-25 PABA (Polyethylene Glycol-25 Para-Aminobenzoic Acid). The following procedural guidance is designed to ensure safe laboratory practices and proper environmental stewardship.

Physicochemical and Safety Data

A summary of key quantitative data for this compound is presented below. This information is essential for risk assessment and the implementation of appropriate safety measures.

PropertyValueSource
Chemical Name Polyoxyethylene (25) ethyl-4-aminobenzoate[1]
CAS Number 116242-27-4[2]
Appearance Light yellow wax, melts to a clear liquid[3]
Function UV Filter, UV Absorber, Light Stabilizer[4]
UV Absorption Range 280 - 320 nm (UVB)[3][4]
Maximum Concentration (EU Cosmetics) 10%[4][5]
Allergenicity & Irritation Not considered allergenic or irritating[5]
Genotoxicity Not considered genotoxic[5]
Dermal Absorption Low to moderate[5]

Operational Plan: Step-by-Step Handling Protocol

Adherence to the following protocol is mandatory for all personnel handling this compound.

Engineering Controls
  • Ventilation: Work in a well-ventilated area. Use of a fume hood is recommended, especially when handling powders or creating solutions, to minimize inhalation exposure.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles or glasses.

  • Hand Protection: Wear nitrile or other suitable chemical-resistant gloves.

  • Body Protection: A standard laboratory coat is required.

Handling Procedures
  • General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.

  • Weighing and Transfer: If in solid form, handle with care to avoid generating dust. Use a spatula for transfers. For liquid forms, use appropriate pipettes or pouring techniques to avoid splashes.

  • Solution Preparation: When dissolving, add this compound to the solvent slowly while stirring to ensure proper mixing and to avoid splashing.

Storage
  • Container: Store in a tightly closed, light-resistant container.

  • Conditions: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.

  • Segregation: Store away from strong oxidizing agents.

Emergency Procedures

Immediate and appropriate response to an exposure is critical.

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water. If irritation persists, seek medical attention.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Inhalation: Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[6]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.

Disposal Plan

Proper disposal is crucial to prevent environmental contamination.

Waste Characterization
  • Uncontaminated this compound: While not typically classified as hazardous waste, it should not be disposed of down the drain.

  • Contaminated this compound: If mixed with a hazardous substance, the entire mixture must be treated as hazardous waste, following the disposal guidelines for the hazardous component.

Disposal Procedure
  • Collection: Collect waste this compound in a designated, clearly labeled, and sealed container.

  • Disposal Route: Dispose of the waste through a licensed chemical waste disposal contractor. Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.

  • Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. Once clean, containers can be disposed of as regular laboratory glass or plastic.

Workflow for Handling this compound

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.